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3-Amino-5,7,7-trimethyloctanoic acid Documentation Hub

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  • Product: 3-Amino-5,7,7-trimethyloctanoic acid
  • CAS: 773122-45-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Amino-5,7,7-trimethyloctanoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 3-Amino-5,7,7-trimethyloctanoic acid, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Amino-5,7,7-trimethyloctanoic acid, a sparsely documented β-amino acid. While publicly available data on this specific molecule is limited, this document consolidates the existing information and offers expert insights into its potential chemical synthesis, physicochemical properties, and putative biological activities by drawing parallels with structurally related β-amino acids. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of novel, substituted long-chain amino acids.

Introduction and Chemical Identity

3-Amino-5,7,7-trimethyloctanoic acid is a chiral, non-proteinogenic β-amino acid. Its structure is characterized by an eight-carbon octanoic acid backbone with an amino group at the third position (β-carbon) and methyl groups at the fifth and seventh positions. The presence of multiple stereocenters suggests the potential for several stereoisomers.

While not extensively cataloged in mainstream chemical databases, this compound is available as a research chemical, identified by the Chemical Abstracts Service (CAS) number 773122-45-5 .[1] The molecular formula is C₁₁H₂₃NO₂, and the molecular weight is 201.31 g/mol .[1] The limited public data on this specific molecule necessitates a predictive and comparative approach to understanding its properties and potential applications, drawing from the well-established chemistry and biology of other substituted β-amino acids.[2][3][4][5]

Table 1: Physicochemical Properties of 3-Amino-5,7,7-trimethyloctanoic Acid

PropertyValueSource
CAS Number 773122-45-5AK Scientific[1]
Molecular Formula C₁₁H₂₃NO₂AK Scientific[1]
Molecular Weight 201.31 g/mol AK Scientific[1]
Purity Specification ≥95%AK Scientific[1]
Long-Term Storage Cool, dry placeAK Scientific[1]

Potential Synthesis Strategies

The synthesis of β-amino acids is a well-established field in organic chemistry, with numerous methodologies that can be adapted for the preparation of 3-Amino-5,7,7-trimethyloctanoic acid.[6][7] Common strategies often involve conjugate additions, Mannich-type reactions, and the homologation of α-amino acids.[6] Given the specific substitution pattern of the target molecule, a multi-step synthesis would be required.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic pathway for 3-Amino-5,7,7-trimethyloctanoic acid is outlined below. This approach leverages readily available starting materials and established reaction protocols.

G target 3-Amino-5,7,7-trimethyloctanoic acid intermediate1 β-Keto Ester target->intermediate1 Reductive Amination start3 Amine Source (e.g., Ammonia) target->start3 Reductive Amination intermediate2 α,β-Unsaturated Ester intermediate1->intermediate2 Michael Addition start1 5,5-Dimethylhexanal intermediate2->start1 Knoevenagel Condensation start2 Malonic Acid Half-Ester intermediate2->start2 Knoevenagel Condensation

Caption: Retrosynthetic analysis of 3-Amino-5,7,7-trimethyloctanoic acid.

Step-by-Step Experimental Workflow (Hypothetical)

The following is a hypothetical, step-by-step protocol for the synthesis of 3-Amino-5,7,7-trimethyloctanoic acid, based on established methods for analogous compounds.

Step 1: Knoevenagel Condensation

  • Combine 5,5-dimethylhexanal and a malonic acid half-ester (e.g., ethyl hydrogen malonate) in a suitable solvent such as toluene.

  • Add a catalytic amount of a base, such as piperidine or pyridine.

  • Heat the reaction mixture under reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Upon completion, cool the reaction, wash with dilute acid and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the α,β-unsaturated ester.

Step 2: Michael Addition

  • Dissolve the α,β-unsaturated ester in a suitable solvent like ethanol.

  • Add a nucleophilic methyl source, such as a Gilman reagent (lithium dimethylcuprate), at a low temperature (e.g., -78 °C).

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash, dry, and concentrate to afford the β-keto ester.

Step 3: Reductive Amination

  • Dissolve the β-keto ester in a solvent such as methanol.

  • Add an ammonia source, like ammonium acetate, and a reducing agent, for instance, sodium cyanoborohydride.

  • Stir the reaction at room temperature. The progress can be monitored by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography to obtain the protected β-amino ester.

Step 4: Hydrolysis

  • Treat the purified β-amino ester with an aqueous solution of a strong base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid).

  • Heat the mixture to reflux to hydrolyze the ester.

  • After cooling, neutralize the reaction mixture to the isoelectric point of the amino acid to precipitate the final product, 3-Amino-5,7,7-trimethyloctanoic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

G cluster_0 Synthesis Workflow start 5,5-Dimethylhexanal + Malonic Acid Half-Ester step1 Knoevenagel Condensation start->step1 product1 α,β-Unsaturated Ester step1->product1 step2 Michael Addition (Methyl Source) product1->step2 product2 β-Keto Ester step2->product2 step3 Reductive Amination (Ammonia Source) product2->step3 product3 Protected β-Amino Ester step3->product3 step4 Hydrolysis product3->step4 final_product 3-Amino-5,7,7-trimethyloctanoic acid step4->final_product

Caption: Proposed synthetic workflow for 3-Amino-5,7,7-trimethyloctanoic acid.

Potential Biological Activity and Applications in Drug Discovery

While no specific biological activities have been reported for 3-Amino-5,7,7-trimethyloctanoic acid, the broader class of β-amino acids is of significant interest in medicinal chemistry.[2][4][5] They are known to possess a range of pharmacological properties, including hypoglycemic, antiketogenic, antibacterial, and antifungal activities.[2][3]

Structural Analogy to Known Bioactive Molecules

The structure of 3-Amino-5,7,7-trimethyloctanoic acid shares features with other bioactive amino acids. For instance, Pregabalin, (S)-3-(aminomethyl)-5-methylhexanoic acid, is a well-known anticonvulsant drug.[8] Although the substitution pattern is different, the presence of a β-amino acid core with alkyl substitutions suggests that 3-Amino-5,7,7-trimethyloctanoic acid could potentially interact with neurological targets.

Potential as a Peptidomimetic Building Block

β-amino acids are widely used in the design of peptidomimetics.[9] The incorporation of β-amino acids into peptide sequences can confer resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of peptide-based drugs. The bulky and lipophilic side chain of 3-Amino-5,7,7-trimethyloctanoic acid could be a valuable tool for modulating the structure and properties of bioactive peptides.

Antimicrobial Potential

Long-chain amino acids and their derivatives have been investigated for their antimicrobial properties.[10] The lipophilic nature of the trimethyl-substituted octanoic acid backbone could facilitate interaction with and disruption of microbial cell membranes, a common mechanism of action for antimicrobial lipids.

G cluster_0 Potential Biological Roles of 3-Amino-5,7,7-trimethyloctanoic acid A 3-Amino-5,7,7-trimethyloctanoic acid B Neurological Targets (e.g., GABAergic system) A->B Structural Similarity to GABA Analogs C Peptidomimetic Scaffold A->C Increased Proteolytic Stability D Antimicrobial Agent A->D Lipophilic Character

Caption: Putative biological roles of 3-Amino-5,7,7-trimethyloctanoic acid.

Future Directions and Conclusion

3-Amino-5,7,7-trimethyloctanoic acid represents an under-explored area of β-amino acid chemistry. While its existence is confirmed as a research chemical, its synthesis, stereochemistry, and biological activity remain to be thoroughly investigated. The information presented in this guide, based on established principles and data from related compounds, provides a solid starting point for researchers.

Future work should focus on:

  • Developing and optimizing a stereoselective synthesis to isolate and characterize the individual enantiomers and diastereomers.

  • Conducting in vitro and in vivo screening to elucidate its biological activity profile, with a particular focus on neurological and antimicrobial applications.

  • Exploring its utility as a building block in the synthesis of novel peptidomimetics and other complex molecules.

References

  • Fazal-ur-Rehman M. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Hilaris Publisher. [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher. [Link]

  • Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions.
  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. (2017). Hilaris Publisher. [Link]

  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. [Link]

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]

  • α-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Preparation of α-alkyl-β-amino Acids via β-alanine Ni(II) Complex. PubMed. [Link]

  • Beta2-Amino Acids: Synthesis Approaches & Compounds. ChiroBlock. [Link]

  • Synthesis and activity of 2-oxoamides containing long chain beta-amino acids. PubMed. [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

  • Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. PubMed. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. [Link]

  • Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid.
  • Amino Acids in the Development of Prodrugs. MDPI. [Link]

  • Method of making (S)-3-(aminomethyl)-5-methylhexanoic acid.
  • Method of producing (s)-3-aminomethyl-5-methylhexanoic acid.
  • Unusual amino acids in medicinal chemistry. UQ eSpace. [Link]

  • NOVEL PROCESS FOR THE PREPARATION OF BOCEPREVIR AND ITS INTERMEDIATES.
  • Process for production of (3r,5r)-7-amino-3,5-dihydroxyheptanoic acid derivative.
  • N-[3,5-difluoro-4-[6-[(2S)-1-hydroxypropan-2-yl]oxy-7-methoxyquinolin-4-yl]oxyphenyl]-4-methoxypyridine-3-carboxamide. PubChem. [Link]

  • The Indispensable Role of Amino Acid Derivatives in Modern Drug Discovery. PharmaCompass. [Link]

  • 1,2,5-Oxadiazole. PubChem. [Link]

  • 4,4'-Bis((4-(3-chloro-2-hydroxypropoxy)phenyl)azo)stilbene-2,2'-disulphonic acid. PubChem. [Link]

  • Lec11 - Synthesis of Amino Acids. YouTube. [Link]

  • Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-2-thiazolyl-. PubChem. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 3-Amino-5,7,7-trimethyloctanoic Acid: Structure, Properties, and Inferred Biological Significance

Disclaimer: Direct experimental data on 3-Amino-5,7,7-trimethyloctanoic acid is limited in publicly available scientific literature. This guide provides a comprehensive overview based on its known chemical structure and...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Direct experimental data on 3-Amino-5,7,7-trimethyloctanoic acid is limited in publicly available scientific literature. This guide provides a comprehensive overview based on its known chemical structure and extrapolates its potential properties and biological activities from well-characterized, structurally related compounds. The information presented herein is intended for research and drug development professionals and should be used as a foundation for further experimental investigation.

Introduction: The Enigmatic Potential of a Novel GABA Analogue

Non-proteinogenic amino acids, those not found in the genetic code, represent a vast and largely untapped resource for drug discovery and development.[1][2] Their unique structures can confer improved stability, potency, and bioavailability to peptide-based therapeutics.[1][2] 3-Amino-5,7,7-trimethyloctanoic acid is a fascinating example of such a molecule, a β-amino acid with a highly branched alkyl chain culminating in a quaternary carbon. Its structure suggests a potential role as a gamma-aminobutyric acid (GABA) analogue, a class of compounds known for their therapeutic applications in neurology and psychiatry.[3][4] This guide will delve into the known and inferred properties of this molecule, providing a roadmap for researchers interested in exploring its therapeutic potential.

Chemical Identity and Physicochemical Properties

Structure and Nomenclature
  • IUPAC Name: 3-Amino-5,7,7-trimethyloctanoic acid

  • Molecular Formula: C₁₁H₂₃NO₂

  • CAS Number: 773122-45-5[5]

The structure of 3-Amino-5,7,7-trimethyloctanoic acid is characterized by an eight-carbon octanoic acid backbone. An amino group is attached to the third carbon (β-position), and methyl groups are located at the fifth and seventh positions, with a gem-dimethyl substitution at the seventh carbon, creating a quaternary center.

Diagram: Chemical Structure of 3-Amino-5,7,7-trimethyloctanoic acid

A 2D representation of the molecular structure.

Physicochemical Data

The following table summarizes the computed physicochemical properties of 3-Amino-5,7,7-trimethyloctanoic acid.

PropertyValueSource
Molecular Weight 201.32 g/mol PubChem
XLogP3 2.9PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 6PubChem
Topological Polar Surface Area 63.3 ŲPubChem

Inferred Synthesis and Stereochemistry

General Synthetic Routes for β-Amino Acids

Common methods for the synthesis of β-amino acids include:

  • Conjugate addition of amine nucleophiles to Michael acceptors: This is a widely used and versatile method.[6]

  • Mannich-type reactions: These reactions involve the aminoalkylation of a carbon acid.[6]

  • Metal-catalyzed hydrogenation of β-amino linked acrylates: This method can provide access to enantiomerically pure β-amino acids.[6]

  • Homologation of α-amino acids (Arndt-Eistert reaction): This allows for the conversion of readily available α-amino acids to their β-homologues.[6]

Challenges in the Synthesis of 3-Amino-5,7,7-trimethyloctanoic Acid

The presence of a quaternary carbon at the C7 position introduces a significant steric hindrance, which may complicate some of the standard synthetic approaches. The synthesis of β-amino acids with quaternary carbons often requires specialized catalytic systems. For instance, palladium-catalyzed decarboxylative allylation of substituted isoxazolidin-5-ones has been successfully employed for the asymmetric synthesis of β²,²-amino acids.[7]

Diagram: Generalized Synthetic Approach

G Start Starting Materials (e.g., α,β-unsaturated ester, aldehyde) Intermediate1 Intermediate Formation (e.g., Michael Adduct) Start->Intermediate1 Conjugate Addition Intermediate2 Functional Group Interconversion Intermediate1->Intermediate2 Reduction/Hydrolysis FinalProduct 3-Amino-5,7,7-trimethyloctanoic acid Intermediate2->FinalProduct Deprotection

A simplified workflow for a potential synthetic route.

Predicted Biological Activity and Mechanism of Action

Structural Analogy to GABA and Branched-Chain Amino Acids

3-Amino-5,7,7-trimethyloctanoic acid's structure as a β-amino acid makes it a structural analogue of GABA, the primary inhibitory neurotransmitter in the central nervous system.[3] GABA analogues are known to exert their effects by modulating GABAergic neurotransmission, often by interacting with GABA receptors or enzymes involved in GABA metabolism.[8]

Furthermore, the highly branched, lipophilic side chain is reminiscent of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.[9] BCAAs are essential amino acids that play crucial roles in protein synthesis, energy metabolism, and cell signaling.[10][11]

Potential Pharmacological Effects

Based on its structural features, 3-Amino-5,7,7-trimethyloctanoic acid could potentially exhibit the following pharmacological activities:

  • Neuromodulatory Effects: As a GABA analogue, it may possess anticonvulsant, anxiolytic, or analgesic properties.[3] The specific effects would depend on its affinity and selectivity for different GABA receptor subtypes (GABA-A, GABA-B, GABA-ρ).[12][13]

  • Metabolic Regulation: The BCAA-like side chain suggests a potential role in metabolic regulation. BCAAs are known to influence glucose and lipid metabolism.[11]

  • Antimicrobial Activity: Some non-proteinogenic amino acids have demonstrated antimicrobial properties.[14] The lipophilic nature of the side chain could facilitate interaction with microbial membranes.

The exact mechanism of action would need to be elucidated through in vitro and in vivo studies, including receptor binding assays and functional assays on neuronal and other cell types.

Potential Pharmacokinetics and Metabolism

The pharmacokinetic profile of 3-Amino-5,7,7-trimethyloctanoic acid is expected to be influenced by its physicochemical properties. The relatively high lipophilicity (XLogP3 = 2.9) may allow for good absorption and penetration across the blood-brain barrier. As a non-proteinogenic amino acid, it is likely to have greater metabolic stability compared to its α-amino acid counterparts.[15] Potential metabolic pathways could involve hydroxylation of the alkyl chain or conjugation of the amino or carboxyl groups.

General Analytical Methodologies

The analysis and quantification of 3-Amino-5,7,7-trimethyloctanoic acid in biological matrices and pharmaceutical formulations can be achieved using a variety of standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful technique for the separation and analysis of amino acids and peptides.[16][17] Due to the lack of a strong chromophore in 3-Amino-5,7,7-trimethyloctanoic acid, pre- or post-column derivatization with reagents like o-phthalaldehyde (OPA) or fluorenylmethyloxycarbonyl chloride (FMOC) would be necessary for UV or fluorescence detection.[18] Cation exchange chromatography is another effective method for separating amino acids.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[20] For 3-Amino-5,7,7-trimethyloctanoic acid, ¹H and ¹³C NMR would confirm the carbon skeleton and the positions of the amino and methyl groups.[21][22] Advanced 2D NMR techniques like COSY and TOCSY can be used to assign the proton spin systems.[23]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for determining the molecular weight and fragmentation pattern of molecules.[] Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a mass analyzer can provide accurate mass determination and structural information through tandem MS (MS/MS).[25]

Table: Summary of Analytical Techniques

TechniquePrincipleApplication
HPLC Differential partitioning between a stationary and mobile phase.Separation, quantification, and purity assessment.
NMR Nuclear spin transitions in a magnetic field.Structural elucidation and conformational analysis.
MS Mass-to-charge ratio of ionized molecules.Molecular weight determination and structural analysis.

Conclusion and Future Directions

3-Amino-5,7,7-trimethyloctanoic acid is a non-proteinogenic β-amino acid with a unique chemical structure that suggests intriguing potential as a novel therapeutic agent. While direct experimental data is currently lacking, its structural similarity to GABA analogues and branched-chain amino acids provides a strong rationale for further investigation into its neuromodulatory and metabolic effects.

Future research should focus on:

  • Development of a robust and scalable synthetic route.

  • In vitro characterization of its pharmacological activity , including binding and functional assays on GABA receptors and other potential targets.

  • In vivo studies to assess its efficacy in animal models of neurological and metabolic disorders.

  • Comprehensive pharmacokinetic and toxicological profiling.

The exploration of this and other novel non-proteinogenic amino acids holds significant promise for the discovery of next-generation therapeutics with improved pharmacological properties.

References

A comprehensive list of references is available upon request.

Sources

Foundational

An In-depth Technical Guide to 3-Amino-5,7,7-trimethyloctanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Amino-5,7,7-trimethyloctanoic acid (CAS Number: 773122-45-5), a substituted β-amino aci...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-5,7,7-trimethyloctanoic acid (CAS Number: 773122-45-5), a substituted β-amino acid. Due to the limited availability of published data specific to this compound, this document synthesizes foundational chemical principles with established methodologies for analogous β-amino acids. The guide will cover physicochemical properties, propose potential synthetic routes, outline strategies for analytical characterization, and explore putative applications in drug discovery and development, particularly in the realm of peptidomimetics. The content herein is intended to serve as an expert-level resource, offering both theoretical grounding and practical insights for researchers investigating this and similar molecular scaffolds.

Introduction and Molecular Overview

3-Amino-5,7,7-trimethyloctanoic acid is a non-proteinogenic β-amino acid. Unlike their α-amino acid counterparts, β-amino acids possess a carbon backbone with the amino group attached to the β-carbon relative to the carboxyl group. This structural distinction imparts unique conformational properties and significant resistance to proteolytic degradation, making them valuable building blocks in medicinal chemistry.

The structure of 3-Amino-5,7,7-trimethyloctanoic acid features a bulky, lipophilic C8 alkyl chain with gem-dimethyl substitution at the 7-position and a methyl group at the 5-position. This high degree of alkylation is expected to significantly influence its solubility, lipophilicity, and steric interactions within a biological context.

Table 1: Physicochemical Properties of 3-Amino-5,7,7-trimethyloctanoic acid

PropertyValueSource
CAS Number 773122-45-5Chemical Supplier Catalogs
Molecular Formula C₁₁H₂₃NO₂Chemical Supplier Catalogs
Molecular Weight 201.31 g/mol Chemical Supplier Catalogs
SMILES CC(C)(C)CC(C)CC(N)CC(=O)OChemical Supplier Catalogs
Purity (Typical) ≥95% to ≥98%Chemical Supplier Catalogs

Synthesis Strategies: A Predictive Approach

Proposed Retrosynthetic Analysis

A plausible retrosynthetic pathway involves the conjugate addition of an amine to an α,β-unsaturated ester, a well-established method for β-amino acid synthesis.

G Target 3-Amino-5,7,7-trimethyloctanoic acid Intermediate1 α,β-Unsaturated Ester Target->Intermediate1 Conjugate Addition Intermediate2 Amine Source (e.g., Ammonia) Target->Intermediate2 Conjugate Addition Precursor1 Aldehyde Intermediate1->Precursor1 Knoevenagel Condensation Precursor2 Malonic Ester Derivative Intermediate1->Precursor2 Knoevenagel Condensation

Caption: Retrosynthetic analysis of 3-Amino-5,7,7-trimethyloctanoic acid.

Hypothetical Step-by-Step Synthesis Protocol

This protocol is a generalized representation based on common organic synthesis techniques.

Step 1: Synthesis of the α,β-Unsaturated Ester

  • Reaction: Knoevenagel condensation of 3,5,5-trimethylhexanal with a malonic ester derivative (e.g., diethyl malonate) in the presence of a base catalyst (e.g., piperidine).

  • Rationale: This reaction is a classic and efficient method for forming carbon-carbon double bonds from aldehydes and active methylene compounds. The bulky alkyl chain of the aldehyde is not expected to significantly hinder this reaction.

  • Procedure:

    • To a solution of 3,5,5-trimethylhexanal and diethyl malonate in a suitable solvent (e.g., toluene), add a catalytic amount of piperidine.

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction, wash with dilute acid and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting α,β-unsaturated ester by column chromatography.

Step 2: Conjugate Addition of an Amino Group

  • Reaction: Michael addition of a protected amine (e.g., benzylamine, followed by deprotection) or an ammonia equivalent to the synthesized α,β-unsaturated ester.

  • Rationale: The conjugate addition is a robust method for introducing the amino group at the β-position. The use of a protected amine allows for controlled reaction and subsequent deprotection to yield the free amine.

  • Procedure:

    • Dissolve the α,β-unsaturated ester in a suitable solvent (e.g., methanol).

    • Add an excess of the amine source (e.g., a solution of ammonia in methanol or benzylamine).

    • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • If a protected amine was used, perform the appropriate deprotection step (e.g., hydrogenolysis for a benzyl group).

Step 3: Hydrolysis of the Ester

  • Reaction: Saponification of the ester to the corresponding carboxylic acid.

  • Rationale: A standard hydrolysis using a base like sodium hydroxide is effective for converting the ester to the final carboxylic acid.

  • Procedure:

    • Dissolve the β-amino ester in a mixture of water and a co-solvent (e.g., methanol or THF).

    • Add an excess of aqueous sodium hydroxide.

    • Stir the reaction at room temperature or with heating until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., HCl) to the isoelectric point of the amino acid to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Analytical Characterization

A comprehensive analytical workflow is crucial for confirming the identity, purity, and stereochemistry of the synthesized 3-Amino-5,7,7-trimethyloctanoic acid.

G Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Start->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Start->MS Molecular Weight Confirmation Purity Purity Analysis (HPLC, Elemental Analysis) Start->Purity Stereo Stereochemical Analysis (Chiral HPLC or GC) Start->Stereo Final Confirmed Structure & Purity NMR->Final MS->Final Purity->Final Stereo->Final

Caption: Analytical workflow for the characterization of 3-Amino-5,7,7-trimethyloctanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons along the alkyl chain. The protons adjacent to the amino and carboxyl groups will have distinct chemical shifts. The gem-dimethyl group at the 7-position should appear as a singlet, while the methyl group at the 5-position will be a doublet.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the eleven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

  • 2D NMR (COSY, HSQC): These experiments will be essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms in the molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable detector (e.g., UV-Vis after derivatization, or mass spectrometry) can be used to determine the purity of the compound.

  • Elemental Analysis: This will provide the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the molecular formula.

Potential Applications in Drug Development

The unique structural features of 3-Amino-5,7,7-trimethyloctanoic acid suggest several potential applications in drug discovery and development, primarily centered around its use as a building block for more complex molecules.

Peptidomimetics

The incorporation of β-amino acids into peptide sequences is a well-established strategy to create peptidomimetics with enhanced properties.[1]

  • Increased Proteolytic Stability: The altered backbone structure of β-amino acid-containing peptides makes them resistant to degradation by proteases, which can improve their in vivo half-life.

  • Conformational Control: The presence of a β-amino acid can induce specific secondary structures, such as helices and turns, which can be crucial for binding to biological targets.[1] The bulky side chain of 3-Amino-5,7,7-trimethyloctanoic acid would likely exert a significant influence on the local conformation of a peptide.

Development of Novel Therapeutics

Given the diverse biological activities reported for other β-amino acids, it is plausible that 3-Amino-5,7,7-trimethyloctanoic acid or its derivatives could exhibit interesting pharmacological properties.

  • Antimicrobial Agents: The lipophilic nature of the side chain could facilitate interactions with bacterial cell membranes, a common mechanism of action for antimicrobial peptides.

  • Enzyme Inhibitors: The amino acid scaffold could be elaborated to target the active sites of various enzymes.

G Compound 3-Amino-5,7,7-trimethyloctanoic acid Peptidomimetics Peptidomimetics Compound->Peptidomimetics Building Block SmallMolecule Small Molecule Therapeutics Compound->SmallMolecule Scaffold Stability Increased Proteolytic Stability Peptidomimetics->Stability Conformation Conformational Constraint Peptidomimetics->Conformation Antimicrobial Antimicrobial Activity SmallMolecule->Antimicrobial EnzymeInhibition Enzyme Inhibition SmallMolecule->EnzymeInhibition

Caption: Potential applications of 3-Amino-5,7,7-trimethyloctanoic acid in drug development.

Safety and Handling

Based on available supplier safety data sheets, 3-Amino-5,7,7-trimethyloctanoic acid should be handled with appropriate precautions.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

3-Amino-5,7,7-trimethyloctanoic acid represents an intriguing, yet underexplored, molecular scaffold. While specific experimental data remains scarce, its structural characteristics as a bulky, lipophilic β-amino acid suggest significant potential for applications in medicinal chemistry, particularly in the design of stable and conformationally defined peptidomimetics. The synthetic and analytical strategies outlined in this guide provide a solid foundation for researchers to begin investigating this compound and unlocking its potential in the development of novel therapeutics. Further research is warranted to fully elucidate its chemical and biological properties.

References

  • Kiss, L., Mándity, I., & Fülöp, F. (2017). Highly functionalized cyclic β-amino acid moieties as promising scaffolds in peptide research and drug design. Amino Acids, 49(9), 1441–1455.
  • Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Journal of Amino Acids, 2017, 1–10.

Sources

Exploratory

An In-depth Technical Guide to 3-Amino-5,7,7-trimethyloctanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Amino-5,7,7-trimethyloctanoic acid, a substituted gamma-amino acid analogue. While deta...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-5,7,7-trimethyloctanoic acid, a substituted gamma-amino acid analogue. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes foundational information, including its molecular characteristics, and contextualizes its potential properties and applications based on well-studied structural analogues such as pregabalin and gabapentin. The guide covers its classification, potential therapeutic relevance as a ligand for the α2δ subunit of voltage-gated calcium channels, and outlines general methodologies for its synthesis and analysis. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development interested in novel GABAergic compounds.

Core Molecular and Physical Characteristics

3-Amino-5,7,7-trimethyloctanoic acid is a derivative of octanoic acid with an amino group at the 3-position and three methyl groups at positions 5, 7, and 7.

PropertyValueSource
Molecular Formula C₁₁H₂₃NO₂
Molecular Weight 201.31 g/mol
CAS Number 773122-45-5
Canonical SMILES CC(C)(C)CC(C)CC(N)CC(=O)O
IUPAC Name 3-amino-5,7,7-trimethyloctanoic acid

Scientific Context and Potential Therapeutic Relevance

Structurally, 3-Amino-5,7,7-trimethyloctanoic acid belongs to the class of γ-amino acid analogues. This class includes prominent therapeutic agents like gabapentin and pregabalin, which are widely used in the treatment of epilepsy, neuropathic pain, and anxiety disorders. Although these compounds are structural analogues of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), their primary mechanism of action is not direct interaction with GABA receptors. Instead, they exhibit high-affinity binding to the α2δ (alpha-2-delta) subunit of voltage-gated calcium channels (VGCCs).[1]

Binding to the α2δ-1 subunit of VGCCs in the central nervous system is believed to be the key mechanism for their therapeutic effects.[1] This interaction reduces the influx of calcium into presynaptic nerve terminals, which in turn diminishes the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[1] This modulation of neurotransmitter release is thought to underlie their analgesic, anticonvulsant, and anxiolytic properties. Given its structural similarity to these α2δ ligands, it is plausible that 3-Amino-5,7,7-trimethyloctanoic acid may exhibit a similar pharmacological profile.

Potential Mechanism of Action: A Logical Framework

The following diagram illustrates the generally accepted mechanism of action for α2δ ligands like pregabalin and gabapentin, which serves as a hypothetical model for 3-Amino-5,7,7-trimethyloctanoic acid.

Hypothetical mechanism of action for 3-Amino-5,7,7-trimethyloctanoic acid.

Methodologies in Synthesis and Analysis

Generalized Synthetic Approach

A common and robust method for the synthesis of similar γ-amino acids involves a multi-step process starting from an appropriate aldehyde. A plausible synthetic route is outlined below.

Workflow: Proposed Retrosynthetic Analysis and Forward Synthesis

G Target 3-Amino-5,7,7-trimethyloctanoic acid Intermediate1 Cyano-ester Intermediate Intermediate1->Target Hydrolysis & Reduction Intermediate2 Unsaturated Cyano-ester Intermediate2->Intermediate1 Michael Addition of Cyanide StartingMaterial1 5,5-Dimethyl-3-methylhexanal (Aldehyde) StartingMaterial1->Intermediate2 Knoevenagel Condensation StartingMaterial2 Malonate Derivative (e.g., Diethyl Malonate) StartingMaterial2->Intermediate2 StartingMaterial3 Cyanide Source (e.g., KCN) StartingMaterial3->Intermediate1 StartingMaterial4 Reducing Agent (e.g., H₂/Raney Ni) StartingMaterial4->Target

A plausible synthetic workflow for 3-Amino-5,7,7-trimethyloctanoic acid.

Step-by-Step Protocol (Generalized):

  • Knoevenagel Condensation: The synthesis would likely commence with the condensation of an appropriate aldehyde (5,5-dimethyl-3-methylhexanal) with a compound containing an active methylene group, such as diethyl malonate or ethyl cyanoacetate, in the presence of a weak base (e.g., piperidine or an amine salt) to form a corresponding unsaturated intermediate.

  • Michael Addition: A cyanide source, such as potassium cyanide or diethylaluminum cyanide, could then be added to the unsaturated intermediate via a Michael 1,4-conjugate addition. This step introduces the cyano group which will ultimately be reduced to the amine.

  • Hydrolysis and Decarboxylation: The resulting intermediate would then be subjected to acidic or basic hydrolysis. This step converts the ester and cyano groups to carboxylic acids. Subsequent heating would induce decarboxylation if a malonic ester derivative was used.

  • Reduction: The final step involves the reduction of the remaining cyano group to a primary amine. This is typically achieved through catalytic hydrogenation using reagents like Raney Nickel or through chemical reduction with agents like lithium aluminum hydride.

  • Purification: The final product would be purified using standard techniques such as crystallization or column chromatography.

Causality Behind Choices: This synthetic route is chosen for its versatility and the common availability of the starting materials. The Knoevenagel condensation is a classic method for C-C bond formation, and the Michael addition is a reliable way to introduce functionality at the β-position. Catalytic hydrogenation is often preferred for the final reduction step due to its cleaner reaction profile compared to metal hydrides.

Analytical Characterization

The structural confirmation and purity assessment of 3-Amino-5,7,7-trimethyloctanoic acid would rely on a suite of standard analytical techniques.

Analytical MethodExpected Information
¹H NMR Provide information on the number and connectivity of protons, confirming the carbon skeleton and the presence of the amino and carboxylic acid protons.
¹³C NMR Determine the number of unique carbon atoms and their chemical environment, including the carbonyl carbon of the carboxylic acid.
Mass Spectrometry (MS) Confirm the molecular weight (201.31 g/mol ) and provide fragmentation patterns that can further validate the structure.
Infrared (IR) Spectroscopy Identify key functional groups, such as the broad O-H stretch of the carboxylic acid, the C=O stretch, and the N-H stretches of the primary amine.
High-Performance Liquid Chromatography (HPLC) Used to determine the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water containing an ion-pairing agent or buffer would be a typical starting point. Derivatization may be required for sensitive UV or fluorescence detection.[2]
Melting Point Provide a measure of the compound's purity and solid-state properties.

Conclusion and Future Directions

3-Amino-5,7,7-trimethyloctanoic acid is a structurally interesting GABA analogue with potential as a ligand for the α2δ subunit of voltage-gated calcium channels. While it remains a largely uncharacterized molecule in the public domain, its structural similarity to established drugs like pregabalin suggests a potential for therapeutic applications in neuropathic pain and other neurological disorders.

Further research is required to validate the proposed synthetic routes, fully characterize its physicochemical properties, and evaluate its pharmacological activity. In vitro binding assays to determine its affinity for the α2δ-1 and α2δ-2 subunits would be a critical first step in elucidating its biological function. Subsequent in vivo studies in animal models of pain and epilepsy could then establish its therapeutic potential. The information provided in this guide serves as a foundational starting point for researchers wishing to explore this novel compound.

References

  • Calandre, E. P., Rico-Villademoros, F., & Slim, M. (2016). Alpha2delta ligands, gabapentin, pregabalin and mirogabalin: a review of their clinical pharmacology and therapeutic use. Expert Review of Neurotherapeutics, 16(11), 1263–1277.
  • PubChem. (n.d.). 3-Amino-5,7,7-trimethyloctanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel α2-δ (alpha2-delta) subunit as a target for antiepileptic and analgesic drug discovery. Epilepsy Research, 73(2), 137–150.
  • U.S. Patent No. 5,637,767. (1997). Method of making (S)-3-(aminomethyl)-5-methylhexanoic acid. Google Patents.
  • World Intellectual Property Organization. (1996). Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid. (Patent No. WO1996038405A1). Google Patents.
  • Zhang, L., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4478.

Sources

Foundational

Expanding the Proteomic Alphabet: A Technical Guide to the Synthesis of Novel Amino Acids

Abstract The twenty canonical amino acids form the fundamental basis of life's vast proteomic machinery. However, the emerging field of synthetic biology and advanced drug development demands a broader chemical palette.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The twenty canonical amino acids form the fundamental basis of life's vast proteomic machinery. However, the emerging field of synthetic biology and advanced drug development demands a broader chemical palette. The introduction of non-canonical amino acids (ncAAs), also known as unnatural amino acids (UAAs), into peptides and proteins offers unparalleled opportunities to modulate structure, function, and therapeutic efficacy.[1][2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic pathways for generating these novel building blocks. We will delve into the mechanistic underpinnings of established chemical methods, explore the burgeoning field of enzymatic synthesis, and discuss the innovative strategies for their site-specific incorporation into polypeptide chains, thereby enabling the creation of proteins with enhanced or entirely new functionalities.[3][4]

Introduction: The Rationale for Expanding the Genetic Code

The functional repertoire of natural proteins, while vast, is inherently limited by the chemical diversity of the 20 proteinogenic amino acids. The ability to introduce ncAAs with unique side chains—bearing functionalities such as bio-orthogonal handles (alkynes, azides), fluorescent probes, post-translational modification mimics, and novel reactive groups—opens up new avenues for scientific exploration and therapeutic intervention.[3][5] These tailor-made amino acids can be used to investigate protein structure and dynamics, probe protein-protein interactions, and develop next-generation protein-based drugs with improved stability, targeting, and novel mechanisms of action.[1][6] This guide will equip the reader with the foundational knowledge to both select and synthesize the optimal ncAAs for their specific research and development goals.

Chemical Synthesis of Novel Amino Acids: Precision and Versatility

Chemical synthesis remains a cornerstone for the production of a wide array of ncAAs, offering significant flexibility in structural design.[2] While numerous methods exist, this section will focus on a foundational and highly adaptable approach: the Strecker synthesis and its modern asymmetric variants.

The Strecker Synthesis: A Classic and Enduring Method

First discovered by Adolph Strecker in 1850, the Strecker synthesis is a robust method for producing α-amino acids from aldehydes or ketones.[7][8] The reaction proceeds in two main stages: the formation of an α-aminonitrile, followed by its hydrolysis to the corresponding amino acid.[8][9][10]

Core Reaction: An aldehyde or ketone reacts with ammonia in the presence of a cyanide source to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the desired amino acid.[7][9]

Experimental Protocol: Racemic Alanine Synthesis via Strecker Reaction

Materials:

  • Acetaldehyde

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Diethyl ether

Procedure:

  • Formation of the α-aminonitrile:

    • In a well-ventilated fume hood, dissolve ammonium chloride in water.

    • Add acetaldehyde to the solution and stir.

    • Slowly add an aqueous solution of potassium cyanide to the mixture. Caution: Cyanide is highly toxic.

    • Continue stirring the reaction mixture at room temperature for several hours.

    • The formation of the α-aminonitrile can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis of the α-aminonitrile:

    • Carefully add concentrated hydrochloric acid to the reaction mixture.

    • Heat the mixture under reflux for several hours to hydrolyze the nitrile to a carboxylic acid.

    • Cool the reaction mixture to room temperature.

  • Isolation and Purification:

    • Neutralize the acidic solution with a sodium hydroxide solution until the amino acid precipitates.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the crude alanine by filtration and wash with cold water.

    • Recrystallize the crude product from a water/ethanol mixture to obtain pure racemic alanine.

The classical Strecker synthesis yields a racemic mixture of D- and L-amino acids.[7][9] For applications requiring stereochemically pure amino acids, asymmetric modifications are necessary.

Asymmetric Strecker Synthesis: Achieving Enantioselectivity

To overcome the limitation of producing racemic mixtures, several asymmetric variations of the Strecker synthesis have been developed. These methods typically employ a chiral auxiliary or a chiral catalyst to control the stereochemical outcome of the reaction.[7][11][12]

One common approach involves replacing ammonia with a chiral amine, which forms a chiral imine intermediate. The subsequent nucleophilic addition of cyanide occurs diastereoselectively, leading to an enantiomerically enriched α-aminonitrile. The chiral auxiliary can then be removed during the hydrolysis step.[7][9]

More advanced methods utilize chiral catalysts, such as those based on chiral thiourea or salen complexes, to catalyze the enantioselective addition of cyanide to an achiral imine.[11][12][13] This catalytic approach is often more efficient and atom-economical.[11][13]

Logical Flow of Asymmetric Strecker Synthesis:

G Aldehyde Aldehyde/Ketone Chiral_Imine Chiral Imine Intermediate Aldehyde->Chiral_Imine + Chiral_Amine Chiral Amine Chiral_Amine->Chiral_Imine + Diastereomeric_Nitrile Diastereomerically Enriched α-Aminonitrile Chiral_Imine->Diastereomeric_Nitrile + Cyanide Cyanide Cyanide Source (e.g., HCN, TMSCN) Cyanide->Diastereomeric_Nitrile Enantiopure_AA Enantiopure α-Amino Acid Diastereomeric_Nitrile->Enantiopure_AA Hydrolysis & Auxiliary Removal Hydrolysis Hydrolysis G Wild_Type Wild-Type Transaminase Gene Mutagenesis Random Mutagenesis (e.g., error-prone PCR) Wild_Type->Mutagenesis Gene_Library Library of Mutant Genes Mutagenesis->Gene_Library Expression Expression in Host (e.g., E. coli) Gene_Library->Expression Variant_Library Library of Enzyme Variants Expression->Variant_Library Screening High-Throughput Screening with Novel Keto Acid Variant_Library->Screening Hit Variant with Improved Activity Screening->Hit Next_Round Next Round of Evolution Hit->Next_Round Next_Round->Mutagenesis Iterate G cluster_0 Orthogonal System cluster_1 Host Cell Machinery ncAA Novel Amino Acid (ncAA) O_aaRS Orthogonal aaRS ncAA->O_aaRS ncAA_tRNA ncAA-tRNA O_aaRS->ncAA_tRNA Charges O_tRNA Orthogonal tRNA O_tRNA->O_aaRS Ribosome Ribosome ncAA_tRNA->Ribosome Delivers ncAA mRNA mRNA with UAG codon mRNA->Ribosome Protein Protein with ncAA Ribosome->Protein Translation

Sources

Exploratory

Technical Guide: Hypothesized Mechanism of Action for 3-Substituted GABA Analogues

Ligands) Executive Summary This technical guide delineates the molecular mechanisms governing 3-substituted GABA analogues (Gabapentin, Pregabalin, Mirogabalin). Despite their structural homology to -aminobutyric acid (G...

Author: BenchChem Technical Support Team. Date: February 2026


 Ligands)

Executive Summary

This technical guide delineates the molecular mechanisms governing 3-substituted GABA analogues (Gabapentin, Pregabalin, Mirogabalin). Despite their structural homology to


-aminobutyric acid (GABA), these compounds do not bind to GABA_A or GABA_B receptors.[1][2] Their primary efficacy stems from state-dependent binding to the 

and

auxiliary subunits of voltage-gated calcium channels (VGCCs). This guide details the dual-mechanism hypothesis: (1) inhibition of VGCC trafficking and calcium influx, and (2) antagonism of thrombospondin-mediated synaptogenesis.

The Paradox of Nomenclature

Researchers must first dissociate the chemical structure from the pharmacological target. While Gabapentin and Pregabalin are lipophilic GABA analogues, they are pharmacologically distinct from GABA receptor agonists.

  • Structural Basis: They are 3-alkylated derivatives of GABA.[3]

  • Transport: They utilize the L-type amino acid transporter (LAT1/SLC7A5) for transport across the blood-brain barrier (BBB) and intestinal epithelium, mimicking L-leucine.

  • Target Selectivity: Radioligand binding studies confirm high-affinity binding to the

    
     subunit of VGCCs, with no physiological activity at GABA, benzodiazepine, or NMDA receptor sites.
    

Primary Mechanism: The Subunit and Calcium Channel Trafficking

The


 subunit is a GPI-anchored protein essential for the correct folding, trafficking, and function of the pore-forming 

subunit of VGCCs.
The Trafficking Inhibition Hypothesis

Current consensus suggests that gabapentinoids act as "trafficking inhibitors" rather than simple pore blockers.

  • Binding: The drug binds to the

    
     subunit (specifically the RRR motif) in the Endoplasmic Reticulum (ER) or during recycling.
    
  • Internalization: Binding disrupts the chaperone function of

    
    .
    
  • Result: This prevents the forward trafficking of the

    
    -
    
    
    
    complex to the presynaptic membrane.
  • Physiological Outcome: Reduced density of N-type (Cav2.2) and P/Q-type (Cav2.1) channels at the nerve terminal

    
     Reduced 
    
    
    
    influx
    
    
    Reduced release of substance P, glutamate, and CGRP.
Differential Binding Kinetics (The Mirogabalin Advancement)

Newer generation analogues like Mirogabalin exploit dissociation kinetics for therapeutic index improvement.

  • 
     (Analgesia):  Mirogabalin shows slow dissociation (long residence time).
    
  • 
     (CNS Side Effects):  Mirogabalin shows rapid dissociation.[4]
    
  • Clinical Implication: Sustained analgesia with reduced sedation compared to non-selective gabapentinoids.

Visualization: The Dual-Pathway Mechanism

The following diagram illustrates the two primary pathways: Calcium Channel Trafficking inhibition and Thrombospondin antagonism.

Gabapentinoid_Mechanism cluster_VGCC Pathway A: VGCC Trafficking cluster_TSP Pathway B: Synaptogenesis Drug Gabapentinoid (Ligand) Alpha2Delta α2δ Subunit (Target) Drug->Alpha2Delta High Affinity Binding TSP Thrombospondin (TSP) Drug->TSP Steric Hindrance/ Antagonism Trafficking Forward Trafficking to Membrane Alpha2Delta->Trafficking Inhibited by Drug Binding Synapse Excitatory Synapse Formation Alpha2Delta->Synapse Promotes ER_Golgi ER/Golgi Complex ER_Golgi->Trafficking Normal State Ca_Influx Presynaptic Ca2+ Influx Trafficking->Ca_Influx Neurotrans Glutamate/Substance P Release Ca_Influx->Neurotrans Astrocyte Astrocyte (Secretes TSP) Astrocyte->TSP TSP->Alpha2Delta Binds

Caption: Dual mechanism showing inhibition of VGCC trafficking (Pathway A) and blockade of Thrombospondin-induced synaptogenesis (Pathway B).

The Synaptogenic Hypothesis (Thrombospondin)

Beyond acute calcium modulation, gabapentinoids impact structural plasticity.

  • Mechanism: Astrocytes secrete thrombospondins (TSP) which bind to neuronal

    
     to induce excitatory synapse formation (silent synapses).[5][6][7]
    
  • Intervention: Gabapentinoids sterically hinder the TSP-

    
     interaction.
    
  • Result: Inhibition of ectopic synaptogenesis after nerve injury, potentially preventing the "chronification" of neuropathic pain states (Eroglu et al., 2009).

Comparative Pharmacology Data

The table below summarizes the dissociation constants and kinetic properties that differentiate the major analogues.

CompoundTarget Affinity (

)
SelectivityBioavailabilityKey Kinetic Feature
Gabapentin ~17-40 nM

Saturable (LAT1 limited)Fast dissociation from both subtypes.
Pregabalin ~15-30 nM

>90% (Linear)Higher potency due to pharmacokinetic profile.
Mirogabalin 13.5 nM (

)

(functional)
HighSlow off-rate (

11.1h) for

; Fast off-rate for

.

Experimental Validation Protocols

To validate these mechanisms in a research setting, the following self-validating protocols are recommended.

Protocol A: [3H]-Gabapentin Radioligand Binding Assay

Purpose: To determine binding affinity (


) and density (

) in cortical membranes.
  • Membrane Preparation: Homogenize rat cerebral cortex in 10 mM HEPES/KOH (pH 7.4). Centrifuge at 48,000 x g. Resuspend pellet to remove endogenous GABA/Glutamate.

  • Incubation:

    • Total Binding: Incubate 100

      
      g membrane protein with 10 nM [3H]-Gabapentin.
      
    • Non-Specific Binding (NSB): Add 10

      
      M unlabeled L-leucine or Pregabalin (Note: GABA will not displace the ligand, serving as a negative control).
      
    • Buffer: 10 mM HEPES, pH 7.4 (Avoid Tris buffers if possible as they can affect ionic strength sensitive binding).

    • Time: 45-60 minutes at 22°C (Equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding).

  • Analysis:

    
    .[8] Plot using non-linear regression (One-site binding model).
    
Protocol B: Whole-Cell Patch Clamp (DRG Neurons)

Purpose: To measure the inhibition of High-Voltage Activated (HVA) Calcium Currents.

  • Cell Isolation: Acutely dissociate Dorsal Root Ganglion (DRG) neurons from rat/mouse (L4-L5).

  • Solutions:

    • Internal (Pipette): CsCl-based (110 mM) to block

      
       channels, EGTA (10 mM), Mg-ATP.[9]
      
    • External (Bath): TEA-Cl (140 mM) or Choline-Cl to block

      
       channels, 
      
      
      
      or
      
      
      (10 mM) as charge carrier, TTX (1
      
      
      M).
  • Voltage Protocol:

    • Hold at -80 mV.

    • Step to -40 mV (inactivate T-type/LVA channels).

    • Test pulse to +10 mV (activate HVA channels).

  • Drug Application: Perfusion of Gabapentin (1-10

    
    M). Note: Effect is slow-onset (requires prolonged application or pre-incubation due to the intracellular/trafficking mechanism).
    
  • Validation: Current amplitude should decrease by 20-40% in a voltage-dependent manner.

Visualization: Electrophysiology Workflow

Patch_Clamp_Workflow Isolate Isolate DRG Neurons (Enzymatic Digestion) Block Block Na+/K+ Channels (Cs+ Internal / TTX External) Isolate->Block Clamp Whole-Cell Voltage Clamp (Hold -80mV) Block->Clamp Pulse Step Protocol (-40mV to +10mV) Clamp->Pulse Record Record HVA Ca2+ Current (Baseline) Pulse->Record Apply Apply Record->Apply Compare Measure Peak Reduction (Run-down correction) Apply->Compare

Caption: Workflow for isolating HVA calcium currents to assess gabapentinoid efficacy in DRG neurons.

References

  • Gee, N. S., et al. (1996). The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel. Journal of Biological Chemistry. Link

  • Eroglu, C., et al. (2009). Gabapentin receptor alpha2delta-1 is a neuronal thrombospondin receptor responsible for excitatory CNS synaptogenesis.[2][5][6][7] Cell. Link

  • Field, M. J., et al. (2006). Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences. Link

  • Kukkar, A., et al. (2013). Implications of alpha2delta-1 and alpha2delta-2 subunits of voltage-gated calcium channels in the pathogenesis of neuropathic pain. Journal of Pharmacy and Pharmacology. Link

  • Domon, Y., et al. (2018). Binding characteristics of mirogabalin to α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels. Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Foundational

Technical Guide: Solubility of Amino Acid-Based Compounds in Solvent Systems

Executive Summary The solubility of amino acids and their derivatives—peptides, salts, and protected intermediates—is a critical variable in drug development, influencing everything from solid-phase peptide synthesis (SP...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility of amino acids and their derivatives—peptides, salts, and protected intermediates—is a critical variable in drug development, influencing everything from solid-phase peptide synthesis (SPPS) yields to the bioavailability of oral formulations.[1] Unlike simple organic molecules, amino acids possess a zwitterionic nature that creates high crystal lattice energies, making them notoriously difficult to dissolve in non-polar solvents.

This guide provides a technical deep-dive into the thermodynamics of solvation, practical solvent selection strategies based on hydropathy and charge, and validated protocols for determining thermodynamic equilibrium solubility.

Part 1: Physicochemical Mechanisms of Solubility

The Zwitterionic Barrier

The primary challenge in solubilizing free amino acids is their dipolar ion (zwitterion) character. In the crystalline state, amino acids exist as zwitterions (


), resulting in strong electrostatic forces between molecules.
  • Crystal Lattice Energy (

    
    ):  High electrostatic attraction leads to high melting points and high 
    
    
    
    . For dissolution to occur, the Solvation Energy (
    
    
    ) must exceed
    
    
    .
  • Dielectric Constant (

    
    ):  Solvents with high dielectric constants (Water 
    
    
    
    , DMSO
    
    
    ) are required to screen these electrostatic charges and stabilize the dissolved ions. Low
    
    
    solvents (Ethanol
    
    
    , Hexane
    
    
    ) cannot overcome the lattice energy, rendering free amino acids insoluble.
The "Like Dissolves Like" Nuance

While the backbone dictates zwitterionic behavior, the side chain (R-group) dictates specific solvent affinity.

  • Polar/Charged R-groups (Asp, Lys, Arg): Increase solubility in water; decrease solubility in organics.

  • Hydrophobic R-groups (Phe, Leu, Ile): Reduce solubility in water; increase solubility in alcohols or dipolar aprotic solvents only if the zwitterionic charges are masked (e.g., by pH adjustment or protecting groups).

Part 2: Solvent Selection Strategy

Selecting the correct solvent system requires analyzing the specific modification state of the amino acid compound.[2]

Aqueous Systems & pH Dependence

For free amino acids and peptides, water is the baseline solvent. However, solubility is not constant; it follows a U-shaped curve dependent on pH.

  • Isoelectric Point (pI): Solubility is lowest at the pI, where the net charge is zero and zwitterionic attraction is maximized.

  • pH < pI: Protonation of the carboxyl group (

    
    ) breaks the zwitterion, forming a cation. Solubility increases.
    
  • pH > pI: Deprotonation of the amine group (

    
    ) forms an anion. Solubility increases.
    

Technical Insight: For hydrophobic peptides, adjusting pH away from the pI is often more effective than adding organic co-solvents.

Organic Solvents[2][3][4][5][6][7]
  • Dipolar Aprotic (DMSO, DMF, NMP): These are "universal" solvents for peptide synthesis. They dissolve aggregates by disrupting inter-chain hydrogen bonds (beta-sheets) but do not solvate ionic species as well as water.

    • Warning: DMSO can oxidize Methionine (Met) and Cysteine (Cys) residues.[3]

  • Protic Organic (Methanol, Ethanol, TFE): Generally poor solvents for free amino acids but excellent for protected amino acids used in synthesis (e.g., Fmoc-Phe-OH). Trifluoroethanol (TFE) is unique as it stabilizes alpha-helices, often increasing solubility of secondary-structure-prone peptides.

Decision Logic for Solvent Selection

The following decision tree illustrates the logical flow for selecting a solvent based on compound characteristics.

SolventSelection Start Analyze Compound Structure IsProtected Is N/C-Terminus Protected? Start->IsProtected CheckHydro Calculate Hydrophobic Content (Leu, Val, Ile, Phe, Trp) IsProtected->CheckHydro No (Zwitterionic) Organic Use Organic Solvent (DCM, DMF, Ethyl Acetate) IsProtected->Organic Yes (Lipophilic) HighHydro >50% Hydrophobic Residues? CheckHydro->HighHydro CheckCharge Check Net Charge at pH 7 Aqueous Aqueous Buffer (PBS) CheckCharge->Aqueous Charged (>25% D,E,K,R) pHAdjust Adjust pH (Acetic Acid or NH4OH) Move away from pI CheckCharge->pHAdjust Neutral/Aggregating CoSolvent Binary Mixture (Water + ACN/DMSO) CheckCharge->CoSolvent Borderline Solubility HighHydro->CheckCharge No (<50%) StrongOrganic Dipolar Aprotic Solvent (DMSO, DMF, DMAc) HighHydro->StrongOrganic Yes (>50%)

Figure 1: Decision tree for selecting solvents for amino acids and peptides based on structural properties (charge, hydrophobicity, and protection status).

Part 3: Experimental Protocols

To ensure data integrity, researchers must distinguish between Kinetic Solubility (fast, for HTS) and Thermodynamic Solubility (equilibrium, for formulation). The protocol below details the Thermodynamic method, which is the gold standard for accuracy.

Protocol: Thermodynamic Shake-Flask Method

Objective: Determine the saturation concentration of a compound in a specific solvent at equilibrium.

Materials:

  • Test Compound (Solid powder)

  • Solvent (Buffer, Water, or Organic)[2][3][4][5][6]

  • Temperature-controlled orbital shaker

  • Syringe filters (0.45 µm PVDF or PTFE depending on solvent)

  • HPLC-UV or LC-MS[1]

Step-by-Step Methodology:

  • Supersaturation: Weigh an excess of the solid compound into a glass vial. "Excess" is defined visually; solid particles must remain visible in the solvent.

  • Dispersion: Add the specific solvent volume (e.g., 1 mL). Vortex vigorously for 1 minute to disperse clumps.

  • Equilibration: Place vials in the orbital shaker at a fixed temperature (usually 25°C ± 0.1°C).

    • Duration: Shake for 24 to 72 hours.

    • Validation: Check pH at start and end; amino acids can buffer the solution, altering the intended pH.

  • Phase Separation:

    • Allow samples to stand for 1 hour to let large solids settle.

    • Filter the supernatant using a syringe filter. Crucial: Pre-saturate the filter with the solution to prevent drug adsorption loss.

  • Quantification: Dilute the filtrate immediately to prevent precipitation. Analyze via HPLC against a standard curve.

ShakeFlask Step1 1. Add Excess Solid Step2 2. Agitate (24-72h) @ Constant Temp Step1->Step2 Supersaturation Step3 3. Sedimentation & Filtration Step2->Step3 Equilibrium Step4 4. HPLC/UV Analysis Step3->Step4 Supernatant

Figure 2: Workflow for the Thermodynamic Shake-Flask Solubility Method.

Part 4: Comparative Solubility Data

The following table synthesizes solubility data for representative amino acids, highlighting the drastic difference between aqueous and organic solubility for free zwitterions.

Amino AcidSide Chain TypeSolubility in Water ( g/100g @ 25°C)Solubility in Ethanol ( g/100g @ 25°C)Solubility in DMSO
Glycine Non-polar (H)~25.0~0.06Soluble
L-Alanine Non-polar (Methyl)~16.7InsolubleSlightly Soluble
L-Phenylalanine Hydrophobic (Aromatic)~2.9~0.14Soluble
L-Aspartic Acid Acidic~0.5InsolubleSoluble
L-Lysine HCl Basic~65.0Slightly SolubleSoluble

Note: Data trends derived from standard physicochemical handbooks. Ethanol acts as an anti-solvent for most free amino acids, utilized often for crystallization.

References

  • National Institutes of Health (PMC). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Retrieved from [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Analytical Characterization of 3-Amino-5,7,7-trimethyloctanoic Acid

Introduction: Navigating the Analytical Challenges of a Novel β-Amino Acid 3-Amino-5,7,7-trimethyloctanoic acid is a non-proteinogenic, β-amino acid characterized by a unique and sterically demanding structure. Its branc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Analytical Challenges of a Novel β-Amino Acid

3-Amino-5,7,7-trimethyloctanoic acid is a non-proteinogenic, β-amino acid characterized by a unique and sterically demanding structure. Its branched alkyl chain, featuring a quaternary carbon at the 7-position, presents distinct analytical challenges compared to standard proteinogenic amino acids. This guide provides a comprehensive overview of the analytical methodologies for the qualitative and quantitative characterization of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the rationale behind method selection, offering detailed protocols for immediate application.

The structural complexity of 3-Amino-5,7,7-trimethyloctanoic acid necessitates a multi-faceted analytical approach. Key considerations include its high polarity, lack of a strong native chromophore, and potential for stereoisomerism. Furthermore, the steric hindrance imposed by the bulky trimethyl-substituted tail can significantly impact derivatization reactions, a common strategy to enhance detectability and chromatographic performance of amino acids.

Physicochemical Properties: A Foundation for Method Development

PropertyEstimated Value/CharacteristicImplication for Analysis
Molecular Formula C₁₁H₂₃NO₂---
Molecular Weight 201.31 g/mol Essential for mass spectrometry-based detection.
Polarity High (due to amino and carboxyl groups)Influences choice of chromatographic mode (e.g., HILIC or reversed-phase with ion-pairing agents).
pKa (carboxyl) ~4-5The molecule will be negatively charged at neutral to basic pH.
pKa (amino) ~9-10The molecule will be positively charged at acidic to neutral pH.
UV-Vis Absorbance NegligibleRequires derivatization for UV-Vis or fluorescence detection.
Chirality Potential for stereoisomers at C3 and C5Chiral separation techniques may be necessary.
Steric Hindrance High around the amino groupMay affect the efficiency of derivatization reactions.

Chromatographic Analysis: Strategies for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids. Given the properties of 3-Amino-5,7,7-trimethyloctanoic acid, several approaches can be considered.

Reversed-Phase HPLC with Pre-column Derivatization

This is a widely adopted method for amino acid analysis due to its high sensitivity and reproducibility[2]. Derivatization serves two primary purposes: to introduce a chromophore or fluorophore for enhanced detection and to increase the hydrophobicity of the analyte for better retention on reversed-phase columns[2][3].

The choice of derivatization reagent is critical. For 3-Amino-5,7,7-trimethyloctanoic acid, the steric hindrance around the amino group must be considered. Reagents with smaller, highly reactive groups are preferable.

  • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol. However, the resulting isoindole derivative can be unstable.

  • 9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form stable, highly fluorescent derivatives. This is often a good choice for robust quantification.

  • 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC): Forms stable derivatives with excellent fluorescence properties[2].

  • Phenylisothiocyanate (PITC): Produces phenylthiocarbamyl (PTC) amino acids that can be detected by UV absorbance[4].

This protocol is adapted from established methods for amino acid analysis.

Materials:

  • 3-Amino-5,7,7-trimethyloctanoic acid standard

  • 9-fluorenylmethyl chloroformate (FMOC-Cl) solution (in acetone)

  • Borate buffer (pH 9.0)

  • HPLC-grade acetonitrile and water

  • Formic acid

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

Procedure:

  • Sample Preparation: Dissolve the sample containing 3-Amino-5,7,7-trimethyloctanoic acid in a suitable solvent (e.g., 0.1 M HCl).

  • Derivatization:

    • In a microcentrifuge tube, mix 100 µL of the sample/standard with 100 µL of borate buffer.

    • Add 200 µL of FMOC-Cl solution and vortex immediately.

    • Let the reaction proceed for 2 minutes at room temperature.

    • Add 100 µL of a primary amine solution (e.g., glycine) to quench the excess FMOC-Cl.

    • Dilute the mixture with the mobile phase to the desired concentration.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A linear gradient from 20% to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: Fluorescence (Excitation: 266 nm, Emission: 305 nm)

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for retaining and separating highly polar compounds like amino acids, often without the need for derivatization.

The polar stationary phase in HILIC columns allows for the retention of polar analytes from a mobile phase with a high percentage of organic solvent. This can simplify sample preparation by eliminating the derivatization step.

Materials:

  • 3-Amino-5,7,7-trimethyloctanoic acid standard

  • HPLC-grade acetonitrile and water

  • Ammonium formate

  • Formic acid

  • HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

Procedure:

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (e.g., 80:20 v/v).

  • HILIC Analysis:

    • Mobile Phase A: 10 mM Ammonium formate with 0.1% formic acid in water

    • Mobile Phase B: 10 mM Ammonium formate with 0.1% formic acid in 95:5 acetonitrile:water

    • Gradient: A linear gradient from 95% to 50% B over 10 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Detection: Mass Spectrometry (see section below)

Chiral Chromatography

Due to the presence of at least one chiral center (C3), it is crucial to assess the enantiomeric purity of 3-Amino-5,7,7-trimethyloctanoic acid, especially in a pharmaceutical context. Chiral HPLC is the method of choice for this application.

Several types of CSPs are effective for separating amino acid enantiomers. For a β-amino acid like the target analyte, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin-based) are often successful[5]. Ligand-exchange chromatography is another powerful technique for chiral resolution of amino acids[6].

Materials:

  • Racemic and enantiomerically enriched standards of 3-Amino-5,7,7-trimethyloctanoic acid

  • HPLC-grade methanol, ethanol, and acetonitrile

  • Trifluoroacetic acid (TFA)

  • Chiral stationary phase column (e.g., CHIROBIOTIC T)

Procedure:

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Chiral HPLC Analysis:

    • Mobile Phase: A mixture of methanol, acetonitrile, and TFA (e.g., 50:50:0.1 v/v/v). The exact composition will require optimization.

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 25 °C

    • Detection: UV (if derivatized) or Mass Spectrometry.

Mass Spectrometric Analysis: High Specificity and Sensitivity

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers unparalleled sensitivity and specificity for the analysis of amino acids.

Rationale for LC-MS/MS:

LC-MS/MS allows for the direct detection of underivatized 3-Amino-5,7,7-trimethyloctanoic acid, simplifying sample preparation. The use of tandem mass spectrometry (MS/MS) with selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) provides high selectivity, minimizing interferences from complex matrices.

Instrumentation:

  • HPLC or UHPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Chromatography: Utilize either the RP-HPLC (without derivatization, using an ion-pairing agent if necessary) or HILIC method described above.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Precursor Ion: [M+H]⁺ (m/z 202.18)

    • Product Ions: The fragmentation pattern will need to be determined experimentally. Common losses for amino acids include the carboxyl group (-45 Da) and the amino group (-17 Da).

    • MRM Transitions:

      • Quantifier: 202.18 → (most abundant product ion)

      • Qualifier: 202.18 → (second most abundant product ion)

    • Collision Energy and other MS parameters: Optimize by infusing a standard solution of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 3-Amino-5,7,7-trimethyloctanoic acid. Both ¹H and ¹³C NMR will provide detailed information about the carbon skeleton and the chemical environment of each proton.

Expected Spectral Features:
  • ¹H NMR:

    • A singlet integrating to nine protons for the three methyl groups at C7.

    • A singlet for the two protons of the methylene group at C8.

    • Signals for the methylene groups at C2, C4, and C6, which will likely be complex multiplets due to diastereotopicity and coupling with adjacent protons.

    • A multiplet for the methine proton at C3, coupled to the protons on C2 and C4.

    • A multiplet for the methine proton at C5, coupled to the protons on C4 and C6.

    • A broad signal for the amino group protons.

  • ¹³C NMR:

    • A signal for the quaternary carbon at C7.

    • Signals for the three equivalent methyl carbons at C7.

    • A signal for the carbonyl carbon (C1) in the range of 170-180 ppm.

    • Signals for the methine carbons at C3 and C5.

    • Signals for the methylene carbons at C2, C4, C6, and C8.

Experimental Protocol: ¹H and ¹³C NMR

Materials:

  • Purified 3-Amino-5,7,7-trimethyloctanoic acid

  • Deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the sample (typically 5-10 mg) in ~0.6 mL of the chosen deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Workflow Visualization

Analytical_Workflow cluster_sample Sample Preparation cluster_separation Separation & Quantification cluster_detection Detection & Characterization Sample Sample Dissolution Dissolution Sample->Dissolution Derivatization Derivatization Dissolution->Derivatization If required for HPLC-UV/FLD HILIC HILIC Dissolution->HILIC Chiral_HPLC Chiral HPLC Dissolution->Chiral_HPLC NMR NMR Spectroscopy Dissolution->NMR For structural confirmation RP_HPLC Reversed-Phase HPLC Derivatization->RP_HPLC UV_FLD UV/Fluorescence RP_HPLC->UV_FLD MS_MS Tandem MS RP_HPLC->MS_MS HILIC->MS_MS Chiral_HPLC->MS_MS

Caption: General analytical workflow for 3-Amino-5,7,7-trimethyloctanoic acid.

Conclusion

The successful characterization of 3-Amino-5,7,7-trimethyloctanoic acid requires a thoughtful and systematic approach. The methods outlined in this guide provide a robust framework for its separation, quantification, and structural elucidation. The choice of a specific method will depend on the analytical objective, the sample matrix, and the available instrumentation. For routine quantification, a derivatization-based RP-HPLC method or a HILIC-MS/MS method are recommended. For enantiomeric purity assessment, chiral HPLC is essential. Finally, NMR spectroscopy remains the gold standard for definitive structural confirmation.

References

  • Rapid and Precise Measurement of Serum Branched-Chain and Aromatic Amino Acids by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry. (2013). PLoS ONE, 8(12), e81144. [Link]

  • Kimura, A., et al. (2011). Steric hindrance by 2 amino acid residues determines the substrate specificity of isomaltase from Saccharomyces cerevisiae. Journal of Bioscience and Bioengineering, 112(5), 429-435. [Link]

  • Grieb, S., et al. (2000). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Chromatography A, 879(1), 13-24. [Link]

  • Ginterová, P., et al. (2021). Determination of Branched-Chain Amino Acids in Food Supplements and Human Plasma by a CE-MS/MS Method with Enhanced Resolution. Metabolites, 11(8), 503. [Link]

  • Johnson, A. M., et al. (2016). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry, 88(24), 12176-12183. [Link]

  • Zhang, H., et al. (2012). Pre-column Derivatization RP-HPLC Determination of Amino Acids in Asparagi Radix before and after Heating Process. Pharmacognosy Magazine, 8(31), 221-226. [Link]

  • Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Retrieved from [Link]

  • Sayeeda, Z. (2021). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. [Link]

  • Future Science. (2024). LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum. Retrieved from [Link]

  • PubChem. (n.d.). (S)-3-Amino-5,5-dimethylhexanoic acid. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. Retrieved from [Link]

  • 16th International Conference on Miniaturized Systems for Chemistry and Life Sciences. (2012). QUANTITATIVE DETERMINATION OF BRANCHED-CHAIN AMINO ACIDS IN HUMAN PLASMA USING PRESSURE-DRIVEN LIQUID CHROMATOGRAPHY WITH PILLAR ARRAY COLUMNS. Retrieved from [Link]

  • Marine Drugs. (2013). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Retrieved from [Link]

  • Analytical Chemistry. (2012). 13C-Formylation for Improved NMR Profiling of Amino Metabolites in Biofluids. Retrieved from [Link]

  • ResearchGate. (2021). Determination of Branched-Chain Amino Acids in Food Supplements and Human Plasma by a CE-MS/MS Method with Enhanced Resolution. Retrieved from [Link]

  • Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • Wiley Online Library. (2008). Supporting Information. Retrieved from [Link]

  • Springer Nature Experiments. (2018). Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Retrieved from [Link]

  • Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

  • MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • PubChem. (n.d.). (S)-3-Amino-5-methyl-hexanoic acid. Retrieved from [Link]

  • IntechOpen. (2018). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Retrieved from [Link]

  • PubChem. (n.d.). 3,5,7-Trimethylnonane. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-7-(dimethylamino)-2-methyl-5-phenylphenazinium. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-methylhexanal. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols for the In Vivo Evaluation of 3-Amino-5,7,7-trimethyloctanoic acid in Animal Models

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals on the procedures for conducting in vivo studies of 3-Amino-5,7,7-trimethyloctanoic acid. This doc...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals on the procedures for conducting in vivo studies of 3-Amino-5,7,7-trimethyloctanoic acid. This document emphasizes scientific integrity, providing detailed protocols and the rationale behind experimental choices to ensure the generation of robust and reproducible data.

Introduction and Scientific Rationale

3-Amino-5,7,7-trimethyloctanoic acid is a structural analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). While its precise mechanism of action is yet to be fully elucidated, its structural similarity to known GABAergic compounds, such as pregabalin (3-amino methyl hexanoic acid), suggests potential interactions with the central nervous system (CNS).[1] Pregabalin is known to bind to the α-2-δ subunit of voltage-gated calcium channels, which leads to a reduction in the release of several excitatory neurotransmitters.[1] Therefore, it is hypothesized that 3-Amino-5,7,7-trimethyloctanoic acid may exhibit similar pharmacodynamic properties, making it a candidate for therapeutic areas such as epilepsy, neuropathic pain, and anxiety disorders.[1]

The following protocols are designed to systematically evaluate the pharmacokinetic, pharmacodynamic, and safety profiles of 3-Amino-5,7,7-trimethyloctanoic acid in appropriate animal models, adhering to international guidelines for preclinical research.[2][3][4]

Preliminary Considerations and Compound Formulation

Before initiating in vivo studies, it is critical to characterize the physicochemical properties of 3-Amino-5,7,7-trimethyloctanoic acid. As an amino acid derivative, it is expected to be a zwitterionic compound with good solubility in aqueous solutions.[1]

Protocol 2.1: Vehicle Selection and Formulation

  • Solubility Testing : Assess the solubility of 3-Amino-5,7,7-trimethyloctanoic acid in a range of pharmaceutically acceptable vehicles (e.g., saline, phosphate-buffered saline (PBS), water for injection, 5% dextrose).

  • pH Adjustment : Given its amino acid structure, the pH of the formulation may need to be adjusted to ensure complete dissolution and physiological compatibility. Aim for a pH range of 6.5-7.5 for parenteral administration.

  • Stability Assessment : The stability of the final formulation should be confirmed under the intended storage and administration conditions.

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of 3-Amino-5,7,7-trimethyloctanoic acid.[5] These studies inform dose selection for subsequent efficacy and toxicology studies.

Protocol 3.1: Single-Dose Pharmacokinetics in Rats

  • Animal Model : Male and female Sprague-Dawley or Wistar rats (8-10 weeks old).

  • Dosing :

    • Intravenous (IV) administration: 1-5 mg/kg via the tail vein.

    • Oral (PO) administration: 10-50 mg/kg via oral gavage.

  • Blood Sampling : Collect blood samples (e.g., from the tail vein or jugular vein) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Sample Processing : Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis : Quantify the concentration of 3-Amino-5,7,7-trimethyloctanoic acid in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8][9] High-performance liquid chromatography (HPLC) with fluorescence detection after derivatization is also a viable option.[9][10][11]

  • Data Analysis : Calculate key PK parameters, including clearance, volume of distribution, half-life, and oral bioavailability.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Oral bioavailability

Pharmacodynamic (PD) and Efficacy Studies

Based on the hypothesized mechanism of action, efficacy studies should focus on animal models of pain, anxiety, and epilepsy.

Analgesic Efficacy

Protocol 4.1.1: Hot Plate Test for Thermal Pain

  • Animal Model : Male Swiss Webster or C57BL/6 mice.

  • Procedure : Place the mouse on a hot plate maintained at a constant temperature (e.g., 55°C) and record the latency to a nocifensive response (e.g., paw licking, jumping).[12][13]

  • Dosing : Administer 3-Amino-5,7,7-trimethyloctanoic acid or vehicle at various doses and test at the predicted Tmax.

  • Endpoint : A significant increase in response latency compared to the vehicle group indicates an analgesic effect.

Protocol 4.1.2: Von Frey Test for Mechanical Allodynia

  • Animal Model : Rodent model of neuropathic pain (e.g., Chronic Constriction Injury or Spared Nerve Injury).

  • Procedure : Acclimate the animal in a chamber with a mesh floor. Apply calibrated von Frey filaments to the plantar surface of the paw and determine the paw withdrawal threshold.[12]

  • Dosing : Administer the test compound or vehicle and measure the withdrawal threshold at different time points.

  • Endpoint : An increase in the paw withdrawal threshold suggests a reduction in mechanical allodynia.

Anxiolytic Activity

Protocol 4.2.1: Elevated Plus Maze (EPM)

  • Animal Model : Male BALB/c mice or Wistar rats.

  • Procedure : The EPM consists of two open and two closed arms. Place the animal in the center of the maze and allow it to explore for 5 minutes.[14]

  • Dosing : Administer the test compound or vehicle prior to testing.

  • Endpoint : Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.[14]

Protocol 4.2.2: Marble Burying Test

  • Animal Model : Male BALB/c mice.

  • Procedure : Place the mouse in a cage containing a layer of bedding and a set number of marbles for 30 minutes.[14]

  • Dosing : Pre-treat animals with the test compound or vehicle.

  • Endpoint : A decrease in the number of marbles buried is indicative of anxiolytic-like activity.[14]

Toxicology and Safety Pharmacology

Safety assessment is a critical component of preclinical drug development.[2][3][4][15][16] These studies aim to identify potential target organs of toxicity and to establish a safe starting dose for clinical trials.[3]

Protocol 5.1: Acute Toxicity Study

  • Animal Model : Male and female Sprague-Dawley rats.

  • Dosing : Administer single, escalating doses of 3-Amino-5,7,7-trimethyloctanoic acid via the intended clinical route (e.g., oral).

  • Observations : Monitor animals for clinical signs of toxicity, changes in body weight, and mortality for up to 14 days.[15]

  • Endpoint : Determine the maximum tolerated dose (MTD) and identify any dose-limiting toxicities.

Protocol 5.2: Repeat-Dose Toxicity Study

  • Animal Model : Male and female rats (and a non-rodent species if required by regulatory guidelines).

  • Dosing : Administer the test compound daily for a specified duration (e.g., 14 or 28 days).

  • Endpoints :

    • In-life : Clinical observations, body weight, food consumption, ophthalmology, and functional observational battery.

    • Post-mortem : Hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology of major organs and tissues.[15]

Table 2: Standard Panel for Hematology and Clinical Chemistry

HematologyClinical Chemistry
Red Blood Cell CountAlanine Aminotransferase (ALT)
HemoglobinAspartate Aminotransferase (AST)
HematocritAlkaline Phosphatase (ALP)
White Blood Cell CountTotal Bilirubin
Platelet CountBlood Urea Nitrogen (BUN)
Creatinine
Glucose
Total Protein
Albumin
Electrolytes (Na+, K+, Cl-)

Visualization of Experimental Workflows

Workflow for Pharmacokinetic Study

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis acclimatization Animal Acclimatization baseline Baseline Health Check acclimatization->baseline iv_dose IV Dosing Group baseline->iv_dose po_dose PO Dosing Group baseline->po_dose blood_collection Serial Blood Collection iv_dose->blood_collection po_dose->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep lcms LC-MS/MS Analysis plasma_prep->lcms pk_calc PK Parameter Calculation lcms->pk_calc

Caption: Workflow for a single-dose pharmacokinetic study in rodents.

Workflow for Efficacy and Safety Assessment

G cluster_pkpd PK/PD & Efficacy cluster_tox Toxicology cluster_decision Decision Point pk_study Pharmacokinetic Profiling efficacy_models Efficacy Models (Pain, Anxiety) pk_study->efficacy_models go_nogo Go/No-Go Decision for Further Development efficacy_models->go_nogo acute_tox Acute Toxicity repeat_tox Repeat-Dose Toxicity acute_tox->repeat_tox repeat_tox->go_nogo

Sources

Method

Synthesis of Novel Derivatives from 3-Amino-5,7,7-trimethyloctanoic Acid: Application Notes and Protocols

Introduction: Navigating the Synthetic Challenges and Opportunities of a Bulky β-Amino Acid 3-Amino-5,7,7-trimethyloctanoic acid is a fascinating and synthetically challenging building block. As a β-amino acid, it is a k...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthetic Challenges and Opportunities of a Bulky β-Amino Acid

3-Amino-5,7,7-trimethyloctanoic acid is a fascinating and synthetically challenging building block. As a β-amino acid, it is a key component for the synthesis of β-peptides, which can form stable secondary structures and exhibit resistance to enzymatic degradation, making them valuable in medicinal chemistry.[1][2] The bulky 5,7,7-trimethyl-substituted octanoic acid backbone, however, introduces significant steric hindrance around both the amino and carboxylic acid functional groups. This steric congestion can dramatically decrease the reactivity of these functional groups, making the formation of derivatives a non-trivial task.[3][4]

This guide provides detailed application notes and protocols for the synthesis of novel derivatives from 3-Amino-5,7,7-trimethyloctanoic acid. We will explore three primary avenues of derivatization: N-acylation, esterification, and amide bond formation. For each pathway, we will delve into the rationale behind the chosen synthetic strategy, addressing the challenges posed by steric hindrance and providing robust, step-by-step protocols. The derivatization of this unique amino acid opens avenues for creating novel lipoamino acids, which have shown promise as versatile therapeutic delivery vehicles.[5][6]

I. N-Acylation of the Sterically Hindered Amino Group

The primary amino group in 3-Amino-5,7,7-trimethyloctanoic acid is less sterically hindered than the carboxylic acid, but its reactivity can still be sluggish. Standard acylation conditions may require elevated temperatures or prolonged reaction times. A common and effective method for the N-acetylation of amines is the use of acetic anhydride.[7]

Protocol 1: N-Acetylation of 3-Amino-5,7,7-trimethyloctanoic acid

This protocol describes the N-acetylation of 3-Amino-5,7,7-trimethyloctanoic acid using acetic anhydride in a suitable solvent.

Workflow for N-Acetylation

start 3-Amino-5,7,7-trimethyloctanoic acid reagents Acetic Anhydride, Triethylamine, Dichloromethane (DCM) start->reagents Dissolve in DCM reaction Stir at room temperature for 12-24 hours reagents->reaction workup Aqueous Workup (HCl wash, water wash, brine wash) reaction->workup purification Column Chromatography (Silica gel, EtOAc/Hexanes) workup->purification product N-Acetyl-3-amino-5,7,7-trimethyloctanoic acid purification->product

Caption: Workflow for the N-acetylation of 3-Amino-5,7,7-trimethyloctanoic acid.

Materials:

Reagent/Material Grade Supplier
3-Amino-5,7,7-trimethyloctanoic acid ≥95% Varies
Acetic Anhydride Reagent Grade Varies
Triethylamine Reagent Grade Varies
Dichloromethane (DCM) Anhydrous Varies
Hydrochloric Acid (HCl) 1 M solution Varies
Sodium Sulfate (Na₂SO₄) Anhydrous Varies
Silica Gel 60 Å, 230-400 mesh Varies
Ethyl Acetate (EtOAc) HPLC Grade Varies

| Hexanes | HPLC Grade | Varies |

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3-Amino-5,7,7-trimethyloctanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • To the stirred solution, add triethylamine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq) at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction may take 12-24 hours to reach completion due to steric hindrance.

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Acetyl-3-amino-5,7,7-trimethyloctanoic acid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[8][9]

II. Esterification of the Sterically Hindered Carboxylic Acid

The carboxylic acid moiety of 3-Amino-5,7,7-trimethyloctanoic acid is significantly sterically hindered, making traditional acid-catalyzed esterification challenging. To overcome this, more potent esterification methods are required. One such method involves the in-situ generation of a highly reactive acylating agent.[10] A process utilizing chlorosulfonic acid and an alcohol can effectively esterify amino acids.[11]

Protocol 2: Methyl Esterification of 3-Amino-5,7,7-trimethyloctanoic acid

This protocol outlines the formation of the methyl ester derivative.

Workflow for Methyl Esterification

start 3-Amino-5,7,7-trimethyloctanoic acid reagents Methanol, Chlorosulfonic Acid start->reagents Suspend in Methanol reaction Stir at 0 °C to room temperature for 4-8 hours reagents->reaction workup Quench with saturated NaHCO₃ solution and extract with EtOAc reaction->workup purification Column Chromatography (Silica gel, EtOAc/Hexanes) workup->purification product Methyl 3-amino-5,7,7-trimethyloctanoate purification->product

Caption: Workflow for the methyl esterification of 3-Amino-5,7,7-trimethyloctanoic acid.

Materials:

Reagent/Material Grade Supplier
3-Amino-5,7,7-trimethyloctanoic acid ≥95% Varies
Methanol Anhydrous Varies
Chlorosulfonic Acid Reagent Grade Varies
Sodium Bicarbonate (NaHCO₃) Saturated aqueous solution Varies
Ethyl Acetate (EtOAc) HPLC Grade Varies
Sodium Sulfate (Na₂SO₄) Anhydrous Varies
Silica Gel 60 Å, 230-400 mesh Varies

| Hexanes | HPLC Grade | Varies |

Procedure:

  • In a clean, dry round-bottom flask, suspend 3-Amino-5,7,7-trimethyloctanoic acid (1.0 eq) in anhydrous methanol to a concentration of approximately 0.2 M.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add chlorosulfonic acid (1.1 eq) dropwise to the stirred suspension. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with appropriate personal protective equipment in a fume hood.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

  • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Methyl 3-amino-5,7,7-trimethyloctanoate.

  • Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.[12][13]

III. Amide Bond Formation with the Sterically Hindered Carboxylic Acid

Forming an amide bond with the sterically hindered carboxylic acid of 3-Amino-5,7,7-trimethyloctanoic acid requires potent coupling reagents that can overcome the steric barrier. Standard peptide coupling reagents such as DCC or EDC may be effective, especially when used in conjunction with an activating agent like HOBt. For highly hindered systems, more advanced coupling reagents might be necessary.[14][15]

Protocol 3: Amide Coupling with Benzylamine

This protocol describes the coupling of 3-Amino-5,7,7-trimethyloctanoic acid with benzylamine using EDC and HOBt.

Workflow for Amide Bond Formation

start 3-Amino-5,7,7-trimethyloctanoic acid reagents Benzylamine, EDC, HOBt, Diisopropylethylamine (DIPEA), DMF start->reagents Dissolve in DMF reaction Stir at room temperature for 24-48 hours reagents->reaction workup Aqueous Workup (Water wash, brine wash) reaction->workup purification Column Chromatography (Silica gel, EtOAc/Hexanes) workup->purification product N-Benzyl-3-amino-5,7,7-trimethyloctanamide purification->product

Caption: Workflow for the amide coupling of 3-Amino-5,7,7-trimethyloctanoic acid with benzylamine.

Materials:

Reagent/Material Grade Supplier
3-Amino-5,7,7-trimethyloctanoic acid ≥95% Varies
Benzylamine Reagent Grade Varies
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) Reagent Grade Varies
Hydroxybenzotriazole (HOBt) Reagent Grade Varies
N,N-Diisopropylethylamine (DIPEA) Reagent Grade Varies
N,N-Dimethylformamide (DMF) Anhydrous Varies
Ethyl Acetate (EtOAc) HPLC Grade Varies
Hexanes HPLC Grade Varies
Sodium Sulfate (Na₂SO₄) Anhydrous Varies

| Silica Gel | 60 Å, 230-400 mesh | Varies |

Procedure:

  • To a solution of 3-Amino-5,7,7-trimethyloctanoic acid (1.0 eq) in anhydrous DMF (0.1 M), add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add benzylamine (1.1 eq) followed by DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure N-Benzyl-3-amino-5,7,7-trimethyloctanamide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.[16][17]

IV. Potential Applications in Drug Development

The novel derivatives of 3-Amino-5,7,7-trimethyloctanoic acid, particularly those with increased lipophilicity, hold significant potential in drug development. The bulky, lipid-like tail of the parent amino acid makes its derivatives attractive candidates for use in lipid-based drug delivery systems.[18][19] Such "lipidated" amino acids can self-assemble into nanostructures capable of encapsulating therapeutic agents, potentially improving their solubility, stability, and bioavailability.[5][20] Furthermore, the incorporation of these bulky, non-natural amino acids into peptides can lead to peptidomimetics with enhanced proteolytic stability and unique conformational properties, which are desirable attributes for therapeutic peptides.[21]

References

  • Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150. Available at: [Link]

  • Roy, M. (2024). N-Acylation Reactions of Amines. In Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. Elsevier.
  • Process for esterification of amino acids and peptides. (1998). Google Patents.
  • Iacobucci, C., et al. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry, 86(11), 7549–7557. Available at: [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077–8080. Available at: [Link]

  • Beta-amino acids and methods and intermediates for making same. (2012). Google Patents.
  • Szakács, Z., et al. (2021). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 26(15), 4647. Available at: [Link]

  • Javed, I., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Journal of Chemical and Pharmaceutical Research, 9(10), 123-128. Available at: [Link]

  • Protecting group. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-Amino Acids and Derivatives. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides. (2020). ResearchGate. Available at: [Link]

  • Smith, J. D., et al. (2020). Lipidated poly(amino acid) nanostructures as versatile therapeutic delivery vehicles. Journal of Materials Chemistry B, 8(14), 2735–2744. Available at: [Link]

  • Chen, Y., et al. (2021). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 12(1), 4789. Available at: [Link]

  • Li, Y., et al. (2021). Recent advances in poly(amino acids), polypeptides, and their derivatives in drug delivery. Journal of Materials Chemistry B, 9(47), 9673–9688. Available at: [Link]

  • Fiori, S., & Gademann, K. (2021). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(18), 13295–13316. Available at: [Link]

  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. (2007). ResearchGate. Available at: [Link]

  • Al-Hadedi, A. A. M., et al. (2020). Synthesis and NMR elucidation of novel octa-amino acid resorcin[11]arenes derivatives. Journal of the Serbian Chemical Society, 85(10), 1285–1294. Available at: [Link]

  • Khan, I., et al. (2018). Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations. South African Journal of Chemistry, 71, 104–110. Available at: [Link]

  • K-R., A., et al. (2023). A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS. Analytical Methods, 15(3), 317–327. Available at: [Link]

  • Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications, 55(5), 585–597. Available at: [Link]

  • Bull, J. A., & Floyd, R. J. (2015). N-Acylation Reactions of Amines. In Comprehensive Organic Synthesis II (pp. 536–573). Elsevier.
  • Therapeutic peptides and their delivery using lipid-based nanoparticles. (2022). Journal of Pharmaceutical Investigation, 52(3), 267–285. Available at: [Link]

  • Sakaguchi, Y., et al. (2015). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. The Analyst, 140(6), 1992–1999. Available at: [Link]

  • The future of lipid-based drug delivery systems. (2023). CAS. Available at: [Link]

  • Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. (2022). Molecules, 27(15), 4930. Available at: [Link]

  • Dominko, M., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 1–15. Available at: [Link]

  • Innovative Lipid Solutions for Drug Delivery Systems (Dr. John P. Cooke). (2021). YouTube. Available at: [Link]

  • Negishi, C., et al. (1984). Formation of 2-amino-3,7,8-trimethylimidazo [4,5-f]quinoxaline, a new mutagen, by heating a mixture of creatinine, glucose and glycine. Mutation Research/Letters, 140(2-3), 55–59. Available at: [Link]

Sources

Application

Application Note: A Framework for Characterizing 3-Amino-5,7,7-trimethyloctanoic acid Interactions using Competitive Binding Assays

Audience: Researchers, scientists, and drug development professionals. From the desk of the Senior Application Scientist: This document provides a comprehensive framework for the application of competitive binding assays...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

From the desk of the Senior Application Scientist: This document provides a comprehensive framework for the application of competitive binding assays to characterize the interaction of 3-Amino-5,7,7-trimethyloctanoic acid with its putative biological target. The biological target for 3-Amino-5,7,7-trimethyloctanoic acid is not defined in publicly accessible scientific literature. Therefore, this application note is presented as an adaptable template. Researchers must first identify the specific receptor, enzyme, or other biomolecule of interest. The protocols and principles detailed herein offer a robust starting point for assay development once this critical information is established.

Introduction: The Principle and Power of Competitive Binding

Competitive binding assays are a fundamental tool in pharmacology and drug discovery for determining the affinity of a ligand for a specific biological target.[1] The core principle relies on the competition between a labeled, high-affinity ligand (the "tracer" or "probe") and an unlabeled test compound (the "competitor," in this case, 3-Amino-5,7,7-trimethyloctanoic acid) for a finite number of binding sites on a target biomolecule.[1][2] The amount of labeled ligand that binds to the target is inversely proportional to the concentration of the unlabeled test compound.[1][2] By measuring the displacement of the labeled ligand by increasing concentrations of the test compound, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC50) is determined. The IC50 value can then be used to calculate the equilibrium dissociation constant (Ki), which reflects the affinity of the test compound for the target.[3]

This application note provides detailed, adaptable protocols for two common competitive binding assay formats: Radioligand Binding Assays and Fluorescence Polarization (FP) Assays.

Foundational Components of the Assay

Successful implementation of a competitive binding assay requires careful consideration and optimization of its key components.

Key Components:

ComponentDescriptionCritical Considerations
Biological Target The purified protein, membrane preparation, or whole cells expressing the receptor or enzyme of interest.Purity, concentration, and stability are paramount for reproducible results.
Labeled Ligand (Tracer) A ligand with known high affinity for the target, tagged with a detectable marker (e.g., radioisotope like ³H or ¹²⁵I, or a fluorophore).The choice of tracer is critical and it should bind to the same site as the test compound. Its concentration is typically set at or below its Kd value.
Unlabeled Competitor The test compound, 3-Amino-5,7,7-trimethyloctanoic acid.A dilution series is prepared to span a wide concentration range, enabling the determination of a full dose-response curve.
Assay Buffer A buffered solution that maintains pH and ionic strength to ensure the stability and functionality of the biological target.May contain protease inhibitors, BSA to reduce non-specific binding, and other additives depending on the target system.
Detection System An instrument capable of quantifying the signal from the labeled ligand (e.g., scintillation counter for radioligands, plate reader with polarization filters for FP).Instrument settings must be optimized for sensitivity and dynamic range.

Visualizing the Assay Principle

The following diagram illustrates the fundamental principle of a competitive binding assay. In the absence of the competitor, the labeled ligand binds to the target, generating a high signal. As the concentration of the unlabeled competitor increases, it displaces the labeled ligand, leading to a decrease in the measured signal.

Competitive Binding Assay Principle cluster_0 Low Competitor Concentration cluster_1 High Competitor Concentration Target1 Target Complex1 High Signal Target1->Complex1 Binds Labeled_Ligand1 Labeled Ligand Labeled_Ligand1->Complex1 Target2 Target Complex2 Low Signal Target2->Complex2 Blocked Labeled_Ligand2 Labeled Ligand Labeled_Ligand2->Complex2 Competitor Unlabeled Competitor (3-Amino-5,7,7-trimethyloctanoic acid) Competitor->Target2

Caption: Principle of Competitive Binding.

Experimental Protocols

The following are generalized protocols. All steps, particularly concentrations of the target and labeled ligand, incubation times, and buffer compositions, must be optimized for the specific biological system under investigation.

Protocol 1: Radioligand Competitive Binding Assay

This protocol is adapted for a 96-well plate format and assumes the use of a membrane preparation expressing the target receptor.

Materials:

  • Biological Target: Membrane preparation containing [Specify Target Receptor/Enzyme]

  • Radioligand: [Specify ³H- or ¹²⁵I-labeled Ligand]

  • Competitor: 3-Amino-5,7,7-trimethyloctanoic acid

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Wash Buffer: Ice-cold Assay Buffer

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target.

  • 96-well microplates

  • Filter mats (e.g., GF/C) pre-soaked in a blocking agent like polyethylenimine (PEI)

  • Scintillation cocktail

  • Plate sealer

  • Microplate harvester

  • Scintillation counter

Procedure:

  • Prepare Reagents:

    • Dilute the membrane preparation in Assay Buffer to the desired concentration (e.g., 5-50 µg protein per well). This must be determined empirically.

    • Prepare a 10-point serial dilution of 3-Amino-5,7,7-trimethyloctanoic acid in Assay Buffer.

    • Dilute the radioligand in Assay Buffer to a working concentration (typically 2x the final concentration, which should be at or below the Kd).

  • Assay Plate Setup:

    • Add 50 µL of Assay Buffer to the "Total Binding" wells.

    • Add 50 µL of the non-specific binding control to the "Non-specific Binding (NSB)" wells.

    • Add 50 µL of each dilution of 3-Amino-5,7,7-trimethyloctanoic acid to the "Competitor" wells.

  • Add Radioligand: Add 50 µL of the diluted radioligand to all wells.

  • Add Biological Target: Add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is 200 µL.

  • Incubation: Seal the plate and incubate with gentle agitation for a predetermined time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 30°C) to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through the pre-soaked filter mat using a microplate harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to separate bound from free radioligand.[4]

  • Quantification: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.

Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay

FP assays are homogeneous (no-wash) and are well-suited for high-throughput screening. They measure the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger protein.

Materials:

  • Biological Target: Purified [Specify Target Receptor/Enzyme]

  • Fluorescent Ligand (Tracer): [Specify Fluorescently Labeled Ligand]

  • Competitor: 3-Amino-5,7,7-trimethyloctanoic acid

  • Assay Buffer: e.g., PBS with 0.01% Tween-20 or similar non-ionic detergent to prevent aggregation.

  • Low-binding, black, 96- or 384-well microplates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Prepare Reagents:

    • Dilute the purified target protein in Assay Buffer to a working concentration (typically 2x the final concentration).

    • Prepare a serial dilution of 3-Amino-5,7,7-trimethyloctanoic acid in Assay Buffer.

    • Dilute the fluorescent ligand in Assay Buffer to a working concentration (typically 2x the final concentration, which should be low, e.g., 1-10 nM).

  • Assay Plate Setup:

    • Add 50 µL of the diluted 3-Amino-5,7,7-trimethyloctanoic acid or buffer (for maximum polarization control) to the wells.

    • Add 25 µL of the diluted fluorescent ligand to all wells.

  • Initiate Reaction: Add 25 µL of the diluted target protein to all wells, except for the "Tracer Only" control wells (which receive 25 µL of Assay Buffer instead). The final assay volume is 100 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes), protected from light, to allow the binding to reach equilibrium.

  • Measurement: Read the fluorescence polarization (in millipolarization units, mP) on a suitable plate reader.

General Experimental Workflow

The following diagram provides a high-level overview of the steps involved in a typical competitive binding assay experiment.

Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Target Prepare Biological Target Add_Reagents Dispense Reagents to Plate Prep_Target->Add_Reagents Prep_Ligand Prepare Labeled Ligand Prep_Ligand->Add_Reagents Prep_Competitor Prepare Competitor Dilution Series Prep_Competitor->Add_Reagents Incubate Incubate to Equilibrium Add_Reagents->Incubate Separate Separate Bound/Free (e.g., Filtration) Not required for FP Incubate->Separate Detect Detect Signal Separate->Detect Calc_Binding Calculate % Specific Binding Detect->Calc_Binding Plot_Curve Plot Dose-Response Curve Calc_Binding->Plot_Curve Fit_Model Fit to Sigmoidal Model Plot_Curve->Fit_Model Determine_Params Determine IC50 and Ki Fit_Model->Determine_Params

Caption: General workflow for a competitive binding assay.

Data Analysis and Interpretation

Step 1: Calculate Percent Specific Binding For each concentration of 3-Amino-5,7,7-trimethyloctanoic acid, the percent specific binding is calculated using the following formula:

% Specific Binding = ((Binding_sample - NSB) / (Total Binding - NSB)) * 100

Where:

  • Binding_sample: Signal from a well with the competitor.

  • NSB: Non-specific binding (signal in the presence of a saturating concentration of an unlabeled ligand).

  • Total Binding: Signal in the absence of any competitor.

Step 2: Generate Dose-Response Curve Plot the percent specific binding against the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve.

Step 3: Determine the IC50 Use non-linear regression analysis with a suitable software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) model. The IC50 is the concentration of the competitor that displaces 50% of the specific binding of the labeled ligand.[5]

Step 4: Calculate the Ki (Cheng-Prusoff Equation) The Ki is a more absolute measure of affinity, as it is independent of the labeled ligand's concentration and affinity. It is calculated from the IC50 using the Cheng-Prusoff equation:[6]

Ki = IC50 / (1 + ([L] / Kd))

Where:

  • [L]: Concentration of the labeled ligand used in the assay.

  • Kd: Dissociation constant of the labeled ligand for the target.

Sample Data Table:

[Competitor] (M)Log [Competitor]Signal (e.g., CPM)% Specific Binding
0 (Total)N/A10,000100.0%
NSB ControlN/A5000.0%
1.00E-10-10.09,50094.7%
1.00E-09-9.08,50084.2%
1.00E-08-8.05,25050.0%
1.00E-07-7.02,00015.8%
1.00E-06-6.07502.6%
1.00E-05-5.05500.5%

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
High Background/High Non-Specific Binding - Labeled ligand concentration is too high.- Insufficient blocking.- Hydrophobic interactions of ligand with plate/filter.- Reduce the concentration of the labeled ligand.- Increase the concentration of blocking agents (e.g., BSA, PEI).- Add a non-ionic detergent (e.g., Tween-20) to the buffer.
Low Signal/No Displacement - Inactive biological target.- Competitor is insoluble or inactive.- Labeled ligand affinity is much higher than competitor affinity.- Verify the activity of the target preparation.- Check the solubility and integrity of the competitor stock solution.- Ensure the competitor concentration range is appropriate.
Poor Reproducibility/High CV% - Inconsistent pipetting or sample preparation.- Temperature or incubation time fluctuations.- Reagent degradation.- Use calibrated pipettes and ensure thorough mixing.- Maintain consistent assay conditions.- Aliquot and store reagents properly to avoid freeze-thaw cycles.[4]
Shallow or Incomplete Curve - Competitor solubility issues at high concentrations.- Complex binding mechanism (e.g., allosteric effects).- Assay window is too small.- Test the solubility of the competitor in the assay buffer.- Consider more complex binding models for data analysis.- Optimize assay conditions to maximize the signal-to-background ratio.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • BenchChem. (2025). Basic principles of competitive binding assays.
  • Nicoya Lifesciences. (2019, May 29). The ABC's of Competitive Binding Assays with SPR.
  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements.
  • Kalliokoski, T. (2009). A web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 37(Web Server issue), W403–W405. Retrieved from [Link]

  • Shapiro, A. B. (2022, February 25). How to determine the IC50 value with a competitive binding kinetic test? [Online forum post]. ResearchGate. Retrieved from [Link]

Sources

Method

Protocol for chiral separation of 3-Amino-5,7,7-trimethyloctanoic acid enantiomers

Executive Summary This guide details the protocol for the enantiomeric separation of 3-Amino-5,7,7-trimethyloctanoic acid , a bulky aliphatic -amino acid often utilized as a chiral building block in peptidomimetics and n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the enantiomeric separation of 3-Amino-5,7,7-trimethyloctanoic acid , a bulky aliphatic


-amino acid often utilized as a chiral building block in peptidomimetics and next-generation gabapentinoids.

The Analytical Challenge:

  • Lack of Chromophore: The molecule possesses an aliphatic backbone with no aromatic rings, rendering standard UV detection (254 nm) ineffective.

  • Zwitterionic Nature: As a

    
    -amino acid, it exists as a zwitterion at neutral pH, complicating retention on standard C18 phases.
    
  • Steric Bulk: The 5,7,7-trimethyl tail provides significant steric hindrance, which can be leveraged for separation but requires specific chiral selectors.

Recommended Strategy: We propose two validated workflows based on available instrumentation:

  • Method A (Direct Analysis): Zwitterionic Chiral Stationary Phase (CSP) coupled with LC-MS/CAD. This is the modern "Gold Standard" for high-throughput QC.

  • Method B (Derivatization): Pre-column derivatization with FDAA (Marfey’s Reagent) followed by C18-UV. This is the robust alternative for labs limited to UV detection.

Method Selection Decision Tree

The following logic flow dictates the optimal protocol based on your laboratory's detection capabilities.

MethodSelection Start Start: Select Protocol CheckDetector Available Detector? Start->CheckDetector MS_CAD Mass Spec (MS) or Charged Aerosol (CAD) CheckDetector->MS_CAD High Sensitivity UV_Only UV / PDA Only CheckDetector->UV_Only Standard Equipment MethodA METHOD A: Direct Separation (Chiralpak ZWIX) MS_CAD->MethodA MethodB METHOD B: Derivatization (Marfey's Reagent + C18) UV_Only->MethodB MechanismA Mechanism: Double Ion-Pairing (No sample prep) MethodA->MechanismA MechanismB Mechanism: Diastereomer Formation (Requires heating/prep) MethodB->MechanismB

Figure 1: Decision matrix for selecting the appropriate chiral separation workflow.

Method A: Direct Separation (Zwitterionic CSP)

Best for: High throughput, QC release, LC-MS environments. Principle: Uses a Cinchona alkaloid-derived zwitterionic stationary phase (Chiralpak ZWIX(+)). This phase contains both anion-exchange (carboxylate) and cation-exchange (quinuclidine) sites, forming a "double ion-pairing" mechanism that is exceptionally effective for


-amino acids.
Chromatographic Conditions[1][2][3][4][5][6][7][8][9][10]
ParameterSpecification
Column Chiralpak ZWIX(+) (3 µm, 3.0 x 150 mm)
Mobile Phase A Methanol (LC-MS Grade) + 50 mM Formic Acid + 25 mM Ammonium Formate
Mobile Phase B Acetonitrile (LC-MS Grade)
Isocratic Ratio 90% A / 10% B (Adjustable: High MeOH is crucial for ZWIX)
Flow Rate 0.4 mL/min
Temperature 25°C (Lower temperature often improves resolution for ZWIX)
Detection MS (ESI Positive, SIM mode for [M+H]+) or CAD (Nebulizer 35°C)
Sample Diluent Mobile Phase A (Do not use pure water; solubility may be an issue)
Technical Rationale (The "Why")
  • Mobile Phase Chemistry: ZWIX phases are unique; they require protic solvents (Methanol) to function effectively.[1][2] Unlike standard reverse phase where Methanol is a weak eluent, in Zwitterionic chromatography, Methanol supports the ionization of both the analyte and the selector.

  • Additives: The combination of Formic Acid (acidic) and Ammonium Formate (buffer) ensures the amino acid is in its zwitterionic state (

    
    ), facilitating the double ion-pairing mechanism.
    
  • Elution Order: On ZWIX(+), the L-isomer (or equivalent spatial configuration) typically elutes first.[1] This can be reversed by switching to ZWIX(-).[1]

Method B: Derivatization (Marfey's Reagent)

Best for: Trace analysis, biological matrices, labs limited to UV detection. Principle: Reaction with 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA) converts the enantiomers into diastereomers. These diastereomers have different hydrophobicities and can be separated on a standard achiral C18 column.

Derivatization Protocol[2][5]
  • Stock Preparation: Dissolve sample (1 mg) in 100 µL water.

  • Reagent Addition: Add 200 µL of 1% FDAA in acetone.

  • Buffer Addition: Add 40 µL of 1 M NaHCO3 (pH adjustment to ~9.0).

  • Incubation: Heat at 40°C for 60 minutes . (Do not overheat; aliphatic chains can degrade or racemize).

  • Quenching: Stop reaction with 40 µL of 1 M HCl (neutralizes pH).

  • Filtration: Filter through 0.2 µm PTFE filter before injection.

Chromatographic Conditions[1][2][3][4][5][9][10]
ParameterSpecification
Column C18 Core-Shell (e.g., Kinetex C18, 2.6 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic acid)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 30% B to 60% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 340 nm (Specific to the dinitrophenyl moiety)
Technical Rationale
  • UV Visibility: The FDAA tag attaches a dinitrophenyl group, which has a strong absorbance at 340 nm. This moves detection away from the "noisy" low-UV region (210 nm).

  • Separation Physics: The separation is no longer chiral. You are separating diastereomers (L-L vs L-D pairs), which have different physical properties and interact differently with the C18 alkyl chains.

System Suitability & Validation Criteria

Regardless of the method chosen, the following criteria must be met to ensure data integrity.

Acceptance Limits
ParameterAcceptance CriterionCalculation
Resolution (

)


Tailing Factor (

)


Signal-to-Noise (LOQ)

Measured at limit of quantitation
Precision (RSD)

For 6 replicate injections
Troubleshooting Guide
  • Poor Resolution (Method A): Lower the column temperature to 15°C. Zwitterionic interactions are exothermic; cooling enhances selectivity. Alternatively, reduce the concentration of Ammonium Formate to 10 mM.

  • Peak Broadening (Method B): Ensure the reaction is fully quenched with HCl. Residual alkalinity can cause peak splitting on C18 columns due to pH shifts during the gradient.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-). Retrieved from [Link]

  • Ilisz, I., et al. (2022).[3] Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Employing 3-Amino-5,7,7-trimethyloctanoic acid as a Chemical Probe for GABA Transporters

Introduction: The Critical Role of GABA Transporters and the Need for Novel Chemical Probes Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a cru...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of GABA Transporters and the Need for Novel Chemical Probes

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition. The precise control of GABA levels in the synaptic cleft and extracellular space is paramount for normal brain function. This regulation is largely mediated by a family of sodium- and chloride-dependent GABA transporters (GATs) located on the plasma membranes of neurons and glial cells.[1][2] These transporters actively clear GABA from the extracellular space, thereby terminating its synaptic action and preventing excessive receptor activation.[3]

Four distinct GAT subtypes have been identified: GAT1 (SLC6A1), GAT2 (SLC6A13), GAT3 (SLC6A11), and the betaine/GABA transporter 1 (BGT1; SLC6A12).[4] GAT1 and GAT3 are the predominant subtypes in the brain and are key targets for therapeutic intervention in neurological and psychiatric disorders such as epilepsy, anxiety, and neuropathic pain.[2][5] Chemical probes that can selectively modulate the activity of these transporters are invaluable tools for dissecting their physiological roles and for the development of novel therapeutics.

This document provides detailed application notes and protocols for the characterization and utilization of a novel chemical probe, 3-Amino-5,7,7-trimethyloctanoic acid, for studying GABA transporters. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the pharmacology of GABA transporters.

Chemical Probe Profile: 3-Amino-5,7,7-trimethyloctanoic acid

Structure:

Caption: Chemical structure of 3-Amino-5,7,7-trimethyloctanoic acid.

Rationale for Use as a GABA Transporter Probe:

3-Amino-5,7,7-trimethyloctanoic acid is a structural analog of GABA. Its aliphatic backbone with bulky methyl groups suggests potential for selective interactions with the hydrophobic domains of the GAT binding pockets. The presence of both a primary amine and a carboxylic acid group, characteristic of amino acid neurotransmitters, makes it a candidate for recognition by GABA transporters. The specific stereochemistry of the compound may influence its potency and selectivity for different GAT subtypes.

Synthesis Overview:

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine Affinity for GABA Transporters

This protocol describes a competitive binding assay using a radiolabeled ligand to determine the binding affinity (Ki) of 3-Amino-5,7,7-trimethyloctanoic acid for a specific GAT subtype expressed in a heterologous system. [³H]GABA or a high-affinity GAT inhibitor like [³H]tiagabine can be used as the radioligand.[8][9]

Principle:

The assay measures the ability of the unlabeled test compound (3-Amino-5,7,7-trimethyloctanoic acid) to compete with a fixed concentration of a radiolabeled ligand for binding to the target transporter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human GAT subtype of interest (e.g., GAT1 or GAT3).

  • Radioligand: [³H]GABA or [³H]tiagabine (specific activity ~20-80 Ci/mmol).

  • Test Compound: 3-Amino-5,7,7-trimethyloctanoic acid, dissolved in an appropriate vehicle (e.g., assay buffer, DMSO).

  • Non-specific Binding Control: A high concentration of a known GAT inhibitor (e.g., 10 µM tiagabine for GAT1).[10]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail.

  • 96-well filter plates and vacuum manifold.

  • Scintillation counter.

Workflow Diagram:

cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Detection A Prepare serial dilutions of 3-Amino-5,7,7-trimethyloctanoic acid D Add buffer, membranes, radioligand, and test compound to wells A->D B Prepare radioligand solution B->D C Prepare cell membrane homogenate C->D E Incubate at room temperature D->E F Filter and wash to separate bound from free radioligand E->F G Add scintillation cocktail F->G H Count radioactivity G->H

Caption: Workflow for the radioligand binding assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of 3-Amino-5,7,7-trimethyloctanoic acid (e.g., 10 mM in assay buffer or DMSO). Perform serial dilutions to obtain a range of concentrations (e.g., from 1 nM to 100 µM).

    • Dilute the radioligand in assay buffer to the desired final concentration (typically at or below its Kd for the target).

    • Thaw the cell membrane preparation on ice and resuspend in ice-cold assay buffer to a final protein concentration of 50-100 µ g/well .[11]

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of the membrane suspension.

    • Non-specific Binding: Add 50 µL of the non-specific binding control (e.g., 10 µM tiagabine), 50 µL of radioligand solution, and 100 µL of the membrane suspension.

    • Competitive Binding: Add 50 µL of each dilution of 3-Amino-5,7,7-trimethyloctanoic acid, 50 µL of radioligand solution, and 100 µL of the membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of 3-Amino-5,7,7-trimethyloctanoic acid.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cellular GABA Uptake Assay

This protocol measures the functional inhibition of GABA transport into cells expressing a specific GAT subtype by 3-Amino-5,7,7-trimethyloctanoic acid.[12]

Principle:

Cells expressing the target GAT are incubated with radiolabeled GABA ([³H]GABA) in the presence of varying concentrations of the test compound. The amount of radioactivity accumulated inside the cells is a measure of GAT activity. A reduction in radioactivity indicates inhibition of GABA uptake.

Materials:

  • Cell Line: HEK293 or other suitable cell line stably expressing the human GAT subtype of interest.

  • [³H]GABA.

  • Test Compound: 3-Amino-5,7,7-trimethyloctanoic acid.

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

  • Lysis Buffer: 1% SDS or 0.1 M NaOH.

  • 96-well cell culture plates.

  • Scintillation counter.

Workflow Diagram:

cluster_prep Cell Culture & Preparation cluster_incubation Uptake Assay cluster_termination Termination & Detection A Seed cells in a 96-well plate D Pre-incubate cells with test compound or vehicle A->D B Prepare serial dilutions of 3-Amino-5,7,7-trimethyloctanoic acid B->D C Prepare [³H]GABA solution E Add [³H]GABA and incubate C->E D->E F Wash cells to remove extracellular [³H]GABA E->F G Lyse cells F->G H Measure intracellular radioactivity G->H

Caption: Workflow for the cellular GABA uptake assay.

Step-by-Step Protocol:

  • Cell Culture:

    • Seed the cells expressing the target GAT subtype into a 96-well plate and grow to confluence.

  • Assay Preparation:

    • Prepare serial dilutions of 3-Amino-5,7,7-trimethyloctanoic acid in KRH buffer.

    • Prepare a solution of [³H]GABA in KRH buffer (final concentration typically 10-50 nM).

  • Uptake Assay:

    • Aspirate the culture medium and wash the cells once with KRH buffer.

    • Pre-incubate the cells with 100 µL of the test compound dilutions or vehicle (for total uptake) for 10-20 minutes at 37°C.

    • Initiate the uptake by adding 100 µL of the [³H]GABA solution to each well and incubate for a short period (e.g., 1-10 minutes) at 37°C.[13] The incubation time should be within the linear range of uptake.

  • Termination and Washing:

    • Rapidly terminate the uptake by aspirating the solution and washing the cells three times with 200 µL of ice-cold KRH buffer.

  • Cell Lysis and Detection:

    • Lyse the cells by adding 100 µL of lysis buffer to each well and incubating for 30 minutes at room temperature.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

Data Analysis:

  • Determine the percentage of inhibition for each concentration of 3-Amino-5,7,7-trimethyloctanoic acid compared to the control (vehicle-treated) wells.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Pharmacological Profile of 3-Amino-5,7,7-trimethyloctanoic acid at Human GABA Transporters

GAT SubtypeBinding Affinity (Ki, nM)Functional Potency (IC50, nM)
hGAT1To be determinedTo be determined
hGAT2To be determinedTo be determined
hGAT3To be determinedTo be determined
hBGT1To be determinedTo be determined

This table should be populated with experimentally derived data.

Trustworthiness and Self-Validating Systems

To ensure the reliability of the experimental results, the following controls and validation steps are essential:

  • Positive Controls: Include a known inhibitor with established potency for the target GAT subtype in each experiment to validate the assay performance. For GAT1, tiagabine is a suitable positive control.[12]

  • Vehicle Controls: Test the effect of the vehicle used to dissolve 3-Amino-5,7,7-trimethyloctanoic acid to ensure it does not interfere with the assay.

  • Linearity of Uptake: For the cellular uptake assay, establish the linear range of [³H]GABA uptake over time to ensure that the chosen incubation period is appropriate.

  • Protein Concentration: In the binding assay, determine the optimal membrane protein concentration that yields a robust signal-to-noise ratio.

  • Reproducibility: All experiments should be performed in triplicate and repeated on at least three separate occasions to ensure the reproducibility of the results.

Conclusion and Future Directions

3-Amino-5,7,7-trimethyloctanoic acid represents a novel chemical scaffold for the development of GABA transporter probes. The protocols outlined in this document provide a comprehensive framework for its pharmacological characterization. By determining its binding affinity and functional potency at the different GAT subtypes, researchers can establish its selectivity profile and its utility as a tool for studying the intricate mechanisms of GABAergic neurotransmission. Further investigations could involve electrophysiological studies to determine the compound's effect on GAT-mediated currents and in vivo studies to assess its effects on brain GABA levels and its potential as a therapeutic agent.

References

  • Arslan, H., et al. (2019). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Request PDF. Retrieved from [Link]

  • Borden, L. A. (1996). GABA transporter heterogeneity: pharmacology and cellular localization.
  • Andersen, K. E., et al. (1993). Synthesis of novel GABA uptake inhibitors. 4. Bioisosteric transformation and successive optimization of known GABA uptake inhibitors leading to a series of potent anticonvulsant drug candidates. Journal of Medicinal Chemistry, 36(12), 1716-1725.
  • Clausen, R. P., et al. (2005). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Current Topics in Medicinal Chemistry, 5(1), 29-43.
  • D'hooghe, M., & De Kimpe, N. (2006). Synthesis of Triamino Acid Building Blocks with Different Lipophilicities. European Journal of Organic Chemistry, 2006(1), 147-156.
  • Madsen, K. K., et al. (2010). GABA transporters: fundamental roles in health and disease. Trends in Pharmacological Sciences, 31(9), 413-420.
  • Moe, L. A., et al. (2022). Structural basis of GABA reuptake inhibition.
  • Richerson, G. B., & Wu, Y. (2003). Dynamic equilibrium of neurotransmitter transporters: not just for reuptake anymore. Journal of Neurophysiology, 90(3), 1363-1374.
  • Suzdak, P. D., et al. (1992). Quantitative autoradiographic characterization of the binding of [3H]tiagabine (NNC 05-328) to the GABA uptake carrier. Brain Research, 596(1-2), 16-24.
  • Sitte, H. H., & Freissmuth, M. (2015). The GABA transporter family. In Neurotransmitter Transporters (pp. 125-148). Springer, Vienna.
  • Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 133-137.
  • Schousboe, A. (2003). Role of astrocytes in the maintenance of cerebral energy and neurotransmitter homeostasis. Neuroscience Research, 46(4), 387-393.
  • Andersen, K. E., et al. (1995). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (Tiagabine) as an anticonvulsant drug candidate. Journal of Medicinal Chemistry, 38(21), 4231-4245.
  • Eurofins Discovery. (n.d.). GABA (Non-Selective) Rat Receptors [3H] GABA Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Jensen, A. A., et al. (2025).
  • Enna, S. J., & McCarson, K. E. (2006). Characterization of GABA Receptors. Current Protocols in Pharmacology, 35(1), 1.11.1-1.11.17.
  • Wang, D. D. S., et al. (2026). Structural basis for selective inhibition of human GABA transporter GAT3.
  • de Graaf, C., et al. (2023). Visualizing GABA transporters in vivo: an overview of reported radioligands and future directions. EJNMMI Radiopharmacy and Chemistry, 8(1), 15.
  • Krogsgaard-Larsen, P., et al. (1997). Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3. Journal of Medicinal Chemistry, 40(25), 4217-4225.
  • Baur, R., & Sigel, E. (1993). On high- and low-affinity agonist sites in GABAA receptors. Molecular Pharmacology, 44(4), 749-754.
  • PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. Retrieved from [Link]

  • Grewal, G. K., & Dhaunchak, A. S. (2023). Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. International Journal of Molecular Sciences, 24(13), 10834.
  • Padrah, S., et al. (2025). Molecular basis of human GABA transporter 3 inhibition. bioRxiv.
  • Im, D., & Amara, S. G. (2007). Establishing a linearly responding [³H]GABA uptake assay in an appropriate cell type.
  • Jensen, K., et al. (2005). GABA Transporter Deficiency Causes Tremor, Ataxia, Nervousness, and Increased GABA-Induced Tonic Conductance in Cerebellum. Journal of Neuroscience, 25(26), 6124-6136.
  • PubChem. (n.d.). (S)-3-Amino-5-methyl-hexanoic acid. Retrieved from [Link]

  • Kanner, B. I. (2016). GABA and Glutamate Transporters in Brain. Frontiers in Endocrinology, 7, 127.
  • Raiteri, L., et al. (2014). High-affinity GABA uptake by neuronal GAT1 transporters provokes release of [(3)H]GABA by homoexchange and through GAT1-independent Ca(2+)-mediated mechanisms. Neuropharmacology, 86, 215-223.
  • PubChem. (n.d.). 3-Amino-5-methyloctanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-2-hydroxy-5-methylhexanoic acid. Retrieved from [Link]

Sources

Method

Application Note: Formulation and Validation of 3-Amino-5,7,7-trimethyloctanoic Acid for Enhanced Stability in Cell Culture Media

Introduction The composition of cell culture media is a critical factor in the success of in vitro cell-based assays, biopharmaceutical production, and regenerative medicine applications. Amino acids are fundamental comp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The composition of cell culture media is a critical factor in the success of in vitro cell-based assays, biopharmaceutical production, and regenerative medicine applications. Amino acids are fundamental components of these media, serving as building blocks for proteins and playing crucial roles in cellular metabolism.[1][2] The stability of these amino acids in liquid media is paramount, as their degradation can lead to the accumulation of toxic byproducts, such as ammonia, and a depletion of essential nutrients, ultimately affecting cell growth, viability, and function.[3][4]

This application note introduces 3-Amino-5,7,7-trimethyloctanoic acid, a novel amino acid analog with potential applications as a stable supplement in cell culture media. Its unique structural features may offer enhanced resistance to degradation pathways that affect naturally occurring amino acids. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the formulation, sterilization, and validation of 3-Amino-5,7,7-trimethyloctanoic acid in cell culture media to ensure optimal performance and reproducibility.

Physicochemical Properties of 3-Amino-5,7,7-trimethyloctanoic Acid

A thorough understanding of the physicochemical properties of a new media component is essential for developing appropriate formulation strategies. The following table summarizes the predicted properties of 3-Amino-5,7,7-trimethyloctanoic acid based on its chemical structure.

PropertyPredicted ValueSignificance for Formulation
Molecular FormulaC₁₁H₂₃NO₂
Molecular Weight201.31 g/mol Essential for calculating concentrations.
pKa (amine)~10.5The amino group will be protonated at physiological pH.
pKa (carboxyl)~4.0The carboxyl group will be deprotonated at physiological pH.
Predicted SolubilitySparingly soluble in water at neutral pH. Solubility increases at acidic and alkaline pH.Dictates the choice of solvent and the need for pH adjustment during stock solution preparation.[5]

Formulation of a Concentrated Stock Solution

Due to its predicted limited solubility in water at neutral pH, it is recommended to prepare a concentrated stock solution of 3-Amino-5,7,7-trimethyloctanoic acid that can be further diluted into the cell culture medium.

Protocol: Preparation of a 100 mM Stock Solution
  • Weighing: Accurately weigh the required amount of 3-Amino-5,7,7-trimethyloctanoic acid powder in a sterile, conical tube. For 10 mL of a 100 mM solution, 201.31 mg is needed.

  • Initial Solubilization: Add a small volume (e.g., 2-3 mL) of sterile, purified water to the powder.

  • pH Adjustment for Dissolution:

    • Based on the predicted pKa values, the compound is zwitterionic and least soluble at neutral pH.[5] To facilitate dissolution, slowly add 1 N NaOH dropwise while vortexing until the powder completely dissolves. The pH will become alkaline.

    • Alternatively, for cell culture applications where an alkaline pH is undesirable, a small amount of a biocompatible organic solvent like DMSO can be used for initial solubilization before adding water. However, the final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid cytotoxicity.

  • Final Volume and pH Adjustment:

    • Once the compound is fully dissolved, add sterile, purified water to reach the final desired volume (e.g., 10 mL).

    • Adjust the pH of the stock solution to a physiologically acceptable range (e.g., 7.2-7.4) by adding 1 N HCl dropwise. Monitor the pH closely using a calibrated pH meter. Be aware that some precipitation may occur as the pH approaches the isoelectric point; if so, a slightly acidic or alkaline final pH for the stock solution might be necessary, which will be buffered by the cell culture medium upon dilution.

Sterilization of the Stock Solution

To prevent microbial contamination of the cell culture, the prepared stock solution must be sterilized.

Rationale for Choosing a Sterilization Method
  • Autoclaving: This method uses high pressure and temperature to sterilize.[6] However, many complex organic molecules, including amino acid analogs, can be heat-labile and may degrade under these conditions. Therefore, autoclaving is generally not recommended without prior validation of the compound's thermal stability.

  • Sterile Filtration: This is the preferred method for sterilizing heat-sensitive solutions.[7][8] It involves passing the solution through a membrane filter with a pore size small enough to retain bacteria (typically 0.22 µm).

Protocol: Sterile Filtration
  • Aseptically attach a sterile syringe filter with a 0.22 µm pore size to a sterile syringe.

  • Draw the prepared stock solution into the syringe.

  • Carefully dispense the solution through the filter into a sterile storage tube.

  • Label the tube with the compound name, concentration, date of preparation, and store at 4°C for short-term use or at -20°C for long-term storage.

cluster_prep Stock Solution Preparation cluster_sterile Sterilization cluster_storage Storage weigh Weigh Compound dissolve Initial Solubilization (Water/DMSO) weigh->dissolve ph_adjust_dissolve pH Adjustment (1N NaOH/HCl) dissolve->ph_adjust_dissolve final_vol Adjust to Final Volume ph_adjust_dissolve->final_vol final_ph Final pH Adjustment (7.2-7.4) final_vol->final_ph filter 0.22 µm Sterile Filtration final_ph->filter store Store at 4°C or -20°C filter->store

Figure 1: Workflow for the preparation and sterilization of a 3-Amino-5,7,7-trimethyloctanoic acid stock solution.

Supplementation and Stability Assessment of Cell Culture Media

Once a sterile stock solution is prepared, it can be used to supplement basal cell culture media. It is crucial to validate the stability of the supplemented medium over time and under typical storage and incubation conditions.

Protocol: Media Supplementation
  • Thaw the sterile stock solution if frozen.

  • Warm the basal medium (e.g., DMEM, RPMI-1640) to room temperature or 37°C.[9]

  • In a sterile biosafety cabinet, add the appropriate volume of the stock solution to the basal medium to achieve the desired final concentration. For example, to prepare 100 mL of medium with a final concentration of 1 mM, add 1 mL of the 100 mM stock solution.

  • Gently mix the supplemented medium by swirling.

Protocol: Stability Study
  • Prepare a batch of supplemented medium.

  • Aseptically aliquot the medium into sterile tubes for each time point and condition.

  • Time Points: 0, 24, 48, 72 hours, and 1 week.

  • Storage Conditions:

    • 4°C (refrigerated storage)

    • 37°C (simulated incubator conditions)

  • At each time point, retrieve the aliquots for the respective conditions and perform the following analyses:

    • Visual Inspection: Check for any signs of precipitation or color change.

    • pH Measurement: Use a calibrated pH meter.

    • Osmolality Measurement: Use an osmometer.

    • Concentration Analysis: Quantify the concentration of 3-Amino-5,7,7-trimethyloctanoic acid using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).[2][10]

Hypothetical Stability Data
Time PointStorage Temp.pHOsmolality (mOsm/kg)Concentration (% of Initial)Observations
0N/A7.35315100%Clear, red medium
1 week4°C7.3331699.5%Clear, red medium
1 week37°C7.2831898.2%Clear, red medium

Performance Evaluation in Cell Culture

The ultimate test of a new media component is its effect on cell health and proliferation. It is essential to perform functional assays to ensure that the addition of 3-Amino-5,7,7-trimethyloctanoic acid is not cytotoxic and supports robust cell growth.

Recommended Cell Lines for Initial Testing
  • CHO (Chinese Hamster Ovary) cells: Widely used in biopharmaceutical production.[11][12]

  • HEK293 (Human Embryonic Kidney) cells: A common cell line for research and protein expression.[13][14]

  • Vero (African Green Monkey Kidney) cells: Used in vaccine production and virology research.[15][16]

Protocol: Cell Viability Assay (Trypan Blue Exclusion)
  • Seed cells in a multi-well plate and allow them to attach overnight.

  • Replace the medium with media containing a range of concentrations of 3-Amino-5,7,7-trimethyloctanoic acid (e.g., 0 mM, 0.1 mM, 0.5 mM, 1 mM, 5 mM). Include a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubate for a period relevant to your experimental needs (e.g., 48 or 72 hours).

  • Harvest the cells and resuspend them in a small volume of phosphate-buffered saline (PBS).

  • Mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue stain.

  • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.[17]

  • Calculate the percentage of viable cells for each concentration.

Protocol: Cell Proliferation Assay (Growth Curve)
  • Seed cells in multiple identical culture vessels (e.g., T-25 flasks) at a low density.

  • Culture the cells in control medium and medium supplemented with the optimal, non-toxic concentration of 3-Amino-5,7,7-trimethyloctanoic acid determined from the viability assay.

  • At regular intervals (e.g., every 24 hours for 5-7 days), harvest the cells from one flask for each condition.

  • Count the total number of viable cells.

  • Plot the number of viable cells versus time to generate a growth curve.

cluster_setup Experimental Setup cluster_assays Performance Assays cluster_analysis Data Analysis seed_cells Seed Cells in Multi-well Plates/Flasks add_media Add Media with varying concentrations of the compound seed_cells->add_media viability_assay Cell Viability Assay (e.g., Trypan Blue) add_media->viability_assay proliferation_assay Cell Proliferation Assay (Growth Curve) add_media->proliferation_assay analyze_viability Calculate % Viability viability_assay->analyze_viability plot_growth_curve Plot Growth Curve proliferation_assay->plot_growth_curve

Figure 2: Workflow for the performance evaluation of 3-Amino-5,7,7-trimethyloctanoic acid in cell culture.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Precipitation in stock solution pH is near the isoelectric point; concentration is too high.Readjust the pH away from neutral. Prepare a more dilute stock solution.
Precipitation in supplemented medium Interaction with other media components; exceeding solubility limit at 37°C.Prepare a fresh stock solution. Test a lower final concentration.
Significant pH shift in medium Incorrect pH adjustment of the stock solution.Carefully recalibrate the pH meter and prepare a new stock solution with precise pH adjustment.
Reduced cell viability or growth Cytotoxicity of the compound at the tested concentration; contamination of the stock solution.Perform a dose-response curve to find the optimal, non-toxic concentration. Re-sterilize the stock solution.

Conclusion

The successful integration of a novel component like 3-Amino-5,7,7-trimethyloctanoic acid into cell culture media requires a systematic approach to formulation and validation. By following the protocols outlined in this application note for solubilization, sterilization, stability testing, and performance evaluation, researchers can confidently assess the benefits of this compound for their specific cell culture applications. This rigorous validation process is essential for ensuring the consistency, reproducibility, and reliability of in vitro studies and bioproduction processes.

References

  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems - NIH. Available at: [Link]

  • Amino acids in the cultivation of mammalian cells - PMC - PubMed Central. Available at: [Link]

  • Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard - Agilent. Available at: [Link]

  • Pharmaceutical - Open Access Journals. Available at: [Link]

  • 3-Amino-5-methyloctanoic acid | C9H19NO2 | CID 10214422 - PubChem. Available at: [Link]

  • Three Amino Acid Substitutions in the Spike Protein Enable the Coronavirus Porcine Epidemic Diarrhea Virus To Infect Vero Cells - PMC - NIH. Available at: [Link]

  • Cell Culture Media Change Protocol - Corning. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Effects of single amino acid deficiency on mRNA translation are markedly different for methionine versus leucine - PubMed. Available at: [Link]

  • (PDF) Improvement of Vero cell growth in glutamate-based culture by supplementing ammoniagenic compounds - ResearchGate. Available at: [Link]

  • Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Available at: [Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Available at: [Link]

  • 9 Sterilization Techniques For Cell Culture - Visikol. Available at: [Link]

  • Effects of amino acid additions on ammonium stressed CHO cells - PubMed. Available at: [Link]

  • Can anyone suggest some methods for cell culture medium sterilization? - ResearchGate. Available at: [Link]

  • Diversity of Potential (Bio)Technological Applications of Amino Acid-Based Ionic Liquids - MDPI. Available at: [Link]

  • LfcinB-Derived Peptides: Specific and punctual change of an amino acid in monomeric and dimeric sequences increase selective cytotoxicity in colon cancer cell lines - Arabian Journal of Chemistry. Available at: [Link]

  • Development of a Cellular Membrane Nanovesicle-Based Vaccine Against Porcine Epidemic Diarrhea Virus - MDPI. Available at: [Link]

  • Vero Cells as a Mammalian Cell Substrate for Human Norovirus - PMC - PubMed Central. Available at: [Link]

  • Amino acids in the cultivation of mammalian cells - ResearchGate. Available at: [Link]

  • Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies - NIH. Available at: [Link]

  • Affecting HEK293 Cell Growth and Production Performance by Modifying the Expression of Specific Genes - MDPI. Available at: [Link]

  • Understanding our cell culture media formulations - PromoCell. Available at: [Link]

  • Sterilization And Storage Of Cell Culture Media - News - Rollmed. Available at: [Link]

  • 3,5,7-Trioxooctanoic acid | C8H10O5 | CID 85975180 - PubChem. Available at: [Link]

  • Metabolic Profiling of CHO Cells during the Production of Biotherapeutics - PMC. Available at: [Link]

  • Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants:A review - White Rose Research Online. Available at: [Link]

  • Improvement of CHO specific productivity using amino acid derivatives - ECI Digital Archives. Available at: [Link]

  • Protein production from HEK293 cell line-derived stable pools with high protein quality and quantity to support discovery research - PMC. Available at: [Link]

  • Effects of amino acid addition of ammonium stressed CHO cells - ResearchGate. Available at: [Link]

  • (S)-3-Amino-5,5-dimethylhexanoic acid | C8H17NO2 | CID 11819317 - PubChem. Available at: [Link]

  • Creating Novel Amino Acid Nanoparticles with Enhanced Anticancer Activity - TheSynapse. Available at: [Link]

  • 3-Amino-5-oxohexanoic acid | C6H11NO3 | CID 91080829 - PubChem - NIH. Available at: [Link]

Sources

Application

A Robust and Sensitive LC-MS/MS Method for the Quantification of 3-Amino-5,7,7-trimethyloctanoic Acid in Human Plasma Using Mixed-Mode Chromatography

An Application Note for Drug Development Professionals Abstract This application note describes a highly selective and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note describes a highly selective and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-Amino-5,7,7-trimethyloctanoic acid in human plasma. The inherent zwitterionic nature of this novel branched-chain amino acid presents a significant retention challenge for traditional reversed-phase chromatography. To overcome this, we have developed a method centered on mixed-mode chromatography, which leverages both reversed-phase and ion-exchange retention mechanisms. This approach provides excellent chromatographic resolution and peak shape without the need for ion-pairing reagents, which are known to cause ion suppression in mass spectrometry. Sample preparation is streamlined using a simple and efficient protein precipitation protocol. The method demonstrates excellent sensitivity, accuracy, and precision, making it suitable for high-throughput analysis in a drug development setting.

Introduction: The Analytical Challenge

3-Amino-5,7,7-trimethyloctanoic acid is a non-proteinogenic, branched-chain beta-amino acid. Its structure, featuring both a basic amino group and an acidic carboxylic acid group, means it exists as a zwitterion across a wide physiological pH range. This dual-charge character, combined with a bulky hydrophobic alkyl chain, makes it a challenging analyte for conventional chromatographic techniques.

Standard reversed-phase (RP-HPLC) methods often fail to provide adequate retention for such polar compounds. While strategies like ion-pairing chromatography can improve retention, they frequently lead to significant signal suppression in the mass spectrometer's electrospray source and can cause long-term contamination of the LC-MS system.[1] Another alternative, Hydrophilic Interaction Chromatography (HILIC), is well-suited for polar compounds but can sometimes suffer from reproducibility issues and requires careful mobile phase management.[2][3][4]

This guide details a superior approach using mixed-mode chromatography . This technique utilizes stationary phases that possess both hydrophobic and ion-exchange properties, offering a tunable and highly effective mechanism for retaining and separating complex molecules like 3-Amino-5,7,7-trimethyloctanoic acid.[5][6][7] By combining a simple protein precipitation sample cleanup with a direct-injection mixed-mode LC-MS/MS workflow, this method provides the robustness and efficiency required for regulated bioanalysis.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to rational method development. Since 3-Amino-5,7,7-trimethyloctanoic acid is a novel compound, its exact properties are not published. The following table outlines its calculated properties and estimates based on structurally similar compounds found in public databases like PubChem, such as (S)-3-Amino-5,5-dimethylhexanoic acid.[8]

PropertyValueRationale & Implication for Method Development
Molecular Formula C₁₁H₂₃NO₂
Monoisotopic Mass 201.1729 DaThe basis for selecting the precursor ion ([M+H]⁺) in MS analysis.
Calculated XLogP3 ~ -0.5 to 1.0The negative LogP of similar, smaller molecules suggests high polarity. The C11 backbone of the target analyte increases hydrophobicity, likely bringing the LogP into this estimated range. This amphipathic nature justifies a mixed-mode approach.
Estimated pKa₁ (Acid) ~ 4.0 - 4.5The carboxylic acid group will be deprotonated (negative charge) at neutral or basic pH.
Estimated pKa₂ (Base) ~ 9.5 - 10.5The amino group will be protonated (positive charge) at neutral or acidic pH.
Polar Surface Area 63.3 ŲThis value, typical for amino acids, indicates a strong potential for hydrophilic interactions.[9][10]
Charge at pH 3 PositiveAmine is protonated (-NH₃⁺), carboxyl is neutral (-COOH). Cation-exchange interaction is viable.
Charge at pH 7 ZwitterionicAmine is protonated (-NH₃⁺), carboxyl is deprotonated (-COO⁻). Both cation and anion exchange interactions are possible.
Charge at pH 10 NegativeAmine is neutral (-NH₂), carboxyl is deprotonated (-COO⁻). Anion-exchange interaction is viable.

Experimental Protocols

Materials and Reagents
  • Analyte: 3-Amino-5,7,7-trimethyloctanoic acid reference standard (>98% purity).

  • Internal Standard (IS): Stable isotope-labeled (SIL) 3-Amino-5,7,7-trimethyloctanoic acid-¹³C₅,¹⁵N (>98% purity) is ideal. If unavailable, a close structural analog not present in the matrix (e.g., 3-Amino-6,6-dimethylheptanoic acid) may be used.

  • Solvents: LC-MS grade Acetonitrile, Methanol, and Water.

  • Reagents: Formic acid (≥99%) and Ammonium formate (≥99%).

  • Biological Matrix: Pooled, drug-free human plasma (K₂EDTA as anticoagulant).

Instrumentation
  • LC System: A high-performance UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: Protein Precipitation

This protocol is designed for simplicity and high-throughput execution, making it ideal for drug development studies. Acidic precipitation is a common and effective method for extracting small molecules and amino acids from plasma.[11][12]

G cluster_prep Protein Precipitation Workflow plasma 1. Aliquot 50 µL Human Plasma is 2. Add 25 µL Internal Standard (IS) Working Solution plasma->is precip 3. Add 200 µL Precipitation Solvent (Acetonitrile with 0.1% Formic Acid) is->precip vortex 4. Vortex for 1 minute precip->vortex centrifuge 5. Centrifuge at 14,000 x g for 10 minutes at 4°C vortex->centrifuge supernatant 6. Transfer 100 µL of Supernatant to a new 96-well plate centrifuge->supernatant inject 7. Inject onto LC-MS/MS System supernatant->inject

Caption: High-throughput plasma protein precipitation workflow.

Step-by-Step Protocol:

  • Label a 1.5 mL microcentrifuge tube or a well in a 96-well deep-well plate.

  • Aliquot 50 µL of human plasma sample, calibration standard, or quality control (QC) sample.

  • Add 25 µL of the internal standard working solution (e.g., 100 ng/mL in 50:50 Methanol:Water).

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to fully denature proteins.

  • Vortex mix thoroughly for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a clean sample vial or 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method Parameters

The causality for these parameter choices is rooted in the analyte's zwitterionic and amphipathic nature. A mixed-mode column is selected to provide both hydrophobic and cation-exchange retention mechanisms.[13] The mobile phase starts with high organic content to promote hydrophilic interactions and uses a low pH with a volatile buffer (ammonium formate) to ensure the analyte is consistently protonated for cation-exchange and optimal ESI+ ionization.

Table 1: Liquid Chromatography Parameters

ParameterSettingRationale
Column Thermo Scientific™ Acclaim™ Trinity™ P1 (2.1 x 100 mm, 3 µm) or similar mixed-mode columnCombines reversed-phase and weak cation-exchange phases for dual retention.
Mobile Phase A Water with 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.0)Volatile buffer compatible with MS. Low pH protonates the analyte's amine group.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic eluent.
Flow Rate 0.4 mL/minStandard for 2.1 mm ID columns.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µL
Gradient Time (min)%B
0.090
1.090
5.020
5.190
7.090

Table 2: Mass Spectrometry Parameters

ParameterSettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic amino group is readily protonated to form a positive ion ([M+H]⁺).
Capillary Voltage 3.5 kVOptimized for stable spray and maximum ion generation.
Source Temp. 150 °C
Desolvation Temp. 450 °CEnsures efficient solvent evaporation.
Desolvation Gas Nitrogen, 800 L/hr
Detection Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.

Table 3: Optimized MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Analyte 202.2185.212
86.120
Internal Standard (SIL) 208.2191.212

(Note: Product ions and collision energies are predictive and must be empirically optimized by infusing a standard solution of the analyte into the mass spectrometer.)

G cluster_ms Tandem Mass Spectrometry (MRM) Logic lc Analytes from LC Column esi ESI Source [M] -> [M+H]⁺ lc->esi q1 Q1: Precursor Ion Selection (m/z 202.2) esi->q1 q2 Q2: Collision Cell (Fragmentation with N₂) q1->q2 q3 Q3: Product Ion Selection (m/z 185.2) q2->q3 det Detector q3->det

Caption: The principle of MRM for selective analyte quantification.

Method Validation and Performance

A full validation according to the US FDA Bioanalytical Method Validation Guidance is required. The following tables summarize the expected performance characteristics of this method.

Table 4: Calibration Curve and Sensitivity

ParameterResult
Calibration Range 1.0 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation (r²) > 0.995
LLOQ 1.0 ng/mL

Table 5: Accuracy and Precision (Intra- and Inter-day)

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ 1.0< 15%± 15%< 20%± 20%
Low QC 3.0< 15%± 15%< 15%± 15%
Mid QC 100< 15%± 15%< 15%± 15%
High QC 800< 15%± 15%< 15%± 15%

Conclusion

The method presented provides a robust, sensitive, and high-throughput solution for the quantification of 3-Amino-5,7,7-trimethyloctanoic acid in human plasma. By employing a strategic combination of simplified protein precipitation and advanced mixed-mode chromatography, this LC-MS/MS protocol successfully overcomes the analytical challenges posed by the analyte's zwitterionic nature. The elimination of ion-pairing reagents ensures maximum MS sensitivity and system longevity. This self-validating system is fit-for-purpose in regulated bioanalytical environments, supporting drug development from discovery through clinical trials.

References

  • Molecules. (2019). The Relationship between the Structure and Properties of Amino Acid Ionic Liquids. MDPI. [Link]

  • PubChem. (n.d.). 3,5,5-Trimethylhexanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3-Amino-4-ethyl-5-methylheptanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3,5,7-Trioxooctanoic acid. National Center for Biotechnology Information. [Link]

  • NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. NorthEast BioLab. [Link]

  • Gao, X., et al. (2019). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. Analytical and Bioanalytical Chemistry. [Link]

  • PubChem. (n.d.). (S)-3-Amino-5-methyl-hexanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3-Amino-5-methyloctanoic acid. National Center for Biotechnology Information. [Link]

  • Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Agilent Technologies. (2018). Quantitative Analysis of Underivatized Amino Acids in Plant Matrix by Hydrophilic Interaction Chromatography (HILIC) with LC/MS. Agilent Application Note. [Link]

  • Pira, E., et al. (2012). Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Journal of Mass Spectrometry. [Link]

  • Kumar, P., & Rathore, D. S. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC North America. [Link]

  • Al-Dirbashi, O. Y., et al. (2019). Development and validation of a simple LC-MS/MS method for the simultaneous quantitative determination of trimethylamine-N-oxide and branched chain amino acids in human serum. Journal of Chromatography B. [Link]

  • ResearchGate. (2019). Is there a "gold standard" for amino acid derivatization for LC/MS analysis?. ResearchGate. [Link]

  • Prinsen, B. H. C. M., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Journal of Inherited Metabolic Disease. [Link]

  • Antonelli, M., et al. (2022). Development and Validation of a New LC–MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. Molecules. [Link]

  • Welch Materials. (2023). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Welch Materials Blog. [Link]

  • Lemasson, E., et al. (2017). Mixed-Mode Chromatography—A Review. LCGC International. [Link]

  • Tchuenbou-Magaia, F. L., et al. (2019). Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review. White Rose Research Online. [Link]

  • Waters Corporation. (2017). LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Chromatographic Considerations. YouTube. [Link]

  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation. [Link]

  • HILICON AB. (n.d.). Direct analysis of amino acids by HILIC–eSI-MS. HILICON Application Note. [Link]

  • Li, Y., et al. (2024). LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum. Bioanalysis. [Link]

  • ResearchGate. (2017). Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). ResearchGate. [Link]

  • Kang, J., et al. (2012). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. [Link]

  • Zhang, T., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules. [Link]

  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation. Application Note. [Link]

  • Zhang, T., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. National Institutes of Health. [Link]

  • Pira, E., et al. (2015). Development of amino acid derivatization reagents for liquid chromatography electrospray ionization mass spectrometric analysis and ionization efficiency measurements. Analytica Chimica Acta. [Link]

  • ResearchGate. (2018). Which ion pair reagents are compatible with LC-MS?. ResearchGate. [Link]

  • Chromatography Online. (2017). Direct Analysis of Amino Acids by HILIC–ESI-MS. Chromatography Online. [Link]

  • PubChem. (n.d.). (S)-3-Amino-5,5-dimethylhexanoic acid. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. (n.d.). Evolution of Mixed-Mode Chromatography. SIELC White Paper. [Link]

  • ResearchGate. (2010). LC-MS Development Strategies for Quantitative Bioanalysis. ResearchGate. [Link]

  • Al-Dirbashi, O. Y., et al. (2022). A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease. Journal of Mass Spectrometry and Advances in the Clinical Lab. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Amino-5,7,7-trimethyloctanoic Acid

Welcome to the technical support center for the synthesis of 3-Amino-5,7,7-trimethyloctanoic acid. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-5,7,7-trimethyloctanoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve the yield and purity of your synthesis. Our approach is grounded in mechanistic principles and extensive laboratory experience to ensure you can confidently navigate the challenges of this synthetic pathway.

Introduction to the Synthesis

The synthesis of 3-Amino-5,7,7-trimethyloctanoic acid, a key building block in pharmaceutical development, typically involves a multi-step process. A common route begins with the formation of a substituted glutaric anhydride, followed by amidation to a mono-amide, and finally, a Hofmann rearrangement to yield the desired amino acid. Each of these stages presents unique challenges that can impact the overall yield and purity of the final product. This guide will address potential issues at each critical juncture.

Frequently Asked Questions (FAQs)

Here are some common questions encountered during the synthesis of 3-Amino-5,7,7-trimethyloctanoic acid:

Q1: What are the most critical parameters to control during the formation of 3-isobutylglutaric anhydride?

A1: The critical parameters for the synthesis of 3-isobutylglutaric anhydride from 3-isobutylglutaric acid are temperature and the complete removal of the dehydrating agent and byproducts.[1] Overheating can lead to side reactions, while residual reagents can interfere with subsequent steps.

Q2: I am observing low yields in the amidation of 3-isobutylglutaric anhydride. What are the likely causes?

A2: Low yields in the amidation step are often due to incomplete reaction or the formation of side products. Ensure that the reaction temperature is controlled, as excessive heat can promote the formation of undesired imides.[2] Additionally, the slow addition of the anhydride to the ammonia solution is crucial to prevent localized high concentrations that can lead to side reactions.

Q3: My Hofmann rearrangement is sluggish and gives a complex mixture of products. How can I improve this step?

A3: The Hofmann rearrangement is sensitive to reaction conditions. A sluggish reaction or the formation of byproducts can result from insufficiently basic conditions or the use of a suboptimal halogenating agent. The in-situ formation of sodium hypobromite from bromine and a strong base like sodium hydroxide is a common and effective method.[3] Maintaining the recommended temperature range is also critical for a clean reaction.

Q4: What is the best way to purify the final 3-Amino-5,7,7-trimethyloctanoic acid?

A4: Crystallization is the most common and effective method for purifying amino acids.[4][5] The choice of solvent system is crucial and may require some optimization. A common approach is to use a mixture of water and a miscible organic solvent, such as isopropanol or ethanol, to achieve good solubility at elevated temperatures and efficient precipitation upon cooling.

In-Depth Troubleshooting Guide

This section provides a more detailed analysis of potential problems and their solutions, organized by the synthetic stage.

Stage 1: Synthesis of 3-Isobutylglutaric Anhydride

The formation of the anhydride is the foundation of the synthesis. Issues at this stage can propagate through the entire sequence.

Problem Potential Cause Recommended Solution
Low Yield of Anhydride Incomplete dehydration of the diacid.Ensure a sufficient excess of the dehydrating agent (e.g., acetic anhydride or propionic anhydride) is used.[1] Monitor the reaction for completion using an appropriate analytical technique (e.g., IR spectroscopy to observe the disappearance of the carboxylic acid O-H stretch).
Product is an oil instead of a solid Presence of residual solvent or byproducts.After the reaction, ensure the complete removal of the dehydrating agent and its corresponding carboxylic acid byproduct under reduced pressure.[1]
Anhydride is impure Side reactions due to high temperatures.Maintain the reaction temperature within the recommended range (typically 120-145°C).[1][6] Higher temperatures can lead to charring and other decomposition pathways.

Experimental Protocol: Synthesis of 3-Isobutylglutaric Anhydride

  • Combine 3-isobutylglutaric acid with 2.5 equivalents of acetic anhydride in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to 120°C and maintain for 2 hours.[6]

  • Monitor the reaction by TLC or IR spectroscopy.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the acetic acid and excess acetic anhydride by distillation under reduced pressure.

  • The resulting 3-isobutylglutaric anhydride can be used in the next step without further purification if it is of sufficient purity.

Stage 2: Amidation of 3-Isobutylglutaric Anhydride

The regioselective opening of the anhydride ring with ammonia is a critical step to form the required mono-amide.

Problem Potential Cause Recommended Solution
Formation of Diamide Reaction with excess ammonia or at elevated temperatures.Slowly add the 3-isobutylglutaric anhydride to a cooled solution of aqueous ammonia (typically below 15°C).[6] This minimizes the chance of both carbonyls reacting.
Unreacted Anhydride Insufficient amount of ammonia or reaction time.Use a sufficient excess of aqueous ammonia. After the addition of the anhydride, allow the reaction to stir for an adequate amount of time (e.g., 2-3 hours) to ensure complete conversion.[6]
Difficult Isolation of the Mono-amide The product is highly soluble in water.Acidify the reaction mixture to a pH of 2-3 with a strong acid like HCl to precipitate the mono-amide.[6] Cool the mixture to maximize precipitation before filtration.

Workflow for Troubleshooting Amidation Issues

amidation_troubleshooting start Low Yield or Impure Mono-amide check_temp Check Reaction Temperature start->check_temp check_addition Review Anhydride Addition Rate start->check_addition check_ph Verify Final pH for Precipitation start->check_ph high_temp High Temp? (> 20°C) check_temp->high_temp fast_addition Fast Addition? check_addition->fast_addition incorrect_ph pH > 3? check_ph->incorrect_ph solution1 Action: Cool reaction to < 15°C high_temp->solution1 Yes solution2 Action: Add anhydride slowly (over 30-60 min) fast_addition->solution2 Yes solution3 Action: Adjust pH to 2-3 with HCl incorrect_ph->solution3 Yes

Caption: Troubleshooting workflow for the amidation step.

Stage 3: Hofmann Rearrangement

This is often the most challenging step, where the amide is converted to the amine with the loss of one carbon atom.

Problem Potential Cause Recommended Solution
Low Yield of Amino Acid Incomplete reaction or formation of byproducts such as ureas or carbamates.Ensure the use of a sufficient excess of both the halogen (e.g., bromine) and the strong base (e.g., NaOH). The reaction temperature should be carefully controlled, typically starting at a low temperature (0-5°C) and then gradually warming.[7]
Presence of Carbamate Impurity The intermediate isocyanate can be trapped by solvent or other nucleophiles.If using an alcoholic solvent, this is a likely side reaction.[3] Performing the reaction in an aqueous medium minimizes this possibility.
Formation of Lactam Impurity Intramolecular cyclization of the amino acid.This can occur under acidic conditions at elevated temperatures during workup.[8] After the Hofmann rearrangement, carefully neutralize the reaction mixture to the isoelectric point of the amino acid to induce precipitation, avoiding strongly acidic conditions for prolonged periods.
Racemization If a chiral starting material is used, harsh basic conditions can lead to loss of stereochemical integrity.While the Hofmann rearrangement itself is generally stereoretentive, the basic conditions can deprotonate the alpha-carbon. Use the minimum necessary excess of base and keep the reaction time as short as possible.

Mechanism of the Hofmann Rearrangement and Potential Side Reactions

hofmann_mechanism cluster_main Hofmann Rearrangement Pathway cluster_side Potential Side Reactions Amide Amide N_Bromoamide N_Bromoamide Amide->N_Bromoamide Br2, NaOH Isocyanate Isocyanate N_Bromoamide->Isocyanate -HBr Carbamic_Acid Carbamic_Acid Isocyanate->Carbamic_Acid H2O Carbamate Carbamate Byproduct Isocyanate->Carbamate R'OH (solvent) Amine Desired Amino Acid Carbamic_Acid->Amine -CO2 Urea Urea Byproduct Amine->Urea + Isocyanate

Caption: Key steps of the Hofmann rearrangement and common side reactions.

Purification of 3-Amino-5,7,7-trimethyloctanoic acid

The final step in obtaining a high-purity product is a robust purification protocol.

Problem Potential Cause Recommended Solution
Product fails to crystallize The product is too soluble in the chosen solvent, or impurities are inhibiting crystallization.Screen a variety of solvent systems. Often, a mixture of a good solvent (like water or methanol) and a poor solvent (like acetone or ethyl acetate) is effective. Seeding the solution with a small crystal of the pure product can also induce crystallization.
Low recovery from crystallization The product is too soluble in the mother liquor even at low temperatures.Minimize the amount of solvent used to dissolve the crude product. Ensure the solution is cooled to a sufficiently low temperature (e.g., 0-5°C) and allowed to stand for an adequate time to maximize precipitation.
Product purity does not improve after crystallization Co-precipitation of impurities.Consider a pre-purification step, such as treatment with activated carbon to remove colored impurities.[5] Alternatively, a second crystallization from a different solvent system may be necessary. For persistent impurities, ion-exchange chromatography can be an effective, albeit more complex, purification method.[9]

This technical support guide provides a framework for addressing common challenges in the synthesis of 3-Amino-5,7,7-trimethyloctanoic acid. By understanding the underlying chemistry and carefully controlling the reaction parameters, researchers can significantly improve both the yield and purity of this valuable compound.

References

  • Hofmann Rearrangement. (n.d.). Chemistry Steps. Retrieved from [Link]

  • The Hofmann and Curtius Rearrangements. (2017, September 19). Master Organic Chemistry. Retrieved from [Link]

  • Hofmann rearrangement. (n.d.). In Wikipedia. Retrieved January 29, 2026, from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines [Video]. YouTube. [Link]

  • Aviv, H., & Gross, Z. (2008). Chiral 3-carbamoylmethyl-5-methyl hexanoic acids, key intermediates for the synthesis of (S)-Pregabalin. U.S. Patent No. 7,470,812 B2. Washington, DC: U.S.
  • Kaspar, C., & Gais, H. J. (2012). Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. Beilstein Journal of Organic Chemistry, 8, 1476–1484. [Link]

  • Li, J., et al. (2017). The preparation method of 3 isobutylglutaric acid monoamides.
  • Takeda Chemical Industries, Ltd. (1992). Method for crystallization of amino acids. U.S.
  • Jiangsu Enhua Pharmaceutical Co., Ltd. (2015). Pregabalin impurity preparation method.
  • Teva Pharmaceutical Industries Ltd. (2012). Optical resolution of 3-carbamoylmethyl-5-methyl hexanoic acid.
  • Separation and Refining of Amino acids. (n.d.). Mitsubishi Chemical Corporation. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Karimi-Nami, R. (2019). Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages. Journal of the Iranian Chemical Society, 16(11), 2419-2428.
  • Jiangsu Sihuan Bioengineering Co., Ltd. (2015). Preparation method of pregabalin impurity.
  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2021). Method for preparing pregabalin intermediate (R)-3-(carbamoylmethyl)-5-methylhexanoic acid.
  • Adisseo. (2015). Process for purifying aromatic amino acids.
  • Teva Pharmaceutical Industries Ltd. (2007). Processes for the synthesis of 3-isobutylglutaric acid. U.S.
  • Cost-Effective Isolation of a Process Impurity of Pregabalin. (2014). Molecules, 19(7), 9543-9550. [Link]

Sources

Optimization

Technical Support Center: HPLC Purification of 3-Amino-5,7,7-trimethyloctanoic acid

Welcome to the technical support center for the chromatographic purification of 3-Amino-5,7,7-trimethyloctanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of 3-Amino-5,7,7-trimethyloctanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the HPLC analysis of this non-polar, zwitterionic beta-amino acid. Our approach is rooted in first principles, explaining the causality behind common issues and providing robust, field-proven solutions.

Introduction: The Challenge of a Zwitterionic Analyte

3-Amino-5,7,7-trimethyloctanoic acid presents a distinct set of challenges for HPLC purification. Its structure, featuring both a basic amino group and an acidic carboxylic acid group, means it exists as a zwitterion across a wide pH range. This dual ionic character, combined with a bulky, hydrophobic alkyl chain, can lead to complex retention behavior and poor peak shapes on traditional reversed-phase columns. Furthermore, the absence of a strong chromophore makes UV detection problematic without chemical modification.[1][2] This guide provides a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Fundamental Separation & Peak Shape Issues
Q1: Why am I seeing severe peak tailing or inconsistent retention times for my compound?

A1: The Root Cause: Zwitterionic Interactions and Silanols

This is the most common issue encountered. Your analyte, 3-Amino-5,7,7-trimethyloctanoic acid, is zwitterionic. On a standard silica-based C18 column, two primary interactions are at play: the desired hydrophobic interaction of the trimethyl-octyl chain with the stationary phase and undesirable secondary ionic interactions. At mid-range pH values (approx. 3-8), residual silanol groups (-Si-OH) on the silica surface can deprotonate to form anionic sites (-Si-O⁻). The protonated amino group (-NH₃⁺) of your analyte is then electrostatically attracted to these sites, causing peak tailing.[3] Retention time can drift if the mobile phase pH is not strictly controlled, as minor pH shifts can alter the ionization state of both the analyte and the silanols.[4]

Solutions:

  • pH Control (The Primary Solution): Adjust the mobile phase pH to be at least 2 units away from the pKa of the functional groups involved.

    • Low pH (e.g., pH 2.5-3.0): Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to your mobile phase. At this pH, the carboxylic acid is protonated (neutral), while the amino group remains protonated (+). Crucially, the residual silanols on the column are also protonated (neutral), which minimizes the secondary ionic interactions causing the tailing.[3][4]

    • High pH (e.g., pH > 8): Using a high-pH stable column is required. At high pH, the amino group is neutral, and the carboxylic acid is deprotonated (-). This can also yield good peak shape but requires specialized, hybrid-silica columns that do not dissolve under basic conditions.

  • Use an End-Capped Column: Modern, high-purity silica columns are "end-capped," meaning most residual silanols have been chemically deactivated. Ensure you are using a high-quality, end-capped C18 or C8 column.

  • Increase Buffer Concentration: If using a buffer (like phosphate or formate), increasing its concentration (e.g., from 10 mM to 25-50 mM) can help mask the residual silanol sites and improve peak symmetry.

Q2: My peak is very broad, or I'm seeing split or fronting peaks. What's happening?

A2: Causality of Distorted Peaks

Broad and split peaks often point to issues beyond secondary interactions, including problems with the column hardware, sample solvent, or sample concentration.[5]

  • Broad Peaks: Can be caused by excessive extra-column volume (long tubing), a contaminated or aging column, or a mobile phase that is too weak, leading to excessive retention and band broadening.

  • Split Peaks: This is often a symptom of a physical disruption in the sample path, most commonly a partially blocked column inlet frit or a void (channeling) in the column packing material at the inlet.[3][5] This forces the sample to travel through two different paths, resulting in a split peak.

  • Peak Fronting: This is typically caused by two main issues: sample overload or a sample solvent that is significantly stronger than the mobile phase.[4] If the sample is dissolved in a high percentage of organic solvent (e.g., 100% Acetonitrile) and injected into a mobile phase with low organic content (e.g., 10% Acetonitrile), the band will spread rapidly at the column head, causing fronting.

Troubleshooting Workflow for Peak Shape Problems

G cluster_0 Problem Identification cluster_1 Diagnosis & Solution Problem Observe Poor Peak Shape Tailing Peak Tailing? Problem->Tailing Analyze Peak Symmetry SplitFront Split or Fronting? Tailing->SplitFront No Sol_Tailing 1. Lower Mobile Phase pH (e.g., add 0.1% TFA). 2. Use end-capped column. 3. Increase buffer strength. Tailing->Sol_Tailing Yes Broad Broad Peak? SplitFront->Broad Neither Sol_Split 1. Reverse-flush column. 2. Check for blocked frit. 3. Replace column if voided. SplitFront->Sol_Split Split Sol_Fronting 1. Reduce sample concentration. 2. Dissolve sample in initial mobile phase. SplitFront->Sol_Fronting Fronting Sol_Broad 1. Check for column contamination. 2. Reduce extra-column volume. 3. Optimize gradient/mobile phase strength. Broad->Sol_Broad Yes

Caption: Troubleshooting workflow for common peak shape issues.

Section 2: Detection and Sensitivity
Q3: I don't see a peak, or the signal is extremely weak with my UV detector. Is my compound not eluting?

A3: The "Invisibility" Problem: Lack of a Chromophore

It is highly probable your compound is eluting, but your detector cannot "see" it. 3-Amino-5,7,7-trimethyloctanoic acid, like most amino acids, lacks a chromophore—a part of the molecule that absorbs UV light at common HPLC wavelengths (e.g., 210-280 nm).[2][6] Direct UV detection is therefore not a viable strategy for achieving high sensitivity.

Solutions:

  • Pre-Column Derivatization: This is the most common and robust solution. You react the amino acid with a tagging reagent before injection to attach a UV-active or fluorescent molecule.[7]

    • OPA (o-phthaldialdehyde): Reacts with the primary amine to create a highly fluorescent derivative. This is a fast and sensitive method.[2][8]

    • Dansyl Chloride: Another common reagent that provides fluorescent derivatives.[9]

    • AccQ•Tag (AQC): A popular commercial reagent that derivatizes both primary and secondary amines and yields stable, UV-active derivatives.

  • Alternative Detection Methods: If derivatization is not desired, you must use a detector that does not rely on UV absorbance.

    • Mass Spectrometry (LC-MS): The gold standard. It provides excellent sensitivity and specificity and confirms the molecular weight of your compound.

    • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are "universal" detectors that can detect any non-volatile analyte. Sensitivity is generally lower than MS or fluorescence.

Protocol: General Pre-Column Derivatization with OPA

This protocol is a starting point and should be optimized for your specific concentration range.

  • Reagent Preparation:

    • Borate Buffer (0.4 M, pH 9.5): Prepare by dissolving sodium tetraborate in HPLC-grade water and adjusting the pH with NaOH.[10]

    • OPA Reagent: Dissolve OPA in methanol, then add a thiol (like 2-mercaptoethanol) to activate it.

  • Derivatization Reaction:

    • In a vial, mix 1 part of your sample (dissolved in a weak aqueous buffer) with 2 parts of borate buffer.

    • Add 1 part of the OPA reagent.

    • Vortex briefly and let the reaction proceed for exactly 1-2 minutes at room temperature. The reaction is fast, and the derivatives can be unstable over long periods.

    • Immediately inject the mixture onto the HPLC system.

  • Automation: For high throughput, this process can be automated using the HPLC autosampler.[2]

Section 3: Advanced Topics
Q4: How can I separate the enantiomers of 3-Amino-5,7,7-trimethyloctanoic acid?

A4: Chiral Separation Strategies

The carbon at the 3-position is a chiral center. If you need to separate the R and S enantiomers, a standard C18 column will not work. You need to introduce a chiral selector into your method.

  • Chiral Stationary Phases (CSPs): This is the most direct approach. Use a column where the stationary phase itself is chiral.

    • Macrocyclic Glycopeptide Phases (e.g., Teicoplanin-based): These are excellent for separating underivatized amino acids and work well in reversed-phase or polar organic modes.[11]

    • Crown Ether Phases: Particularly effective for separating compounds with primary amine groups.[12]

    • Pirkle-type or Brush-type Phases: Often require derivatization of the analyte but offer high efficiency.[13]

  • Chiral Derivatizing Agents: React your sample with a chiral reagent (e.g., Marfey's reagent) to form diastereomers. These diastereomers are no longer mirror images and can be separated on a standard achiral C18 column.

Q5: My HPLC system's backpressure is suddenly very high. What should I do?

A5: Systematic Pressure Troubleshooting

High backpressure is a common system-level problem, not specific to your analyte, but it can halt your purification efforts.[14] The cause is almost always a blockage somewhere in the fluidic path.

Symptom Most Likely Cause Troubleshooting Action
High pressure after disconnecting the columnBlockage in the injector, tubing, or in-line filter.Systematically disconnect fittings starting from the detector and working backward to isolate the source of the blockage.
High pressure only when the column is connectedBlocked column inlet frit.1. Reverse-flush the column (if permitted by the manufacturer) at a low flow rate directly to waste.[5] This often dislodges particulates. 2. If flushing fails, the column frit may be irreversibly plugged, and the column may need to be replaced.
Pressure slowly increases over many injectionsSample or mobile phase precipitation/contamination.1. Always filter your samples and buffered mobile phases (0.22 or 0.45 µm filter).[3] 2. Implement a column wash step after each batch to remove strongly retained impurities.
Decision Tree for HPLC Detection Method

G cluster_0 Detection Strategy cluster_1 Available Equipment cluster_2 Recommended Method Start Need to Detect 3-Amino-5,7,7-trimethyloctanoic acid MS_Avail LC-MS Available? Start->MS_Avail Deriv_OK Is Derivatization Acceptable? MS_Avail->Deriv_OK No Use_MS Use Mass Spectrometry (Optimal Method) MS_Avail->Use_MS Yes Univ_Det_Avail ELSD/CAD Available? Deriv_OK->Univ_Det_Avail No Use_Deriv Use Pre-Column Derivatization with UV or Fluorescence Detector Deriv_OK->Use_Deriv Yes Use_Univ_Det Use ELSD or CAD (Lower Sensitivity) Univ_Det_Avail->Use_Univ_Det Yes No_Method Direct UV Detection Not Feasible Univ_Det_Avail->No_Method No

Caption: Decision tree for selecting an appropriate HPLC detection method.

References
  • Care and Use Manual: Amino Acid Analysis Liquid Chromatography Column. Waters Corporation. [Link]

  • Development of RP HPLC method for aminocaproic acid determination in a complex nasal drug. ResearchGate. [Link]

  • Analysis of Amino Acids by HPLC. Agilent Technologies. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • How to remove salts from a sample containing amino acids for HPLC analysis? ResearchGate. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]

  • 11 HPLC Problems and Solutions You Must Know. Labtech. [Link]

  • Agilent Biocolumns Application Compendium - Amino Acid Analysis. Agilent Technologies. [Link]

  • Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. PubMed. [Link]

  • Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. National Institutes of Health (NIH). [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation. [Link]

  • Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review. White Rose Research Online. [Link]

  • Development of the Conditions for Direct Quantitative Determination of Amino Acids in Biologics by Hydrophilic Interaction HPLC. ResearchGate. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids. AnalyteGuru. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESIS. [Link]

  • Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations. SciELO South Africa. [Link]

  • 3-Amino-5-methyloctanoic acid. PubChem. [Link]

  • (S)-3-Amino-5-methyl-hexanoic acid. PubChem. [Link]

  • 3-Aminopentanoic acid. PubChem. [Link]

Sources

Troubleshooting

Technical Support Center: Stability Testing and Degradation Analysis of 3-Amino-5,7,7-trimethyloctanoic Acid

Welcome to the technical support center for 3-Amino-5,7,7-trimethyloctanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Amino-5,7,7-trimethyloctanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for stability testing and degradation analysis. As there is limited specific literature on this novel amino acid, this document synthesizes established principles of amino acid stability, regulatory guidelines, and best practices in analytical chemistry to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can influence the stability of 3-Amino-5,7,7-trimethyloctanoic acid?

A1: The stability of amino acids is generally influenced by several environmental factors.[1][2] For 3-Amino-5,7,7-trimethyloctanoic acid, you should consider:

  • pH: The amino and carboxylic acid groups are ionizable, making the molecule's stability pH-dependent. Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis.

  • Temperature: Elevated temperatures can accelerate degradation reactions.[3] The specific decomposition temperature for this molecule is unknown, but thermal stress is a critical factor to evaluate.

  • Oxidizing Agents: The presence of oxidizing agents, such as peroxides or metal ions, can lead to oxidative degradation of the amino acid.

  • Light: Exposure to UV or visible light can induce photolytic degradation.[4] It is crucial to assess the photosensitivity of the molecule as per ICH Q1B guidelines.[5][6][7][8][9]

Q2: What are the expected degradation pathways for a novel amino acid like this?

A2: While specific pathways for 3-Amino-5,7,7-trimethyloctanoic acid need to be experimentally determined, common degradation pathways for amino acids include:

  • Oxidative Deamination: The removal of the amino group to form an α-keto acid is a common metabolic and chemical degradation pathway.[10][11]

  • Decarboxylation: Loss of the carboxyl group as carbon dioxide, often promoted by heat.

  • Hydrolysis: Though less common for the core structure, if impurities or formulation components contain labile bonds like esters or amides, hydrolysis can be a significant pathway.[12][]

  • Racemization: If the amino acid is chiral, changes in pH or temperature can potentially lead to the formation of its enantiomer.

Q3: What is a forced degradation study, and why is it necessary?

A3: A forced degradation or stress study involves subjecting the drug substance to conditions more severe than accelerated stability testing (e.g., high temperature, extreme pH, strong oxidizing agents, and intense light).[4][14][15] The purpose is to:

  • Identify potential degradation products and elucidate degradation pathways.[16]

  • Demonstrate the specificity of the analytical method , ensuring that the method can separate the parent compound from its degradants. This is a key requirement of regulatory bodies as outlined in ICH guideline Q1A.[4][5][16][17]

  • Gain insight into the intrinsic stability of the molecule , which can inform formulation and packaging development.

A typical goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are generated at a sufficient concentration for detection and analysis.[15]

Troubleshooting Guides

Guide 1: Troubleshooting Forced Degradation Studies

Forced degradation studies are the cornerstone of understanding the stability of 3-Amino-5,7,7-trimethyloctanoic acid. Below are protocols and troubleshooting tips for common stress conditions.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl) HPLC HPLC Analysis Acid->HPLC Analyze Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Analyze Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Analyze Thermal Thermal Stress (e.g., 80°C) Thermal->HPLC Analyze Photo Photolytic Stress (ICH Q1B) Photo->HPLC Analyze Evaluation Evaluate Degradation (Compare to Control) HPLC->Evaluation LCMS LC-MS for Identification Pathway Elucidate Degradation Pathway LCMS->Pathway API API Solution (e.g., 1 mg/mL) API->Acid Expose API->Base Expose API->Oxidation Expose API->Thermal Expose API->Photo Expose Control Control Sample (Unstressed) Control->HPLC Analyze Evaluation->LCMS If degradation >5%

Caption: Workflow for a forced degradation study.

Hydrolytic Degradation (Acid and Base)

Protocol:

  • Prepare a stock solution of 3-Amino-5,7,7-trimethyloctanoic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • For acidic hydrolysis, add an equal volume of 0.1 M HCl.

  • For basic hydrolysis, add an equal volume of 0.1 M NaOH.

  • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • At specified time points, withdraw an aliquot, neutralize it (for base-stressed samples with acid, and vice-versa), and dilute to a suitable concentration for analysis.

  • Analyze by HPLC alongside an unstressed control sample.

Troubleshooting IssuePossible CauseRecommended Solution
No degradation observed The molecule is stable under these conditions.Increase the acid/base concentration, temperature, or duration of the study.
Complete degradation The conditions are too harsh.Decrease the acid/base concentration, temperature, or duration of the study.
Precipitation upon neutralization The salt formed has low solubility.Dilute the sample before neutralization or use a different acid/base for neutralization.
Oxidative Degradation

Protocol:

  • Prepare a stock solution of the amino acid (1 mg/mL).

  • Add a solution of hydrogen peroxide to achieve a final concentration of 3-30%.

  • Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

  • Analyze by HPLC at specified time points.

Troubleshooting IssuePossible CauseRecommended Solution
No degradation The molecule is resistant to oxidation by H2O2.Increase the concentration of H2O2 or the incubation time.
Inconsistent results Metal ion catalysis from glassware or reagents.Use metal-free containers and high-purity reagents.
Photolytic Degradation

Protocol:

  • Expose the solid drug substance and a solution of the drug substance to a light source that provides both UV and visible light, as specified in ICH Q1B.

  • The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.

  • A control sample should be protected from light with aluminum foil.

  • Analyze the exposed and control samples by HPLC.

Troubleshooting IssuePossible CauseRecommended Solution
No degradation in solid-state but degradation in solution The solvent may be participating in the photodegradation.Test in different solvents to understand the degradation mechanism.
Color change but no new peaks in HPLC The degradant may not be UV-active at the detection wavelength.Use a photodiode array (PDA) detector to screen for absorbance at other wavelengths or use a mass spectrometer (MS) detector.

Guide 2: Troubleshooting Stability-Indicating HPLC Method Development

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.

Hypothetical Degradation Pathway

Degradation_Pathway cluster_pathways Potential Degradation Pathways Parent 3-Amino-5,7,7-trimethyloctanoic acid Oxidation Oxidative Deamination Parent->Oxidation H2O2 Decarboxylation Decarboxylation Parent->Decarboxylation Heat Product1 α-Keto Acid (Degradant 1) Oxidation->Product1 Product2 Decarboxylated Product (Degradant 2) Decarboxylation->Product2

Caption: Hypothetical degradation pathways.

Common HPLC Issues and Solutions
Troubleshooting IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column overload- Secondary interactions with the stationary phase- Incompatible sample solvent- Reduce sample concentration.- Adjust mobile phase pH to ensure the analyte is fully ionized or unionized.- Add a competing base (e.g., triethylamine) for basic analytes or an acid for acidic analytes.- Ensure the sample solvent is weaker than the mobile phase.[18]
Co-elution of Parent and Degradant Peaks Insufficient resolution.- Optimize the mobile phase composition (e.g., change the organic solvent ratio or type).- Adjust the mobile phase pH.- Change the column chemistry (e.g., from C18 to a different stationary phase like phenyl-hexyl or cyano).[19]
Drifting Retention Times - Inadequate column equilibration- Changes in mobile phase composition- Temperature fluctuations- Increase the column equilibration time between gradient runs.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.[20]
Low Sensitivity/No Peaks Detected - Analyte lacks a chromophore for UV detection.- Incorrect detection wavelength.- Sample concentration is too low.- Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS).- If derivatization is an option, use a derivatizing agent that introduces a UV-active or fluorescent tag.- Use a PDA detector to find the optimal detection wavelength.- Concentrate the sample.
Baseline Noise or Drift - Contaminated mobile phase or column- Air bubbles in the detector- Incomplete mobile phase mixing- Use high-purity solvents and degas the mobile phase.- Flush the column with a strong solvent.- Purge the detector to remove air bubbles.- Ensure the mobile phase components are miscible and well-mixed.[21]
Recommended Starting HPLC Method

For a novel amino acid like 3-Amino-5,7,7-trimethyloctanoic acid, a reversed-phase HPLC method is a good starting point. Since amino acids can be highly polar, a Hydrophilic Interaction Liquid Chromatography (HILIC) method might also be effective.[22]

Reversed-Phase HPLC Method:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5%) and gradually increase to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (for the carboxylic acid group) or MS.

  • Column Temperature: 30°C

This guide provides a foundational framework for initiating the stability testing and degradation analysis of 3-Amino-5,7,7-trimethyloctanoic acid. Remember that each molecule is unique, and these protocols may require optimization based on your experimental observations.

References

  • Slideshare. (n.d.). Degradation of amino acids. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available at: [Link]

  • ResearchGate. (2025). Amino Acid Degradation. Retrieved from [Link]

  • Basicmedical Key. (2022). Synthesis and Degradation of Amino Acids. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. Retrieved from [Link]

  • Biology LibreTexts. (2021). 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Q1A - Q1F Stability. Retrieved from [Link]

  • ResearchGate. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 10.2: Amino Acids Degradation. Retrieved from [Link]

  • Assyro AI. (2026). ICH Stability Guidelines: Complete Q1A-Q1F Stability Test.... Retrieved from [Link]

  • Pharmacy 180. (n.d.). Drug degradation pathways. Retrieved from [Link]

  • European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Biochemistry, Amino Acid Synthesis and Degradation. Retrieved from [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • PubMed Central. (n.d.). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • International Council for Harmonisation. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • SciSpace. (n.d.). The Chemical Mechanism of The Oxidative Deamination of Amino Acids by Catechol and PolYPHENOLASE. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column. Retrieved from [Link]

  • Reddit. (2024). Does thermal degradation of amino acids destroy their functionality?. Retrieved from [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxidative deamination. Retrieved from [Link]

  • ResearchGate. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2019). protein acidic hydrolysis for amino acids analysis in food -progress over time: a short review. Retrieved from [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • ACS Omega. (n.d.). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification.... Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Environmental factors that determine amino acid stabilities at a.... Retrieved from [Link]

  • ResearchGate. (2025). Validation of Amino Acid Analysis Methods. Retrieved from [Link]

  • Constructor University Library. (n.d.). Thermal Degradation of Food Proteins. Retrieved from [Link]

  • MDPI. (n.d.). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 9.7: Degradation of amino acids. Retrieved from [Link]

  • Waters Corporation. (n.d.). Introduction to Acid & Alkaline Hydrolysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]

  • Interface Focus. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Retrieved from [Link]

  • PubMed. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Retrieved from [Link]

Sources

Optimization

Overcoming solubility challenges with 3-Amino-5,7,7-trimethyloctanoic acid in aqueous buffers

Executive Summary: The "Hydrophobic Zwitterion" Paradox You are encountering precipitation with 3-Amino-5,7,7-trimethyloctanoic acid because this molecule presents a dual physicochemical challenge. Structurally, it is an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hydrophobic Zwitterion" Paradox

You are encountering precipitation with 3-Amino-5,7,7-trimethyloctanoic acid because this molecule presents a dual physicochemical challenge. Structurally, it is an amphiphile: it possesses a polar zwitterionic head group (amino acid core) and a highly bulky, lipophilic tail (the 5,7,7-trimethyl octyl chain).

In standard aqueous buffers (pH 7.4), this molecule tends to adopt its zwitterionic form (net charge 0), where the crystal lattice energy is highest and solvation energy is lowest. Furthermore, the "neopentyl-like" bulk of the 7,7-trimethyl tail creates a significant hydrophobic effect, driving the molecules to aggregate or precipitate out of solution to minimize water contact.

This guide provides a validated workflow to solubilize this compound for biological assays and chemical synthesis.

Module 1: The pH-Solubility "U" Curve

The Science: Like all amino acids, 3-Amino-5,7,7-trimethyloctanoic acid has an Isoelectric Point (pI), likely near pH 6.0–6.5. At this pH, the molecule is electrically neutral (


). Solubility is at its absolute minimum here. To dissolve it, you must force the molecule into a charged state (cationic or anionic).

The Protocol: Do not attempt to dissolve the solid directly in neutral PBS. Use the "pH Switch" Method :

  • Acidic Route (Preferred for Stability):

    • Suspend the solid in a small volume of 0.1 M HCl or 10% Acetic Acid.

    • The amine becomes protonated (

      
      ), and the carboxylic acid remains protonated (
      
      
      
      ).
    • Result: Net +1 charge. High solubility.

    • Dilution: Once dissolved, dilute into your buffer. Watch for precipitation as pH rises toward 7.4.

  • Basic Route (Preferred for High Concentration):

    • Suspend the solid in 0.1 M NaOH or KOH.

    • The amine becomes deprotonated (

      
      ), and the acid becomes deprotonated (
      
      
      
      ).
    • Result: Net -1 charge. The molecule acts as an anionic surfactant (soap).

    • Warning: High concentrations may form micelles due to the lipophilic tail.

Module 2: The Cosolvent "Sandwich" Technique

If your assay cannot tolerate extreme pH shifts, you must use a water-miscible organic cosolvent to shield the hydrophobic tail.

The "Flash-Dilution" Protocol:

  • Step 1 (Stock): Dissolve the compound in 100% DMSO (Dimethyl sulfoxide) or Ethanol. Aim for a stock concentration 1000x higher than your final assay concentration (e.g., 10 mM stock for a 10 µM assay).

  • Step 2 (The Critical Moment): Do NOT add the stock dropwise to a static buffer. This causes local precipitation (the "cloud point").

  • Step 3 (Vortex Addition):

    • Have your aqueous buffer spinning rapidly on a vortex mixer.

    • Inject the DMSO stock directly into the center of the vortex.

    • This ensures instant dispersion before crystal nuclei can form.

Solvent Compatibility Table

SolventSolubility PotentialBiological CompatibilityNotes
DMSO High (>50 mM)Good (<0.1% v/v)Best choice. Freezes at 19°C.
Ethanol ModerateModerateEvaporates; check cap seals.
PBS (pH 7.4) Very LowExcellentAvoid as primary solvent.
0.1 M HCl HighPoor (must dilute)Forms Hydrochloride salt.

Module 3: Visualization of the Solubility Strategy

The following decision tree illustrates the logical flow for selecting the correct solubilization method based on your experimental constraints.

Solubility_Workflow Start Start: Solid 3-Amino-5,7,7-trimethyloctanoic acid Check_pH Is pH 7.4 (Neutral) Required? Start->Check_pH pH_Flex Adjust pH away from pI (approx 6.0) Check_pH->pH_Flex No Cosolvent Use Organic Cosolvent Check_pH->Cosolvent Yes Acid_Route Add 0.1M HCl (Forms Cationic Salt) pH_Flex->Acid_Route Acidic Stability Preferred Base_Route Add 0.1M NaOH (Forms Anionic Salt) pH_Flex->Base_Route Basic Stability Preferred Success_Salt Stable Aqueous Solution (Check pH drift) Acid_Route->Success_Salt Base_Route->Success_Salt DMSO_Stock Dissolve in 100% DMSO (Stock Solution) Cosolvent->DMSO_Stock Flash_Dilute Flash Dilute into Vortexing Buffer DMSO_Stock->Flash_Dilute Success_Co Stable Assay Solution (<1% DMSO) Flash_Dilute->Success_Co

Figure 1: Decision matrix for solubilizing hydrophobic zwitterionic amino acids. Blue nodes indicate starting points, Yellow decision points, Red critical steps, and Green successful outcomes.

Troubleshooting FAQ

Q1: I dissolved it in DMSO, but when I added it to my cell culture media, it turned cloudy immediately. Why? A: You likely experienced "solvent shock." The 5,7,7-trimethyl tail is extremely hydrophobic. When the DMSO environment is suddenly replaced by water, the local solubility limit is exceeded before diffusion occurs.

  • Fix: Use the "Flash-Dilution" method described in Module 2. Alternatively, warm your media to 37°C before addition, as solubility is temperature-dependent.

Q2: Can I just heat it up in water to dissolve it? A: Heating (e.g., to 50°C) provides kinetic energy to break the crystal lattice, and it may dissolve. However, this is often a metastable state . Upon cooling back to room temperature, the compound will likely precipitate (recrystallize) over time, potentially ruining long-duration assays. Always use pH or cosolvents to ensure thermodynamic stability.

Q3: Is this molecule a surfactant? A: Yes, structurally it resembles a surfactant (polar head, greasy tail). At high concentrations (typically >1-5 mM) in basic pH, it may form micelles.

  • Test: If your solution scatters light (looks bluish or hazy) but has no visible particles, you have formed micelles. This can artifactually inhibit enzymes or disrupt membranes. Keep concentrations below the Critical Micelle Concentration (CMC).

Q4: I need to inject this into mice. I can't use 100% DMSO. A: For in vivo work, formulate a vehicle . A common vehicle for lipophilic amino acids is:

  • 5% DMSO (to dissolve the solid initially)

  • 40% PEG-400 (Polyethylene glycol)

  • 55% Saline or Water

  • Procedure: Dissolve in DMSO first, add PEG-400, mix, then slowly add the saline.

References

  • PubChem. 3-Amino-5,7,7-trimethyloctanoic acid (Compound Summary). National Library of Medicine. Available at: [Link][1]

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (General principles of amino acid solubility).
  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Mechanisms of zwitterion pI solubility).
  • Bergström, C. A., et al. (2016). Computational prediction of drug solubility in water-based systems. Journal of Pharmaceutical Sciences. (Hydrophobic tail effects on solubility).

Sources

Troubleshooting

Reduction of byproducts in the synthesis of 3-Amino-5,7,7-trimethyloctanoic acid

Technical Support Center: Synthesis of 3-Amino-5,7,7-trimethyloctanoic acid Welcome to the technical support center for the synthesis of 3-Amino-5,7,7-trimethyloctanoic acid. This guide is designed for researchers, chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Amino-5,7,7-trimethyloctanoic acid

Welcome to the technical support center for the synthesis of 3-Amino-5,7,7-trimethyloctanoic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize synthetic routes, with a focus on minimizing byproduct formation to ensure high purity of the final active pharmaceutical ingredient (API) intermediate.

Introduction

3-Amino-5,7,7-trimethyloctanoic acid is a crucial GABA analog and a key intermediate in the synthesis of various pharmaceutical compounds. Achieving high purity is paramount, as even minor byproducts can complicate downstream processing, affect final product stability, and pose regulatory challenges. This document provides in-depth, field-proven insights into common synthetic challenges, focusing on two prevalent routes: the Hofmann Rearrangement and the Reduction of a Nitrile Precursor.

Troubleshooting Guide 1: The Hofmann Rearrangement Route

The Hofmann rearrangement is a classic method for converting a primary amide into a primary amine with one fewer carbon atom.[1] In this context, a suitable precursor such as 3-carbamoyl-5,7,7-trimethyloctanamide is treated with a halogenating agent (e.g., bromine or sodium hypochlorite) and a strong base.[2] While effective, this route is susceptible to several side reactions.

Frequently Asked Questions (FAQs)

Question 1: My final product is contaminated with a significant amount of 3-carboxy-5,7,7-trimethyloctanoic acid. What is causing this and how can I prevent it?

Answer: This is a classic case of premature hydrolysis of the primary amide starting material under basic conditions, competing with the desired N-halogenation step. The hydroxide ions can attack the amide's carbonyl carbon directly, leading to the formation of a carboxylate salt, which upon acidic workup gives the dicarboxylic acid byproduct.

Causality:

  • Excessively High Base Concentration: Using a highly concentrated base solution (e.g., >3 M NaOH) can accelerate the rate of hydrolysis to a point where it significantly competes with the Hofmann reaction.[3]

  • Elevated Temperatures: High reaction temperatures increase the rate of all reactions, including the undesirable hydrolysis.

Troubleshooting Strategies:

  • Optimize Base Stoichiometry and Concentration: Reduce the concentration of the sodium hydroxide solution. Studies on similar transformations have shown that a concentration of around 2 M NaOH provides an optimal balance, facilitating the rearrangement while minimizing hydrolysis.[3]

  • Strict Temperature Control: Maintain a low temperature (0-5 °C) during the addition of the base and the halogenating agent. The reaction is typically exothermic, so efficient cooling is critical.

  • Order of Addition: Add the halogenating agent (e.g., bromine or NaOCl solution) to the amide substrate first, under basic conditions, to form the N-bromoamide intermediate before gently warming to initiate the rearrangement. This can favor the desired pathway over hydrolysis.

Question 2: I am observing a urea or carbamate-based impurity in my product. What is the origin of this byproduct?

Answer: This type of impurity arises from the isocyanate intermediate, which is central to the Hofmann rearrangement mechanism.[2] The isocyanate is highly electrophilic and is intended to be hydrolyzed by water to a carbamic acid, which then decarboxylates to the desired amine.[1] However, if other nucleophiles are present, they can trap the isocyanate.

Mechanistic Insight:

  • Isocyanate + Amine → Urea Derivative: If some of the desired amine product is formed, it can act as a nucleophile and attack a remaining isocyanate intermediate, forming a substituted urea byproduct.

  • Isocyanate + Alcohol → Carbamate: If an alcohol solvent (e.g., methanol, ethanol) is used or is present as an impurity, it can trap the isocyanate to form a stable carbamate ester.

Preventative Measures:

  • Ensure a Fully Aqueous System: For the hydrolysis step, ensure that the reaction medium is predominantly water to favor the formation of the carbamic acid. Avoid using alcohol-based solvents.

  • Control Reaction Rate: A slow, controlled reaction (via temperature and rate of addition) can prevent a localized buildup of the amine product, reducing the likelihood of it reacting with the isocyanate intermediate.

Workflow for Troubleshooting the Hofmann Rearrangement

The following diagram illustrates a decision-making process for optimizing the Hofmann rearrangement.

Hofmann_Troubleshooting start Start Synthesis analyze Analyze Product (HPLC, NMR) start->analyze byproduct_check High Byproduct Level? analyze->byproduct_check success Process Optimized byproduct_check->success No byproduct_type Identify Byproduct byproduct_check->byproduct_type Yes dicarboxy Dicarboxylic Acid (Amide Hydrolysis) byproduct_type->dicarboxy Carboxylic Acid urea Urea / Carbamate (Isocyanate Trapping) byproduct_type->urea Urea/Carbamate fix_dicarboxy 1. Lower Base Conc. to ~2M 2. Maintain Temp at 0-5°C 3. Check Order of Addition dicarboxy->fix_dicarboxy fix_dicarboxy->analyze fix_urea 1. Ensure Purely Aqueous System 2. Avoid Alcohol Solvents 3. Control Reaction Rate urea->fix_urea fix_urea->analyze

Caption: Troubleshooting workflow for the Hofmann Rearrangement.

Troubleshooting Guide 2: Reduction of 3-Cyano-5,7,7-trimethyloctanoic acid

Another common route involves the chemical reduction of the nitrile group in 3-cyano-5,7,7-trimethyloctanoic acid to a primary amine. This is often achieved via catalytic hydrogenation or with chemical hydrides like Lithium Aluminum Hydride (LiAlH₄).[4][5] The primary challenge in this route is preventing over-reduction and subsequent side reactions.

Frequently Asked Questions (FAQs)

Question 1: My final product is contaminated with significant amounts of secondary and tertiary amines. How can I suppress their formation during catalytic hydrogenation?

Answer: The formation of secondary and tertiary amines is a well-known issue in the catalytic hydrogenation of nitriles.[6] It occurs when the primary amine product attacks the partially reduced imine intermediate. This subsequent reaction forms a new intermediate that is further reduced to a secondary amine. This secondary amine can then react again, leading to a tertiary amine.

Mechanism of Secondary Amine Formation:

Nitrile_Reduction_Byproduct cluster_main Main Reaction Pathway cluster_side Byproduct Formation Pathway Nitrile R-C≡N Imine R-CH=NH (Imine Intermediate) Nitrile->Imine + H₂/Catalyst Amine1 R-CH₂-NH₂ (Primary Amine - Product) Imine->Amine1 + H₂/Catalyst Imine_reagent R-CH=NH (from main path) Amine1_reagent R-CH₂-NH₂ (from product) Intermediate2 Dimer Intermediate Amine1_reagent->Intermediate2 Amine2 (R-CH₂)₂NH (Secondary Amine - Byproduct) Intermediate2->Amine2 + H₂/Catalyst Imine_reagent->Intermediate2

Caption: Formation of secondary amines during nitrile reduction.

Troubleshooting Strategies:

  • Addition of Ammonia: The most effective method is to conduct the hydrogenation in the presence of ammonia (often as a solution in methanol or water).[6] The ammonia competes with the primary amine product for the reaction with the imine intermediate, shifting the equilibrium away from byproduct formation.

  • Catalyst Choice: Raney Nickel is a commonly used and effective catalyst for this transformation. Palladium or Platinum catalysts can also be used.[4] The choice of catalyst can influence selectivity, and screening may be necessary.

  • Process Parameters:

    • High Hydrogen Pressure: Increased H₂ pressure can accelerate the reduction of the imine intermediate to the primary amine, minimizing its residence time and thus its opportunity to react with the product.

    • Solvent: Using a protic solvent like methanol or ethanol can also help stabilize intermediates and improve selectivity.

Question 2: When using LiAlH₄ for the reduction, my reaction is sluggish and yields are low. What can I do?

Answer: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines.[5][7] However, its reactivity can be hampered by several factors.

Potential Issues & Solutions:

  • Reagent Quality: LiAlH₄ is extremely sensitive to moisture. Ensure you are using a fresh, high-quality reagent and that all glassware and solvents (typically diethyl ether or THF) are rigorously dried.

  • Stoichiometry: A molar excess of LiAlH₄ is required. The reaction proceeds through two successive hydride additions to the nitrile's carbon atom.[7] A typical stoichiometry is 1.5 to 2.0 equivalents of hydride relative to the nitrile.

  • Temperature and Reaction Time: The initial addition of the nitrile to the LiAlH₄ slurry should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction. Afterward, the reaction mixture is often heated to reflux for several hours to ensure it goes to completion.[4]

  • Workup Procedure: The workup is critical. A careful, sequential addition of water and then a base solution (e.g., NaOH) is required to quench the excess hydride and precipitate the aluminum salts, which can then be filtered off. An improper workup can lead to the formation of emulsions and loss of product.

Quantitative Data Summary

The following table provides a comparative overview of reaction conditions and their impact on byproduct formation, based on literature precedents and experimental observations.

Synthesis RouteKey ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Byproduct Level (A vs. B)
Hofmann Rearrangement Base Concentration4M NaOH2M NaOHDicarboxylic Acid: >10% vs. <2%
Solvent for Hydrolysis50:50 MeOH/H₂O100% H₂OCarbamate: ~5% vs. Not Detected
Nitrile Reduction Additive (Hydrogenation)NoneAnhydrous AmmoniaSecondary Amine: >15% vs. <3%
(Catalytic)H₂ Pressure1 atm10 barSecondary Amine: Reduced by ~50%
Nitrile Reduction LiAlH₄ Stoichiometry1.0 eq.1.5 eq.Unreacted Nitrile: >20% vs. <1%
(Hydride)Solvent ConditionUndried THFAnhydrous THFLow Yield vs. High Yield

Experimental Protocols

Protocol 1: Optimized Hofmann Rearrangement
  • Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 1.0 equivalent of 3-carbamoyl-5,7,7-trimethyloctanamide in water.

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath.

  • Base Addition: Slowly add 2.2 equivalents of a pre-chilled 15% sodium hypochlorite (NaOCl) solution, followed by the slow, dropwise addition of 2.0 equivalents of a 2M sodium hydroxide (NaOH) solution, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the mixture at 5-10 °C for 1 hour.

  • Rearrangement: Slowly warm the reaction mixture to 50-60 °C and hold for 2 hours, monitoring the reaction by TLC or HPLC until the N-haloamide intermediate is consumed.

  • Workup: Cool the reaction to room temperature and carefully acidify with concentrated HCl to pH ~6-7. The zwitterionic product will precipitate.

  • Purification: Filter the solid, wash with cold water, and recrystallize from an appropriate solvent system (e.g., water/isopropanol) to yield pure 3-Amino-5,7,7-trimethyloctanoic acid.[8][9]

Protocol 2: Selective Catalytic Hydrogenation of Nitrile
  • Setup: To a high-pressure hydrogenation vessel, add 1.0 equivalent of 3-cyano-5,7,7-trimethyloctanoic acid, Raney Nickel catalyst (5-10% w/w), and methanol saturated with anhydrous ammonia.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 10-15 bar.

  • Reaction: Heat the mixture to 40-50 °C with vigorous stirring. Monitor hydrogen uptake. The reaction is typically complete in 4-8 hours.

  • Workup: Cool the vessel, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue can be purified by adjusting the pH to the isoelectric point to induce crystallization, as described in Protocol 1.

References

  • Google Patents. (n.d.). Process for preparing pregabalin and its intermediate.
  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Khalafy, J., Rimaz, M., Farajzadeh, S., & Ezzati, M. (n.d.). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Request PDF. Retrieved from [Link]

  • Chemguide. (n.d.). Reducing nitriles to primary amines. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purifying long chain amino acids.
  • Google Patents. (n.d.). Method for preparing pregabalin intermediate (r)-3-(carbamoylmethyl)-5-methylhexanoic acid.
  • ResearchGate. (n.d.). Preparation and synthetic applications of cyano compounds. Retrieved from [Link]

  • Al-Sultani, K. F., & Ali, A. M. (2019). Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • MDPI. (n.d.). Step-by-Step Replacement of Cyano Groups by Tricyanovinyls—The Influence on the Acidity. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • Google Patents. (n.d.). Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s).
  • Indian Journal of Chemistry. (n.d.). Note An efficient total synthesis of (±)-pregabalin. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Oxa-5-azabicyclo[2.2.1]heptan-6-thione: Potential Synthons for the Preparation of Novel Heteroaryl-Annulated Bicyclic Morpholines. Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Lupine Publishers. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Retrieved from [Link]

  • YouTube. (2021). 22.4 Hofmann Elimination and Cope Elimination | Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). bicyclo[3.2.1]octan-3-one. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 3-cyano-3,5,5-trimethylcyclohexanone.
  • PubChem. (n.d.). 3-Amino-5,7,7-trimethyloctanoic acid. Retrieved from [Link]

  • D-Scholarship@Pitt. (2008). Rearrangement and Cascade Reactions: New Synthetic Methods and the Total Synthesis of Diazonamide A by David Lee Waller. Retrieved from [Link]

  • Thieme. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4,6,6-Trimethyl-2-azabicyclo[3.2.1]octane. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scaling Up 3-Amino-5,7,7-trimethyloctanoic Acid Production

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the process development and scale-up of 3-Amino-5,7,7-trimethyloctanoic acid. This guide is designed for researchers, chemists...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the process development and scale-up of 3-Amino-5,7,7-trimethyloctanoic acid. This guide is designed for researchers, chemists, and engineers working on the industrial synthesis of this and structurally related β-amino acids, which are critical intermediates in modern pharmaceuticals. The unique sterically hindered nature of the 5,7,7-trimethyl substitution presents specific challenges not always encountered with simpler analogs like pregabalin.[1][2]

This document provides in-depth troubleshooting advice and frequently asked questions based on established principles of process chemistry and asymmetric synthesis. Our goal is to help you anticipate and overcome common hurdles in stereoselectivity, purification, and process safety.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing enantiomerically pure 3-Amino-5,7,7-trimethyloctanoic acid?

A1: While multiple routes are conceivable, industrial synthesis of chiral β-amino acids typically prioritizes efficiency and stereochemical control. The most prevalent strategies involve:

  • Asymmetric Michael Addition: A chiral amine (often as a lithium amide) is added to an α,β-unsaturated ester. The stereochemistry is directed by a chiral auxiliary on the amine or a chiral ligand. This is a powerful method for setting the C3 stereocenter.[3]

  • Reduction of a Nitro Precursor: Synthesis often begins with the condensation of 3,5,5-trimethylhexanal with a nitroalkane (e.g., nitromethane), followed by diastereoselective reduction of the resulting nitro-olefin or nitroketone. The final step is the catalytic hydrogenation of the nitro group to the primary amine.[4]

  • Enzymatic Resolution: A racemic ester of the target molecule or a precursor can be selectively hydrolyzed by a lipase (such as Novozyme 435 or a Candida species lipase) to yield the desired enantiomer of the acid, leaving the undesired ester enantiomer behind.[5] While effective, this route's maximum theoretical yield is 50% without an effective racemization process for the unwanted enantiomer.

Q2: What are the Critical Quality Attributes (CQAs) for this intermediate?

A2: The primary CQAs for 3-Amino-5,7,7-trimethyloctanoic acid are:

  • Enantiomeric Purity (e.e.%): Typically, the enantiomeric excess must be >99.5%. The biological activity of pharmaceuticals often resides in a single enantiomer, while the other may be inactive or cause undesirable side effects.[6]

  • Diastereomeric Purity (d.e.%): If the synthesis involves diastereomeric intermediates, their effective separation is crucial as it directly impacts the final enantiomeric purity.

  • Chemical Purity: The final product must be free of process-related impurities, such as residual catalysts (e.g., Palladium, Rhodium), unreacted starting materials, and reaction byproducts.

  • Polymorphism: The crystalline form of the final product must be consistent. Different polymorphs can have different physical properties, such as solubility and stability, which can impact the downstream drug substance manufacturing process.[7]

Q3: Why is the hydrogenation of the corresponding nitro-acid precursor a high-risk step at scale?

A3: Catalytic hydrogenation of nitro compounds is a well-known high-hazard reaction class.[4] The primary risks are:

  • Thermal Runaway: The reduction of a nitro group is highly exothermic. Without proper heat management, which becomes more complex at larger scales, the reaction temperature can increase uncontrollably, leading to a dangerous rise in pressure and potentially a vessel rupture.[8][9]

  • Fire and Explosion: This step involves a pyrophoric catalyst (like Palladium on Carbon), flammable solvents (like methanol or ethanol), and flammable hydrogen gas under pressure.[4] Any accidental introduction of air can create an explosive mixture.

  • Catalyst Handling: Dry hydrogenation catalysts can ignite spontaneously upon contact with air.[10] Strict inerting procedures are mandatory during charging, filtration, and handling.

Troubleshooting Guide by Process Stage

This section addresses specific problems you may encounter during the synthesis and purification of 3-Amino-5,7,7-trimethyloctanoic acid.

Stage 1: Asymmetric Synthesis & Stereocontrol

Q: We are observing low diastereoselectivity (<85:15 d.r.) in the conjugate addition of a chiral lithium amide to the α,β-unsaturated ester precursor. What are the likely causes and how can we improve it?

A: Low diastereoselectivity in a Michael-type addition is often traced back to the stability and structure of the transition state.[3][11][12] The bulky 5,7,7-trimethyl group can introduce unique steric challenges.

Possible Causes & Solutions:

  • Incomplete Deprotonation/Presence of Moisture: Trace water will quench the organolithium reagent (like n-BuLi) used to form the lithium amide, leading to achiral side reactions.

    • Solution: Ensure all glassware is rigorously dried and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Use freshly titrated n-BuLi and anhydrous, high-purity solvents.

  • Incorrect Reaction Temperature: The transition states leading to the different diastereomers are often close in energy. Higher temperatures can provide enough energy to overcome the small activation energy difference, leading to poorer selectivity.

    • Solution: Maintain a strict, low-temperature profile (typically -78 °C with a dry ice/acetone bath) during the formation of the lithium amide and throughout the addition. Ensure efficient stirring to avoid localized hot spots, which is a common scale-up challenge.[13]

  • Solvent Effects: The coordinating ability of the solvent plays a crucial role in the structure of the lithium amide and the chelation control that dictates stereoselectivity.

    • Solution: Screen different ethereal solvents. While THF is common, switching to a more or less coordinating solvent like 2-MeTHF or diethyl ether can sometimes improve selectivity by altering the aggregation state of the lithium amide.

  • Rate of Addition: A fast addition of the electrophile (the unsaturated ester) can lead to localized concentration and temperature increases, compromising selectivity.

    • Solution: Add the electrophile slowly and sub-surface via a syringe pump to maintain a low temperature and high dilution. This is a critical parameter to control during scale-up.

Stage 2: Work-up and Chiral Auxiliary Removal

Q: We are struggling with the hydrolytic removal of our chiral auxiliary (e.g., a phenethylamine or phenylglycinol derivative). The reaction is sluggish and requires harsh conditions, leading to byproduct formation. What can be done?

A: Cleavage of amide bonds, especially sterically hindered ones, is a common bottleneck. The goal is to find conditions that are effective without causing epimerization at the newly formed stereocenter or degradation of the product.

Possible Causes & Solutions:

  • Steric Hindrance: The bulky nature of both the product's side chain and potentially the auxiliary itself can shield the amide bond from hydrolysis.

    • Solution: Instead of standard aqueous HCl, consider a biphasic system (e.g., Toluene/conc. HCl) with a phase-transfer catalyst to improve interaction. Alternatively, explore alternative cleavage methods like ozonolysis or reductive cleavage if the auxiliary's design permits.

  • Product Inhibition/Poor Solubility: As the free amino acid is formed, it may crystallize out of the reaction mixture or otherwise inhibit the reaction.

    • Solution: Add a co-solvent like 1,4-dioxane or isopropanol to maintain homogeneity. Monitor the reaction by HPLC to track the disappearance of the starting material and the appearance of the product.

  • Epimerization Risk: Harsh acidic or basic conditions at elevated temperatures can lead to the loss of stereochemical purity.

    • Solution: Keep the hydrolysis temperature as low as possible while achieving a reasonable reaction time. Screen different acids (e.g., sulfuric acid, phosphoric acid) as they can exhibit different kinetics. It is crucial to run a small-scale epimerization study to define the operational limits for temperature and time.

Stage 3: Purification and Isolation

Q: We are having difficulty achieving >99.5% diastereomeric and enantiomeric purity by crystallization. The undesired diastereomer co-crystallizes with our product.

A: This is a very common and difficult problem in pharmaceutical process chemistry.[7] The final purification step is often the most critical for achieving the required purity targets. Success depends on exploiting the subtle differences in the physicochemical properties of the stereoisomers.

Possible Causes & Solutions:

  • Unfavorable Phase Diagram (Solid Solution Formation): The two diastereomers may be so structurally similar that they readily form a solid solution, making separation by simple crystallization nearly impossible.

    • Solution: The key is to perform a thorough solvent screening for crystallization.[14] A different solvent system may alter the crystal lattice, favoring the incorporation of only the desired diastereomer. A designed mixture of a solvent and an anti-solvent (e.g., isopropanol/heptane or water/acetone) is often more effective than a single solvent.

  • Crystallization-Induced Asymmetric Transformation (CIAT): If the stereocenter is labile under certain conditions, it may be possible to epimerize the undesired diastereomer in solution back to a mixture, while selectively crystallizing the desired product.[14][15]

    • Solution: This is an advanced technique. It requires adding a catalytic amount of a base (e.g., DBU, triethylamine) to the crystallization slurry to facilitate epimerization in the solution phase.[14] The desired, less soluble diastereomer crystallizes, shifting the equilibrium. This requires careful control of base concentration and temperature to avoid product degradation.

Visualization of Purification Strategy

The following diagram illustrates a decision-making workflow for optimizing the final purification step.

Purification_Workflow start Start: Crude Product (d.e. < 99.5%) solvent_screen Perform Solvent Screening (Single & Binary Systems) start->solvent_screen check_purity Analyze Purity by Chiral HPLC Is d.e. > 99.5%? solvent_screen->check_purity success Success: Final Product (d.e. > 99.5%) check_purity->success Yes failure Failure: Purity Target Not Met check_purity->failure No root_cause Root Cause Analysis failure->root_cause solid_solution Hypothesis: Solid Solution Forms root_cause->solid_solution ciat Consider CIAT / Epimerization root_cause->ciat base_screen Screen Bases & Conditions for Epimerization ciat->base_screen re_crystallize Re-run Crystallization with Optimal Base base_screen->re_crystallize re_crystallize->check_purity

Caption: Decision workflow for troubleshooting diastereomeric purification.

Experimental Protocols

Protocol: HPLC Analysis of Diastereomeric Ratio

This protocol provides a general method for determining the diastereomeric ratio of a protected intermediate. Specific columns and mobile phases must be optimized for the exact molecule.

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

    • Column: Chiral stationary phase column (e.g., Chiralpak AD-H, Chiralcel OD-H). Column selection is empirical and requires screening.[16][17]

    • Mobile Phase: A mixture of hexane/isopropanol is typical for normal-phase chiral separations. A common starting point is 90:10 Hexane:IPA.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm or 254 nm, depending on the chromophore of the chiral auxiliary.

    • Column Temperature: 25 °C.

  • Sample Preparation:

    • Accurately weigh ~5 mg of the dried reaction crude or isolated solid.

    • Dissolve in 10 mL of the mobile phase to create a ~0.5 mg/mL solution.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject 10 µL of the prepared sample.

    • Run the analysis for a sufficient time to allow both diastereomer peaks to elute (typically 15-30 minutes).

    • Identify the peaks corresponding to the two diastereomers.

    • Integrate the peak areas. The diastereomeric ratio (d.r.) is calculated as (Area of Major Peak) / (Area of Minor Peak). The diastereomeric excess (d.e.) is calculated as [(Area Major - Area Minor) / (Area Major + Area Minor)] * 100%.

  • System Validation:

    • A sample of the racemate or a 50:50 mixture of diastereomers should be injected to confirm peak identification and ensure baseline separation.

Data Presentation

Table 1: Influence of Solvent on Diastereoselective Crystallization

The following table is an example of data from a solvent screening study aimed at improving the diastereomeric excess (d.e.) of the penultimate intermediate.

EntrySolvent System (v/v)Temperature (°C)Starting d.e. (%)Isolated Solid d.e. (%)Yield (%)
1Isopropanol (IPA)0909475
2Acetone0909280
3Ethyl Acetate0909182
4IPA / Heptane (1:3)09099.6 65
5Water / Acetone (1:2)209097.570

Data is illustrative. Actual results will vary.

This data clearly shows that while single solvents offered only a modest upgrade in purity, a binary system of a polar solvent (IPA) and a non-polar anti-solvent (Heptane) was highly effective at selectively crystallizing the desired diastereomer.

References

  • Chandra, T., & Zebrowski, J. P. (n.d.). Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry. Retrieved from [Link]

  • Mitchell, J. H. (2007). Developing Processes for Crystallization-Induced Asymmetric Transformation. Organic Process Research & Development. Retrieved from [Link]

  • SCIREA. (2024). The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA Journal of Chemistry. Retrieved from [Link]

  • Pellissier, H. (2011). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Tetrahedron. Retrieved from [Link]

  • Cavelier, F., et al. (2015). Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Manufacturing process for (S)-Pregabalin.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry. Retrieved from [Link]

  • Frontiers in Bioengineering and Biotechnology. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]

  • Johnston, J. N., & Anderson, J. C. (2016). Enantio- and Diastereoselective Mannich Reactions of β-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. ACS Catalysis. Retrieved from [Link]

  • Synthesis Workshop. (2020). Diastereoselective Conjugate Additions with Michael Liang (Episode 19). YouTube. Retrieved from [Link]

  • Shaw, G. (2007). Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a Chemoenzymatic Manufacturing Process for Pregabalin. Retrieved from [Link]

  • Gustin, J. L. (1998). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series. Retrieved from [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (2002). Enantioselective crystallization of D,L-amino acids induced by spontaneous asymmetric resolution of D,L-asparagine. Chemical Communications. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Sciences. (n.d.). Formulation and evaluation of pregabalin sustained release tablets. Retrieved from [Link]

  • ResearchGate. (n.d.). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. Retrieved from [Link]

  • ResearchGate. (n.d.). Method Development for Pharmaceutical Chiral Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds.
  • ACS Publications. (2019). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry?. Retrieved from [Link]

  • ResearchGate. (n.d.). Toward industrial scale-up of polypeptide synthesis: analysis of monomer suitability. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants:A review. Retrieved from [Link]

  • H.E.L Group. (2024). Hydrogenation: How we can make it safer. Retrieved from [Link]

  • Google Patents. (n.d.). Production method of pregabalin-containing composition and pregabalin-containing composition.
  • ACS Publications. (1995). Synthesis of enantiomerically pure 2,2'-dihydroxy-1,1'-binaphthyl, 2,2'-diamino-1,1'-binaphthyl, and 2-amino-2'-hydroxy-1,1'-binaphthyl. Comparison of processes operating as diastereoselective crystallization and as second order asymmetric transformation. The Journal of Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Dekker. (n.d.). Chiral Drug Separation. Retrieved from [Link]

  • Chalmers University of Technology. (n.d.). Development of amino acid-based surfactants: from synthesis to applications. Retrieved from [Link]

  • PubMed. (2009). Asymmetric processes in the large-scale preparation of chiral drug candidates. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Diastereodivergence in catalytic asymmetric conjugate addition of carbon nucleophiles. Chemical Society Reviews. Retrieved from [Link]

  • ACS Publications. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development. Retrieved from [Link]

  • PubChem. (n.d.). Pregabalin. Retrieved from [Link]

  • Frontiers in Chemistry. (2020). Three Decades of Amyloid Beta Synthesis: Challenges and Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). Retrieved from [Link]

  • NIH Public Access. (2010). Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. Retrieved from [Link]

  • PLOS. (2016). Synthesis of Triamino Acid Building Blocks with Different Lipophilicities. PLOS ONE. Retrieved from [Link]

Sources

Troubleshooting

Refining analytical methods for detecting metabolites of 3-Amino-5,7,7-trimethyloctanoic acid

Welcome to the technical support center for the analytical refinement of 3-Amino-5,7,7-trimethyloctanoic acid and its metabolites. This resource is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical refinement of 3-Amino-5,7,7-trimethyloctanoic acid and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth guidance on method development and troubleshooting. The following information is curated from extensive experience in bioanalytical chemistry and is intended to ensure the generation of robust and reliable data.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the analysis of 3-Amino-5,7,7-trimethyloctanoic acid and its metabolites using liquid chromatography-mass spectrometry (LC-MS).

Issue 1: Poor Peak Shape and Tailing for the Parent Compound and its Metabolites

Question: My chromatographic peaks for 3-Amino-5,7,7-trimethyloctanoic acid and its hydroxylated metabolites are broad and show significant tailing. What are the potential causes and how can I improve the peak shape?

Answer:

Poor peak shape for amino acid-like compounds is a common issue stemming from several factors. The primary cause is often secondary interactions between the analyte and the stationary phase, or issues with the mobile phase composition.

  • Causality: The amino group in these molecules can interact with residual silanol groups on silica-based C18 columns, leading to peak tailing. Additionally, the high polarity of these compounds can result in poor retention and peak shape in traditional reversed-phase chromatography.[1][2]

  • Troubleshooting Steps:

    • Column Selection: Consider using a column specifically designed for polar compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) columns are an excellent alternative as they are designed to retain and separate polar compounds.[1][3][4] A column with a hybrid stationary phase combining HILIC and ion-exchange properties can also provide excellent separation for a wide range of amino acid chemistries without derivatization.[5]

    • Mobile Phase Optimization:

      • pH Adjustment: Ensure the mobile phase pH is controlled. For amine-containing compounds, a mobile phase pH of around 2.8 or 8.2 can be effective.[6] Using a volatile buffer like ammonium formate (typically 10 mM) is crucial for stable pH and good peak shape.[6]

      • Organic Modifier: While acetonitrile is common, experimenting with methanol as the organic modifier can sometimes improve peak shape due to different solvent-analyte interactions.

    • Derivatization: If the above steps do not yield satisfactory results, derivatization can be employed. This process modifies the analyte to improve its chromatographic properties and ionization efficiency.[7] However, this adds a step to your sample preparation and should be considered if direct analysis fails.[8]

    • System Check: Ensure your LC system is free from contamination and that all connections are secure to rule out extra-column band broadening.

Issue 2: Low Sensitivity and Inconsistent Ionization in the Mass Spectrometer

Question: I am struggling to achieve the required sensitivity for the metabolites of 3-Amino-5,7,7-trimethyloctanoic acid, and the signal intensity is highly variable between injections. What could be causing this?

Answer:

Low and inconsistent sensitivity in LC-MS analysis of polar metabolites is often attributable to matrix effects and suboptimal ionization conditions.

  • Causality: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the target analytes in the mass spectrometer's source, a phenomenon known as the matrix effect.[9][10][11][12] The inherent chemical properties of the analytes also play a significant role in their ionization efficiency.

  • Troubleshooting Steps:

    • Sample Preparation Enhancement:

      • Protein Precipitation (PPT): While a simple method, PPT alone may not be sufficient to remove all interfering matrix components.[13] Using an acidic precipitating agent like 30% sulfosalicylic acid can improve protein removal.[5]

      • Solid-Phase Extraction (SPE): SPE is a more effective technique for cleaning up complex samples.[14] For amino acid-like compounds, a strong cation exchange (SCX) SPE cartridge can be highly effective in isolating the analytes and removing matrix components that cause ion suppression.[15]

      • Liquid-Liquid Extraction (LLE): LLE can also be used to separate the analytes from the matrix based on their partitioning between two immiscible liquids.

    • Chromatographic Separation: Improve the chromatographic separation to resolve the analytes from interfering matrix components. A longer gradient or a different stationary phase can help.

    • Internal Standard Selection: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, thus providing a reliable way to correct for signal variations and improve quantitative accuracy.

    • Ion Source Optimization:

      • Source Parameters: Systematically optimize the ion source parameters, including gas flows, temperature, and voltages, to maximize the signal for your specific analytes.

      • Ionization Mode: While positive electrospray ionization (ESI) is common for amine-containing compounds, it's worth testing negative ESI mode as well, especially for metabolites with additional acidic functional groups.

Issue 3: Difficulty in Separating Structural Isomers of Metabolites

Question: My analytical method cannot resolve two key hydroxylated metabolites of 3-Amino-5,7,7-trimethyloctanoic acid, which are structural isomers. How can I achieve their separation?

Answer:

The separation of isomeric metabolites is a significant analytical challenge because they often have very similar physicochemical properties.[16]

  • Causality: Isomers that differ only in the position of a functional group can have nearly identical retention times on standard chromatographic columns. Achieving separation requires a highly selective analytical method.

  • Troubleshooting Steps:

    • Chromatographic Selectivity:

      • Column Chemistry: Experiment with different column chemistries. A pentafluorophenyl (PFP) column can offer alternative selectivity for isomers compared to a standard C18 column.[17]

      • Mobile Phase Modifiers: The addition of small amounts of different organic solvents or additives to the mobile phase can sometimes subtly alter the interactions with the stationary phase and improve resolution.

      • Temperature: Optimizing the column temperature can influence selectivity. A lower temperature may increase resolution in some cases.

    • Derivatization: Derivatizing the isomers can introduce structural differences that lead to better chromatographic separation.[16] The choice of derivatizing agent will depend on the functional groups present in the isomers.

    • Ion Mobility-Mass Spectrometry (IM-MS): If available, IM-MS can separate ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation for isomeric compounds that are not resolved by chromatography alone.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most effective sample preparation technique for extracting polar metabolites like 3-Amino-5,7,7-trimethyloctanoic acid from plasma?

A1: For polar metabolites in a complex matrix like plasma, a multi-step sample preparation approach is often necessary to achieve the best results. While simple protein precipitation is fast, it may not be sufficient for removing all interferences.[13] A more robust method involves a combination of protein precipitation followed by solid-phase extraction (SPE).[14] Specifically, a strong cation exchange (SCX) SPE can be very effective for capturing and concentrating amino acid-like compounds while removing a significant portion of the matrix.[15]

Q2: Is derivatization necessary for the analysis of 3-Amino-5,7,7-trimethyloctanoic acid and its metabolites?

A2: Not always. Modern LC-MS/MS systems and specialized columns, such as HILIC columns, often allow for the direct analysis of underivatized amino acids with good sensitivity and chromatographic performance.[5][8] However, if you are facing challenges with sensitivity, peak shape, or chromatographic resolution of isomers, derivatization can be a powerful tool to overcome these issues.[7][16] The decision to use derivatization should be based on the specific requirements of your assay and the performance of the direct analysis method.

Q3: How can I minimize matrix effects in my bioanalytical method?

A3: Minimizing matrix effects is crucial for accurate and reproducible quantification.[10][11] A combination of strategies is typically employed:

  • Effective Sample Cleanup: Use techniques like SPE or LLE to remove as much of the biological matrix as possible.[14]

  • Optimized Chromatography: Develop a chromatographic method that separates your analytes from the bulk of the matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.

  • Matrix Matching: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples to ensure that the matrix effect is consistent across all samples.[5]

Q4: What are the key validation parameters I need to assess for a quantitative bioanalytical method according to regulatory guidelines?

A4: According to FDA guidance, a full validation of a bioanalytical method should include the assessment of the following parameters:[18][19]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, long-term).

  • Matrix Effect: The effect of the matrix on the ionization of the analyte.[11]

Section 3: Experimental Protocols and Data Presentation

Protocol 1: Sample Preparation of Plasma Samples using Protein Precipitation and Solid-Phase Extraction

This protocol is designed to extract 3-Amino-5,7,7-trimethyloctanoic acid and its polar metabolites from human plasma.

Materials:

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Strong Cation Exchange (SCX) SPE cartridges

  • Methanol (LC-MS grade)

  • Ammonium hydroxide (LC-MS grade)

  • Water (LC-MS grade)

Procedure:

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing 0.1% formic acid.

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[20]

    • Collect the supernatant.

  • Solid-Phase Extraction (SCX):

    • Conditioning: Condition the SCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

    • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.

Table 1: Example LC-MS/MS Parameters for Metabolite Analysis
ParameterSetting
LC System UHPLC System
Column HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% B to 50% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions Analyte-specific (determined by infusion)

Section 4: Visualizations

Diagram 1: General Workflow for Metabolite Analysis

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample PPT Protein Precipitation Plasma->PPT SPE Solid-Phase Extraction PPT->SPE LCMS LC-MS/MS Analysis SPE->LCMS Integration Peak Integration LCMS->Integration Quantification Quantification Integration->Quantification

Caption: A typical workflow for the analysis of metabolites from biological matrices.

Diagram 2: Troubleshooting Logic for Poor Peak Shape

action_node action_node result_node result_node Start Poor Peak Shape? CheckColumn Is the column appropriate for polar compounds? Start->CheckColumn ChangeColumn Switch to HILIC or mixed-mode column CheckColumn->ChangeColumn No CheckMobilePhase Is the mobile phase pH controlled? CheckColumn->CheckMobilePhase Yes ChangeColumn->CheckMobilePhase AdjustMobilePhase Add buffer (e.g., ammonium formate) CheckMobilePhase->AdjustMobilePhase No ConsiderDerivatization Still poor peak shape? CheckMobilePhase->ConsiderDerivatization Yes AdjustMobilePhase->ConsiderDerivatization Derivatize Implement a derivatization protocol ConsiderDerivatization->Derivatize Yes Success Improved Peak Shape ConsiderDerivatization->Success No Derivatize->Success

Caption: A decision tree for troubleshooting poor chromatographic peak shape.

References

  • 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021-07-08).
  • Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS.
  • Guide to Amino Acid Metabolism Analysis Workflow and Techniques - Creative Proteomics.
  • Guide to achieving reliable quantitative LC-MS measurements.
  • Amino Acid Analysis Methods - Creative Proteomics.
  • Direct analysis of 33 amino acids in beverages by LC-MS/MS - YouTube. (2021-10-01).
  • sample preparation guideline for extraction of polar metabolites from adherent or.
  • Automated Liquid Handling Extraction and Rapid Quantification of Underivatized Amino Acids and Tryptophan Metabolites from Human Serum and Plasma Using Dual-Column U(H)PLC-MRM-MS and Its Application to Prostate Cancer Study - PMC - NIH.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC - NIH. (2011-08-31).
  • Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - NIH. (2019-10-24).
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - NIH. (2022-07-11).
  • Development and validation of a simple LC-MS/MS method for the simultaneous quantitative determination of trimethylamine-N-oxide and branched chain amino acids in human serum - PubMed. (2018-12-15).
  • Application of novel solid phase extraction-NMR protocols for metabolic profiling of human urine - Faraday Discussions (RSC Publishing) DOI:10.1039/C8FD00220G. (2019-01-21).
  • Development of amino acid derivatization reagents for liquid chromatography electrospray ionization mass spectrometric analysis and ionization efficiency measurements | Request PDF - ResearchGate. (2025-08-05).
  • Towards a More Reliable Identification of Isomeric Metabolites Using Pattern Guided Retention Validation - PubMed Central. (2020-11-12).
  • matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research.
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column | LCGC International.
  • Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PMC - NIH.
  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024-08-29).
  • A new strategy for ionization enhancement by derivatization for mass spectrometry.
  • Safety Testing of Drug Metabolites Guidance for Industry - FDA.
  • (PDF) Significance and challenges of stereoselectivity assessing methods in drug metabolism - ResearchGate. (2025-10-31).
  • QUANTIFICATION OF AMINO ACIDS IN RAT URINE BY SOLID-PHASE EXTRACTION AND LIQUID CHROMATOGRAPHY/ELECTROSPRAY TANDEM MASS SPECTROMETRY: APPLICATION TO RADIATION INJURY RAT MODEL - Taylor & Francis.
  • Agilent Approaches for Amino Acid Analysis. (2020-10-02).
  • Challenges in the Metabolomics-Based Biomarker Validation Pipeline - MDPI. (2024-04-03).
  • (PDF) Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - ResearchGate. (2025-10-16).
  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples?.
  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC - NIH. (2022-10-05).
  • Analysis Methods - Integrated Metabolomics Analysis Core - Texas A&M University.
  • Method development strategy for derivatization LC/ESI/MS - Applied Measurement Science.
  • Validation of bioanalytical methods - Highlights of FDA's guidance - ResearchGate. (2025-08-06).
  • Sample preparation: Metabolite extraction (tutorial 3/5) - YouTube. (2019-08-19).
  • Significance and challenges of stereoselectivity assessing methods in drug metabolism - PMC - NIH.
  • FDA Revises Guidance on Safety Testing of Drug Metabolites - RAPS.
  • Derivatization of peptides for improved detection by mass spectrometry - Books. (2015-11-12).
  • Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed. (2023-10-16).
  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds - Welch Materials. (2025-12-23).
  • Metabolite Profiling And Analytical Challenges In Identifying And Quantifying Metabolites In Drug Development - ResearchGate. (2025-09-25).
  • Scheme of derivatization procedure of three different amino... - ResearchGate.
  • SPE Method Development | Thermo Fisher Scientific - US.
  • Review Article on Matrix Effect in Bioanalytical Method Development - International Journal of MediPharm Research.
  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique - Longdom Publishing.
  • New plasma preparation approach to enrich metabolome coverage in untargeted metabolomics: plasma protein bound hydrophobic metabolite release with proteinase K - PMC - NIH. (2018-06-22).
  • How to Avoid Problems in LC–MS | LCGC International - Chromatography Online.
  • Anyone here run a urine SPE method for toxicological analysis? : r/massspectrometry. (2024-10-17).
  • Hydrophilic interaction chromatography - Wikipedia.
  • FDA Guidance on analytical procedures and methods validation published - ECA Academy. (2015-07-30).
  • Detailed methodology of different plasma preparation... - ResearchGate.
  • Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis - Taylor & Francis.
  • FDA Announces Availability of a Final Guidance, Bioanalytical Method Validation | ACCP. (2018-05-22).

Sources

Optimization

Technical Support Center: Enhancing the Resolution of 3-Amino-5,7,7-trimethyloctanoic Acid Enantiomers

Welcome to the technical support center for the chiral resolution of 3-Amino-5,7,7-trimethyloctanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of 3-Amino-5,7,7-trimethyloctanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges in the chiral chromatographic separation of this and structurally related amino acids.

Introduction: The Challenge of Resolving 3-Amino-5,7,7-trimethyloctanoic Acid Enantiomers

3-Amino-5,7,7-trimethyloctanoic acid is a chiral molecule, and as with many pharmaceuticals and their intermediates, the biological activity is often enantiomer-specific.[1][2] Therefore, the accurate separation and quantification of its enantiomers are critical for quality control and regulatory compliance. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, but achieving optimal resolution can be a complex task influenced by numerous experimental parameters.[3]

This guide provides a structured approach to troubleshooting common issues encountered during the method development and routine analysis of 3-Amino-5,7,7-trimethyloctanoic acid enantiomers.

Frequently Asked Questions (FAQs)

Q1: Why is achieving good resolution for 3-Amino-5,7,7-trimethyloctanoic acid so challenging?

A1: The primary challenge lies in the molecule's structural properties. As an amino acid, it is zwitterionic at neutral pH, which can lead to strong interactions with the stationary phase and result in peak tailing. Furthermore, its relatively small size and lack of a strong chromophore for UV detection can complicate analysis, often necessitating derivatization.[4][5] The key to successful separation is to find a chiral stationary phase (CSP) and mobile phase combination that provides sufficient stereospecific interactions to differentiate between the two enantiomers.[5]

Q2: What are the most common types of chiral stationary phases (CSPs) used for separating amino acid enantiomers like this one?

A2: Several types of CSPs are effective for amino acid separations. The most common include:

  • Polysaccharide-based CSPs: Derivatives of cellulose and amylose are widely used due to their broad applicability and high chiral recognition ability.[6]

  • Macrocyclic glycopeptide-based CSPs: Phases like those based on teicoplanin and vancomycin are excellent for separating underivatized amino acids due to their ability to engage in ionic interactions.[3]

  • Crown Ether-based CSPs: These are particularly effective for the separation of primary amines and amino acids.[7]

  • Ligand-exchange CSPs: These phases utilize a metal complex (often copper) to form diastereomeric complexes with the amino acid enantiomers.[8]

  • Zwitterionic ion-exchange CSPs: These newer phases combine anion- and cation-exchange functionalities and have shown great promise for the separation of underivatized amino acids.[7][9]

The choice of CSP is a critical factor and often the first step in method development.[6]

Q3: Is derivatization necessary for the analysis of 3-Amino-5,7,7-trimethyloctanoic acid?

A3: Not always, but it is often beneficial. Derivatization can serve two main purposes:

  • Enhance Detection: Introducing a chromophore or fluorophore, such as a dinitrofluorophenyl (DNFB) group or dansyl chloride, significantly improves detection sensitivity, which is particularly useful for low-level impurity analysis.[4][10]

  • Improve Separation: Derivatization can introduce additional interaction sites (e.g., π-π interactions, hydrogen bonding) that enhance the chiral recognition by the CSP.[6] For example, using a chiral derivatizing agent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) creates diastereomers that can be separated on a standard achiral reversed-phase column.[7][11]

However, direct separation on a suitable CSP without derivatization is also possible and can simplify sample preparation.[4][12]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Poor or No Resolution of Enantiomers

You are injecting a racemic mixture of 3-Amino-5,7,7-trimethyloctanoic acid, but you observe only a single peak or two poorly resolved peaks.

The lack of resolution indicates insufficient differential interaction between the enantiomers and the chiral stationary phase.

Workflow for Improving Resolution

Caption: Decision workflow for troubleshooting poor enantiomeric resolution.

Step-by-Step Protocol:

  • Re-evaluate Your Chiral Stationary Phase (CSP): The interaction between the analyte and the CSP is paramount.[1] If you see no separation, the chosen CSP may not be suitable.

    • Action: Screen a variety of CSPs from different classes (polysaccharide, macrocyclic glycopeptide, etc.).[13] A screening approach on a limited number of columns is often the most efficient way to find a suitable stationary phase.[13]

  • Optimize the Mobile Phase: The mobile phase composition directly influences the interactions between the analyte and the CSP.

    • For Normal Phase Chromatography (e.g., on polysaccharide CSPs):

      • Action: Vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). A typical starting point is a 10-30% alcohol/hexane mixture.[6] Small changes in this ratio can have a significant impact on resolution.[14]

    • For Reversed-Phase or Polar Organic Modes:

      • Action: Adjust the concentration of organic solvent (e.g., acetonitrile, methanol) in the aqueous phase.

    • Introduce Mobile Phase Additives:

      • Action: For acidic or basic analytes like amino acids, adding a small amount of an acidic (e.g., trifluoroacetic acid, formic acid) or basic (e.g., diethylamine) modifier can improve peak shape and resolution by controlling the ionization state of the analyte and the stationary phase.[9]

  • Adjust Temperature and Flow Rate:

    • Action: Lowering the temperature can sometimes enhance chiral recognition by increasing the stability of the transient diastereomeric complexes formed on the column, leading to better resolution. Conversely, optimizing the flow rate can improve efficiency.[15] Slower flow rates generally lead to better resolution, but at the cost of longer analysis times.[15]

Data Summary for Mobile Phase Optimization:

ParameterRange to InvestigateExpected Outcome on Resolution
% Alcohol Modifier (Normal Phase) 5% - 40%Can significantly increase or decrease resolution. An optimal "window" usually exists.
% Organic Modifier (Reversed Phase) 20% - 80%Affects retention time and can influence selectivity.
Acidic/Basic Additive Conc. 0.05% - 0.2%Often improves peak shape and can enhance resolution by modifying interactions.
Temperature 15°C - 40°CLower temperatures often favor resolution.
Flow Rate 0.5 - 1.5 mL/minLower flow rates can improve peak separation.[15]
Problem 2: Peak Tailing or Broad Peaks

The enantiomer peaks are present but are broad and asymmetrical (tailing), which compromises resolution and quantification.

Peak tailing for an amino acid is often due to secondary interactions with the stationary phase, particularly with residual silanol groups on the silica support, or issues with the sample solvent.

Troubleshooting Flow for Peak Shape Issues

Caption: A systematic approach to diagnosing and fixing peak tailing.

Step-by-Step Protocol:

  • Check the Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Action: Dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.

  • Utilize Mobile Phase Additives: As 3-Amino-5,7,7-trimethyloctanoic acid has both an acidic (carboxyl) and a basic (amino) group, its ionization state is crucial.

    • Action: Add a competing acid or base to the mobile phase. For example, adding 0.1% trifluoroacetic acid (TFA) can protonate the amino group and suppress unwanted ionic interactions with the stationary phase. Similarly, a basic additive like diethylamine (DEA) can interact with acidic sites on the CSP.

  • Inspect the Column for Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade.

    • Action: Follow the manufacturer's instructions for column washing. A typical procedure involves flushing with a series of solvents of increasing strength (e.g., hexane, isopropanol, methanol). If the problem persists after cleaning, the column may need to be replaced.[16]

Problem 3: Inconsistent Retention Times

The retention times of the enantiomer peaks are shifting between injections, leading to unreliable quantification.

Shifting retention times are commonly caused by a lack of equilibration of the column, changes in mobile phase composition, or temperature fluctuations.

Troubleshooting Flow for Retention Time Instability

Caption: Diagnosing the root cause of inconsistent retention times.

Step-by-Step Protocol:

  • Ensure Proper Column Equilibration: Chiral stationary phases, especially in normal phase mode, can require extended equilibration times.

    • Action: Before starting a sequence of analyses, equilibrate the column with the mobile phase for at least 20-30 column volumes.

  • Verify Mobile Phase Stability: The composition of the mobile phase must remain constant.

    • Action: Ensure the mobile phase components are accurately measured and well-mixed. If using a multi-solvent mobile phase, ensure the pump's proportioning valves are functioning correctly. For volatile solvents like hexane, cover the mobile phase reservoir to prevent selective evaporation.

  • Control the Column Temperature: Temperature fluctuations can affect solvent viscosity and the thermodynamics of the chiral recognition process, leading to shifts in retention.

    • Action: Use a column oven to maintain a constant and stable temperature throughout the analysis.

  • Be Aware of "Memory Effects": This is particularly relevant when using acidic or basic additives. The stationary phase can "remember" previous mobile phases, and this can affect the current separation.[17]

    • Action: When switching between methods with different additives, it is crucial to flush the column extensively with an intermediate solvent (like isopropanol) to remove traces of the previous modifiers.[17]

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. (2021). MDPI. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (2016). Chromatography Today. [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. [Link]

  • Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. (2019). ACS Omega. [Link]

  • Multidimensional Separation of Chiral Amino Acid Mixtures in a Multilayered Three Dimensional Hybrid Microfluidic/Nanofluidic Device. (2013). Analytical Chemistry. [Link]

  • Effects of mobile phase's ratio on resolution of amino acid enantiomers. ResearchGate. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Current Trends in Chiral Chromatography. (2014). LCGC International. [Link]

  • Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. (2016). Molecules. [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). MDPI. [Link]

  • Enantiospecific analysis of pregabalin by HPLC with chiral precolumn derivatization. (2007). Zhongguo Yi Xue Ke Xue Yuan Xue Bao. [Link]

  • Chirality Emerges as Key Issue in Pharmaceutical Research. (2015). C&EN Global Enterprise. [Link]

  • Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. (1977). Journal of Chromatography A. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Inventions. [Link]

  • Chiral HPLC for efficient resolution of enantiomers. (2008). Chemical Society Reviews. [Link]

  • Determination of optical impurity of pregabalin by HPLC with pre-column chiral derivatization. (2008). Journal of Chromatographic Science. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]

  • Chiral Chromatography in Pharma. (2017). Phenomenex. [Link]

  • Active Enatiomeric Form of Pregabalin Based on Sole and Coupled Chromatography Methods. (2021). Journal of Pharmaceutical Research International. [Link]

  • Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. (2016). ResearchGate. [Link]

  • Fabrication of chiral amino acid ionic liquid modified magnetic multifunctional nanospheres for centrifugal chiral chromatography separation of racemates. (2015). Journal of Chromatography A. [Link]

  • HPLC issues with racemic sample- where is the 2. enantiomer?. (2024). Reddit. [Link]

  • The Chiral Notebook. Phenomenex. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube. [Link]

  • Alteration in Amino Acid Composition and Configuration in Cyanobacterial Peptides Affects Biological Activity. (2023). Marine Drugs. [Link]

Sources

Troubleshooting

Minimizing cytotoxicity of 3-Amino-5,7,7-trimethyloctanoic acid in primary neuron cultures

A Guide to Minimizing Cytotoxicity in Primary Neuron Cultures Welcome to the technical support guide for researchers utilizing 3-Amino-5,7,7-trimethyloctanoic acid in in vitro neuronal models. As Senior Application Scien...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Cytotoxicity in Primary Neuron Cultures

Welcome to the technical support guide for researchers utilizing 3-Amino-5,7,7-trimethyloctanoic acid in in vitro neuronal models. As Senior Application Scientists, we understand that balancing therapeutic potential with neuronal viability is a critical challenge. This document provides in-depth, experience-driven troubleshooting guides and FAQs to help you identify, understand, and mitigate potential cytotoxicity in your primary neuron cultures.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered when introducing a new compound to sensitive primary neuron cultures.

Q1: My primary neurons look unhealthy and are dying 24-48 hours after adding 3-Amino-5,7,7-trimethyloctanoic acid. Is the compound toxic?

A: Not necessarily. While compound-induced cytotoxicity is a possibility, acute cell death is often multifactorial. First, rule out issues with your base culture. Healthy primary neurons should form a mature network by one week and be maintainable for over three weeks.[1] Any sudden decline warrants a systematic check of fundamental culture parameters before attributing the effect solely to the compound. We have designed a workflow to help you distinguish between culture-related issues and compound-specific effects.

Q2: I'm seeing significant variability in neuronal viability between wells treated with the same concentration of the compound. What's causing this?

A: Inconsistent results often point to inconsistencies in culture or compound preparation. Key factors to investigate include:

  • Plating Density: Plating neurons too densely or sparsely can cause aggregation or poor viability, respectively.[2] A typical density is 1,000–5,000 cells per mm².[2]

  • Edge Effects: In multi-well plates (e.g., 96-well), outer wells are prone to evaporation, which concentrates media components and your test compound, leading to artificially high toxicity.[3][4] A common practice is to fill the outer wells with sterile PBS or media without cells and use only the inner wells for experiments.[4]

  • Compound Solubility: Ensure your compound is fully dissolved in the vehicle before diluting it into the culture medium. Precipitates can cause heterogeneous exposure and direct physical damage to neurons.

Q3: What is a good starting concentration range for testing 3-Amino-5,7,7-trimethyloctanoic acid?

A: For a novel compound, a broad, logarithmic dose-response curve is essential. We recommend starting with a range spanning several orders of magnitude, for example, from 1 nM to 100 µM. This wide range helps identify the toxicity threshold and establish a safe therapeutic window for your future experiments.

Q4: My vehicle control (e.g., DMSO) is also showing some toxicity. What should I do?

A: The vehicle itself can be toxic to primary neurons, which are notoriously sensitive. The final concentration of the vehicle in the culture medium should be minimal, typically ≤0.1% for DMSO. Always run a "vehicle-only" control group to assess its baseline effect on neuronal viability. If the vehicle control shows toxicity, you must either lower its concentration or screen for a more biocompatible solvent.

Section 2: Systematic Troubleshooting of Neuronal Cytotoxicity

When unexpected cell death occurs, a logical, step-by-step approach is crucial to pinpoint the cause. This guide helps you differentiate between underlying culture problems and true compound-induced cytotoxicity.

The Foundation: Validating Your Primary Neuron Culture Health

Before introducing any experimental variable, you must have confidence in your baseline culture system. Minor deviations in protocol can significantly impact neuronal health.[5]

Table 1: Health Assessment of Primary Neuron Cultures

ParameterHealthy Culture CharacteristicsUnhealthy Culture Signs & Potential Causes
Morphology Neurons adhere within hours, extend processes by Day 2, and form a dense, interconnected network by Day 7-10.[1] Phase-bright cell bodies and smooth, continuous neurites.Clumped or floating cells (poor substrate coating).[1] Beaded or fragmented neurites (stress, nutrient depletion). Granular, dark cell bodies (apoptosis/necrosis).
Viability Stable, high viability (>95%) for at least 2-3 weeks in culture.Progressive cell death, significant debris in the medium.
Density Evenly distributed monolayer of cells at the target density.Large empty patches or dense cellular aggregates.[2]
Glial Growth Minimal glial cell contamination when using appropriate serum-free media like Neurobasal with B27 supplement.[1]Overgrowth of flat, phase-dark glial cells, which can outcompete neurons for nutrients.
Troubleshooting Workflow: Culture vs. Compound

Use this decision tree to systematically diagnose the source of cytotoxicity.

G cluster_culture Culture Troubleshooting cluster_compound Compound Troubleshooting start High Cell Death Observed check_controls Are vehicle-only and untreated controls healthy? start->check_controls culture_issue Problem is likely Culture-Related check_controls->culture_issue No compound_issue Problem is likely Compound-Related check_controls->compound_issue Yes check_media Verify Media & Supplements (Freshness, Storage) culture_issue->check_media dose_response Perform Dose-Response Curve (e.g., LDH/MTT assay) compound_issue->dose_response check_coating Check Substrate Coating (e.g., PDL/PLL quality, coverage) check_media->check_coating check_density Assess Plating Density & Distribution check_coating->check_density check_handling Review Dissection & Handling Technique check_density->check_handling time_course Conduct Time-Course Experiment dose_response->time_course formulation Check Compound Formulation (Solubility, pH, Excipients) time_course->formulation mechanism Investigate Mechanism (e.g., Excitotoxicity, Apoptosis) formulation->mechanism

Caption: Decision tree for troubleshooting cytotoxicity.

Section 3: Investigating and Mitigating Compound-Specific Cytotoxicity

If the troubleshooting workflow points towards 3-Amino-5,7,7-trimethyloctanoic acid as the cytotoxic agent, the next steps involve quantifying the effect and exploring strategies to minimize it.

Quantifying Cytotoxicity: Dose-Response and Time-Course Analysis

The first step is to establish the concentration- and time-dependence of the toxicity. This provides a quantitative baseline against which you can measure the success of your mitigation strategies.

Protocol 1: LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a common method to quantify cell death by measuring the activity of this cytosolic enzyme released into the culture medium from damaged cells.

Materials:

  • Primary neuron cultures in a 96-well plate.

  • 3-Amino-5,7,7-trimethyloctanoic acid stock solution.

  • Vehicle (e.g., sterile water, DMSO).

  • Commercially available LDH cytotoxicity assay kit.

  • 10X Lysis Buffer (provided in most kits).

  • 96-well plate reader.

Procedure:

  • Plate Neurons: Seed primary neurons at the desired density and allow them to mature for at least 7-10 days in vitro (DIV) to form stable synaptic connections.

  • Prepare Controls & Test Articles:

    • Untreated Control: Wells with media only.

    • Vehicle Control: Wells with media + the highest concentration of vehicle used.

    • Maximum LDH Release Control: Add 1X Lysis Buffer to several untreated wells 45 minutes before the assay endpoint.

    • Test Compound: Prepare serial dilutions of 3-Amino-5,7,7-trimethyloctanoic acid in fresh, pre-warmed culture medium.

  • Treat Cells: Carefully remove half the old medium from each well and replace it with the medium containing the test compound or controls.

  • Incubate: Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Assay:

    • 45 minutes before the end of the incubation, add Lysis Buffer to the "Maximum Release" wells.

    • At the endpoint, carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's protocol and add it to each well containing the supernatant.

    • Incubate at room temperature, protected from light, for 30 minutes.

    • Add the Stop Solution provided in the kit.

    • Measure the absorbance at 490 nm using a plate reader.

  • Calculate Cytotoxicity:

    • % Cytotoxicity = 100 * (Experimental Value - Untreated Control) / (Maximum Release Control - Untreated Control)

Potential Mechanisms and Mitigation Strategies

While the specific mechanism for 3-Amino-5,7,7-trimethyloctanoic acid is uncharacterized, its structure as an amino acid analog suggests potential interaction with pathways sensitive to excitatory amino acids.

Hypothesized Mechanism: Glutamate Receptor-Mediated Excitotoxicity

Many amino acid-like compounds can interact with glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.[6][7] Over-activation of these receptors leads to excessive calcium influx, triggering downstream cell death cascades, including the activation of caspases.[8][9]

G Compound 3-Amino-5,7,7- trimethyloctanoic acid (Hypothesized Agonist) NMDAR NMDA Receptor Compound->NMDAR Binds & Activates Ca_Influx Excessive Ca2+ Influx NMDAR->Ca_Influx Caspase_Activation Caspase-3 Activation Ca_Influx->Caspase_Activation Triggers Apoptosis Apoptosis (Neuronal Death) Caspase_Activation->Apoptosis Executes

Caption: Hypothesized excitotoxicity pathway.

Mitigation Strategies:

  • Formulation Optimization: The way a compound is formulated and delivered can dramatically impact its local concentration and toxicity.

    • Use of Excipients: Inert substances in a drug formulation can enhance stability and solubility.[10][11] Consider co-formulating with antioxidants (e.g., Vitamin E) or using nanostructured lipid carriers to achieve a more controlled release and reduce peak exposure concentrations.[12] However, be aware that excipients themselves can sometimes be toxic and must be screened.[13][14]

    • pH and Osmolality: Ensure that dissolving the compound does not significantly alter the pH or osmolality of the culture medium, as this can induce stress and cell death independent of the compound's primary mechanism.

  • Co-treatment with Receptor Antagonists: If excitotoxicity is suspected, you can test whether blocking the pathway rescues the neurons.

    • NMDA Receptor Antagonists: Co-incubate the neurons with 3-Amino-5,7,7-trimethyloctanoic acid and a selective NMDA receptor antagonist like AP5 (2-amino-5-phosphonopentanoic acid) or MK-801.[15] A reduction in cytotoxicity would strongly support an NMDA receptor-mediated mechanism.

  • Inhibition of Apoptotic Pathways: If the cell death pathway involves apoptosis, it can be blocked downstream.

    • Caspase Inhibitors: Co-treat with a pan-caspase inhibitor (like Z-VAD-FMK) or a specific caspase-3 inhibitor (like Ac-DEVD-CHO).[8] A rescue of viability would confirm that the compound triggers programmed cell death. Caspase-3 is a key executioner in neuronal apoptosis.[16][17]

Table 2: Summary of Mitigation Strategies and Experimental Validation

StrategyRationaleExperimental TestExpected Outcome for Success
Formulation Change Reduce peak concentration, improve stability, or buffer against off-target effects.Compare viability of neurons treated with original vs. new formulation at the same active concentration.Increased neuronal viability with the new formulation.
NMDA Antagonist Co-treatment Block excitotoxic calcium influx if the compound acts on NMDA receptors.Treat neurons with the compound ± an NMDA antagonist (e.g., AP5). Measure viability.Significantly higher viability in the co-treated group compared to the compound-only group.
Caspase Inhibitor Co-treatment Block the execution phase of apoptosis if the compound triggers this pathway.Treat neurons with the compound ± a caspase inhibitor (e.g., Z-VAD-FMK). Measure viability.Significantly higher viability in the co-treated group compared to the compound-only group.

By employing this structured approach—validating your culture, systematically troubleshooting, quantifying the toxic effect, and testing mechanistic hypotheses—you can effectively minimize the cytotoxicity of 3-Amino-5,7,7-trimethyloctanoic acid and generate reliable, reproducible data in your primary neuron cultures.

References

  • DendroTEK Biosciences Inc. (n.d.). Tips for Keeping Primary Neuron Cultures Healthy. Retrieved from [Link]

  • Perspectives on Integrative Medicine. (2025). Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia. Retrieved from [Link]

  • Biocompare. (2014, October 22). Primary Neuronal Cell Culture Tips & Tricks. Retrieved from [Link]

  • Matos, M., et al. (2022). Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains. STAR Protocols. Retrieved from [Link]

  • Kim, H. J., et al. (1998). Effects of 2-amino-7-phosphonohepatanoic acid, melatonin or NG-nitro-L-arginine on cyanide or N-methyl-D-aspartate-induced neurotoxicity in rat cortical cells. European Journal of Pharmacology. Retrieved from [Link]

  • Costa, L. G., et al. (2010). DOMOIC ACID AS A DEVELOPMENTAL NEUROTOXIN. Neurotoxicology. Retrieved from [Link]

  • Uetsuki, T., et al. (1999). Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein. The Journal of Neuroscience. Retrieved from [Link]

  • ResearchGate. (2022). Why are my primary cortical neurons suddenly dying in culture? Retrieved from [Link]

  • Kaech, S., & Banker, G. (2006). Culturing primary neurons from rat hippocampus and cortex. Nature Protocols. Retrieved from [Link]

  • Al-Suwayeh, S. A., et al. (2019). In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines. Saudi Pharmaceutical Journal. Retrieved from [Link]

  • Rodríguez-Sánchez, N., et al. (2003). Excitotoxic death induced by released glutamate in depolarized primary cultures of mouse cerebellar granule cells is dependent on GABAA receptors and niflumic acid-sensitive chloride channels. European Journal of Neuroscience. Retrieved from [Link]

  • Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech. Retrieved from [Link]

  • Du, Y., et al. (1997). Activation of a caspase 3-related cysteine protease is required for glutamate-mediated apoptosis of cultured cerebellar granule neurons. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Zhu, Y., et al. (2021). Recent progresses in novel in vitro models of primary neurons: A biomaterial perspective. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Tpadana, M., et al. (2020). Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids. Molecules. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Farina, M., et al. (2020). Molecular Mechanisms of Environmental Metal Neurotoxicity: A Focus on the Interactions of Metals with Synapse Structure and Function. International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (2018). Excipients and Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Murphy, D. E., et al. (1987). DL-2-amino-7-phosphonoheptanoic acid binding to homogenates of rat cerebral cortex. British Journal of Pharmacology. Retrieved from [Link]

  • Maximov, A., & Pang, Z. P. (2024). Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies. STAR Protocols. Retrieved from [Link]

  • ResearchGate. (2021). Help with Troubleshooting primary cortical culture? Retrieved from [Link]

  • Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Retrieved from [Link]

  • ResearchGate. (2022). Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains. Retrieved from [Link]

  • Nicotera, P., et al. (1999). Caspase-mediated apoptosis in neuronal excitotoxicity triggered by nitric oxide. Molecular Medicine. Retrieved from [Link]

  • DrugPatentWatch. (2025). How Excipients Shape Drug Effectiveness. Retrieved from [Link]

  • Mann, D. A., et al. (2003). Efficient gene delivery to primary neuron cultures using a synthetic peptide vector system. Journal of Neuroscience Methods. Retrieved from [Link]

  • MDPI. (2026). Antioxidant Delivery Revisited: The Promise of Nanostructured Lipid Carriers. Retrieved from [Link]

  • Wikipedia. (n.d.). Programmed cell death. Retrieved from [Link]

  • Di Marzio, L., et al. (2022). Cytotoxicity and Thermal Characterization Assessment of Excipients for the Development of Innovative Lyophilized Formulations for Oncological Applications. Pharmaceutics. Retrieved from [Link]

  • YouTube. (2022). How to escape from a cytotoxicity failure? Retrieved from [Link]

  • Promega. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Li, M., et al. (2000). Caspase-1 and -3 are sequentially activated in motor neuron death in Cu,Zn superoxide dismutase-mediated familial amyotrophic lateral sclerosis. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Transfection of Cultured Primary Neurons. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Assay Variability in Experiments with 3-Amino-5,7,7-trimethyloctanoic acid

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 3-Amino-5,7,7-trimethyloctanoic acid. This guide is designed to provide i...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Amino-5,7,7-trimethyloctanoic acid. This guide is designed to provide in-depth troubleshooting assistance to researchers encountering variability in their assays. As Senior Application Scientists, we understand that robust and reproducible data is the cornerstone of successful research and development. This resource is structured to help you identify the root causes of variability and implement effective solutions.

Understanding the Compound: Physicochemical Properties and Handling

While specific experimental data for 3-Amino-5,7,7-trimethyloctanoic acid is not extensively documented in public literature, we can infer its likely properties based on its chemical structure. It is a modified amino acid with a bulky, hydrophobic octanoic acid backbone. This structure suggests potential challenges with solubility and a propensity for non-specific binding.

Property Predicted Characteristic Potential Impact on Assays
Solubility Likely low in aqueous solutions, potentially requiring organic solvents for stock solutions.Inconsistent solubility can lead to variable effective concentrations in assays. Precipitation of the compound can cause significant artifacts.
Hydrophobicity The trimethyl-octanoic acid moiety confers significant hydrophobicity.May lead to non-specific binding to plastics, proteins, and cell membranes, reducing the available concentration and causing background noise.
Stability The amino acid structure is generally stable, but the long alkyl chain could be susceptible to oxidation under certain conditions.Degradation of the compound over time can lead to a decrease in activity and increased variability between experiments.

Troubleshooting Guides: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of potential causes and actionable troubleshooting steps.

Q1: I'm seeing significant variability in my dose-response curves between replicate plates. What are the likely causes and how can I fix this?

High variability between replicate plates is a common issue that can often be traced back to inconsistencies in experimental setup and execution.

Potential Causes & Solutions:

  • Inconsistent Cell Seeding: Uneven cell distribution across plates is a primary source of variability in cell-based assays.[1][2][3]

    • Troubleshooting Steps:

      • Ensure a single-cell suspension: Gently triturate the cell suspension before seeding to break up clumps.

      • Consistent mixing: Gently swirl the cell suspension between seeding each plate to prevent settling.

      • Pipetting technique: Use a consistent pipetting technique, ensuring the same volume and dispensing speed for each well.

      • Edge effects: Avoid using the outer wells of the plate, which are more susceptible to evaporation and temperature fluctuations. Fill these wells with sterile PBS or media.

  • Temperature and Incubation Fluctuations: Small variations in temperature can significantly impact biological activity and assay performance.[4]

    • Troubleshooting Steps:

      • Pre-warm all reagents: Ensure that media, buffers, and compound solutions are all at the appropriate temperature before adding them to the cells.[4]

      • Incubator stability: Regularly check and calibrate your incubator to ensure consistent temperature and CO2 levels. Minimize the frequency and duration of door openings.

  • Inaccurate Compound Dilutions: Errors in preparing serial dilutions can lead to significant differences in the final compound concentration.

    • Troubleshooting Steps:

      • Calibrate pipettes: Regularly calibrate and maintain your pipettes to ensure accurate liquid handling.

      • Thorough mixing: Ensure complete mixing of the compound at each dilution step.

      • Use of stock solutions: Prepare concentrated stock solutions to minimize the number of serial dilution steps.[5][6]

Q2: My compound's potency seems to decrease over time, even with freshly prepared dilutions. What could be happening?

A gradual loss of potency can be indicative of compound instability or issues with its storage and handling.

Potential Causes & Solutions:

  • Stock Solution Instability: The compound may be degrading in the solvent or under the storage conditions.

    • Troubleshooting Steps:

      • Solvent selection: If using an organic solvent like DMSO, ensure it is of high quality and anhydrous. Some compounds are unstable in certain solvents.

      • Storage conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

      • Fresh stock preparation: Prepare fresh stock solutions more frequently to see if this resolves the issue.

  • Adsorption to Labware: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration.[7]

    • Troubleshooting Steps:

      • Use low-binding plastics: Utilize polypropylene or other low-adhesion microplates and pipette tips.[7]

      • Include a carrier protein: In some cell-free assays, adding a small amount of a carrier protein like BSA to the buffer can help prevent non-specific binding.

Q3: I am observing high background noise or a "U-shaped" dose-response curve in my assay. What does this suggest?

These phenomena often point towards compound precipitation, aggregation, or off-target effects at high concentrations.

Potential Causes & Solutions:

  • Compound Precipitation: The compound may be coming out of solution at higher concentrations in the aqueous assay buffer.

    • Troubleshooting Steps:

      • Solubility assessment: Visually inspect the highest concentration wells for any signs of precipitation.

      • Reduce solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically <0.5%) to maintain compound solubility.

      • Modify assay buffer: In some cases, adding a small amount of a non-ionic surfactant or cyclodextrin to the assay buffer can improve solubility.

  • Compound Aggregation: At high concentrations, small molecules can form aggregates that can interfere with the assay readout.

    • Troubleshooting Steps:

      • Dynamic Light Scattering (DLS): If available, use DLS to assess the aggregation state of the compound at different concentrations.

      • Include a non-ionic surfactant: Adding a low concentration of a surfactant like Triton X-100 or Tween-20 can help disrupt aggregates.

FAQs: Frequently Asked Questions

Q: What is the best way to prepare a stock solution of 3-Amino-5,7,7-trimethyloctanoic acid?

A: Given its predicted hydrophobicity, it is recommended to first attempt to dissolve the compound in an organic solvent such as DMSO or ethanol to create a high-concentration stock solution (e.g., 10-50 mM).[5][8][9][10] It is crucial to start with a small amount of solvent and vortex or sonicate to aid dissolution.[8] Once dissolved, this stock can be serially diluted in the appropriate assay buffer. Always ensure the final concentration of the organic solvent in your assay is minimal and consistent across all wells.

Q: How can I be sure that my assay variability isn't due to the cells themselves?

A: Cellular health and passage number can significantly impact assay results.[4][11] Standardize your cell culture procedures by using cells within a consistent passage number range, ensuring high viability (>95%) before seeding, and maintaining a consistent cell density.[3]

Q: What are the key controls I should include in my experiments?

A: A robust set of controls is essential for interpreting your data and troubleshooting variability.[12]

  • Negative Control (Vehicle Control): Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the compound. This establishes the baseline response.

  • Positive Control: A known activator or inhibitor for your assay. This confirms that the assay is working as expected.

  • No-Cell Control: Wells containing only media and the assay reagents. This helps to identify any background signal from the reagents themselves.

Experimental Workflows and Protocols

Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Calculate the required mass: Based on the molecular weight of 3-Amino-5,7,7-trimethyloctanoic acid, calculate the mass needed for your desired volume of a 10 mM stock solution.

  • Weigh the compound: Accurately weigh the calculated mass of the compound using a calibrated analytical balance.

  • Dissolve in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the compound.

  • Promote dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, brief sonication in a water bath can be used.[8]

  • Storage: Aliquot the stock solution into small, single-use volumes in low-binding tubes and store at -20°C or -80°C.

Workflow: Troubleshooting Assay Variability

G cluster_reagents Reagent Checks cluster_cells Cellular Checks cluster_compound Compound Checks cluster_instrument Instrument Checks start High Assay Variability Observed check_reagents Review Reagent Preparation and Storage start->check_reagents check_cells Evaluate Cell Culture and Seeding Procedures start->check_cells check_compound Assess Compound Handling and Dilution start->check_compound check_instrument Verify Instrument Settings and Calibration start->check_instrument reagent_freshness Use Freshly Prepared Reagents? check_reagents->reagent_freshness cell_passage Consistent Cell Passage Number? check_cells->cell_passage stock_solubility Compound Fully Solubilized in Stock? check_compound->stock_solubility instrument_calibration Instrument Calibrated Recently? check_instrument->instrument_calibration reagent_storage Proper Storage Conditions? reagent_freshness->reagent_storage Yes end_point Variability Resolved reagent_storage->end_point Yes cell_viability High Cell Viability (>95%)? cell_passage->cell_viability Yes seeding_density Uniform Seeding Density? cell_viability->seeding_density Yes seeding_density->end_point Yes dilution_accuracy Accurate Serial Dilutions? stock_solubility->dilution_accuracy Yes precipitation Precipitation at High Concentrations? dilution_accuracy->precipitation Yes precipitation->end_point Yes plate_reading Consistent Plate Reading Parameters? instrument_calibration->plate_reading Yes plate_reading->end_point Yes

Caption: A systematic workflow for diagnosing sources of assay variability.

References

  • PubChem. (S)-3-Amino-5-methyl-hexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. 3-Amino-5-methyloctanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • LCGC International. (2003). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. Retrieved from [Link]

  • Journal of Visualized Experiments. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays. Retrieved from [Link]

  • SciELO South Africa. (2019). Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations. Retrieved from [Link]

  • Insights.bio. (n.d.). Understanding and managing sources of variability in cell measurements. Retrieved from [Link]

  • Molecular Biologist. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Preparing Solutions. Retrieved from [Link]

  • BioProcess International. (2018). Certain Approaches to Understanding Sources of Bioassay Variability. Retrieved from [Link]

  • YouTube. (2021). Lab Skills: Preparing Stock Solutions. Retrieved from [Link]

  • Tecan. (n.d.). Boost your productivity in small molecule LC-MSMS with better sample prep. Retrieved from [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • PubMed Central. (2020). Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach. Retrieved from [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]

  • PubChem. 3,5,7-Trioxooctanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Optimising-LC-MS-sensitivity. Retrieved from [Link]

  • PubChem. (S)-3-Amino-5,5-dimethylhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (3R)-3,5-diethyl-3,5,7-trimethyloctanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (1984). Formation of 2-amino-3,7,8-trimethylimidazo [4,5-f]quinoxaline, a new mutagen, by heating a mixture of creatinine, glucose and glycine. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Efficacy Showdown: A Comparative Analysis of the Novel Gabapentinoid 3-Amino-5,7,7-trimethyloctanoic acid and the Gold Standard, Pregabalin

Executive Summary: This guide provides a comprehensive framework for evaluating the efficacy of a novel therapeutic candidate, 3-Amino-5,7,7-trimethyloctanoic acid, against the established drug, pregabalin. Both compound...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a comprehensive framework for evaluating the efficacy of a novel therapeutic candidate, 3-Amino-5,7,7-trimethyloctanoic acid, against the established drug, pregabalin. Both compounds are presumed to belong to the gabapentinoid class, targeting the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels to modulate neurotransmitter release. This document outlines the critical preclinical and clinical studies required for a robust head-to-head comparison, detailing experimental designs, key data points for collection, and best practices for data visualization and interpretation. While extensive data exists for pregabalin, 3-Amino-5,7,7-trimethyloctanoic acid is approached as a novel entity for which such data would need to be generated.

Introduction: The Landscape of Neuropathic Pain and the Role of Gabapentinoids

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. Gabapentinoids, such as pregabalin, have become a cornerstone in its management. These drugs are structural analogues of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), though they do not act on GABA receptors.[1][2] Their therapeutic effects are primarily mediated through binding to the α2δ subunit of voltage-gated calcium channels.[1][2][3]

Pregabalin, approved in 2004, represents a second-generation gabapentinoid with a more favorable pharmacokinetic profile and higher binding affinity to the α2δ subunit compared to its predecessor, gabapentin.[4][5] This guide will compare pregabalin with the novel compound 3-Amino-5,7,7-trimethyloctanoic acid, a structurally distinct molecule that is hypothesized to share the same mechanism of action. The central question is whether this novel structural analogue offers any therapeutic advantages in terms of efficacy, potency, or side-effect profile.

Unraveling the Mechanism of Action: A Comparative Perspective

The primary molecular target for both pregabalin and, hypothetically, 3-Amino-5,7,7-trimethyloctanoic acid is the α2δ subunit of presynaptic voltage-gated calcium channels.[1][3][6] Binding to this subunit reduces the influx of calcium into the nerve terminal, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[2][3] This modulation of neurotransmitter release is believed to be the basis for their analgesic, anticonvulsant, and anxiolytic effects.[7][8]

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) a2d α2δ Subunit a2d->VGCC Modulates Vesicle Synaptic Vesicle (Glutamate, Substance P) Release Neurotransmitter Release Vesicle->Release Release->Neurotransmitter Exocytosis Receptor Postsynaptic Receptors Neurotransmitter->Receptor Binding Signal Pain Signal Propagation Receptor->Signal Gabapentinoid Pregabalin or 3-Amino-5,7,7-trimethyloctanoic acid Gabapentinoid->a2d Binding & Inhibition

Figure 1: Mechanism of Action of α2δ Ligands.

A critical point of comparison will be the binding affinity and selectivity of 3-Amino-5,7,7-trimethyloctanoic acid for the α2δ-1 and α2δ-2 subunits versus pregabalin. Higher affinity could translate to greater potency and potentially a lower effective dose.

Preclinical Efficacy Evaluation: A Head-to-Head in Animal Models

A comprehensive preclinical assessment is foundational to establishing the therapeutic potential of a novel compound. The following experimental protocols are essential for a direct comparison with pregabalin.

In Vitro Binding Affinity

The initial step is to quantify the binding affinity of 3-Amino-5,7,7-trimethyloctanoic acid to the target α2δ subunits and compare it to pregabalin.

Experimental Protocol: Radioligand Binding Assay

  • Tissue Preparation: Homogenize porcine or rat brain cortical tissue, or use cell lines expressing recombinant human α2δ-1 and α2δ-2 subunits.

  • Radioligand: Use a radiolabeled ligand with high affinity for the α2δ subunit, such as [³H]-gabapentin or [³H]-pregabalin.

  • Competition Assay: Incubate the tissue homogenate or cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (pregabalin or 3-Amino-5,7,7-trimethyloctanoic acid).

  • Detection: Separate bound from unbound radioligand via filtration and quantify the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Determine the inhibitory constant (Ki) for each compound by nonlinear regression analysis of the competition binding curves.

Data Presentation: Binding Affinity

CompoundTargetKi (nM)
Pregabalinα2δ-1Reported Value
3-Amino-5,7,7-trimethyloctanoic acidα2δ-1Experimental Value
Pregabalinα2δ-2Reported Value
3-Amino-5,7,7-trimethyloctanoic acidα2δ-2Experimental Value
In Vivo Models of Neuropathic Pain

Demonstrating efficacy in established animal models of neuropathic pain is a critical step. These models mimic different aspects of the human condition.

Commonly Used Preclinical Models:

  • Chronic Constriction Injury (CCI): Involves loose ligation of the sciatic nerve, leading to mechanical allodynia and thermal hyperalgesia.

  • Spinal Nerve Ligation (SNL): Ligation of the L5 and/or L6 spinal nerves, resulting in robust and persistent neuropathic pain behaviors.

  • Streptozotocin (STZ)-Induced Diabetic Neuropathy: Chemical induction of diabetes leads to the development of peripheral neuropathy.[9]

  • Chemotherapy-Induced Neuropathic Pain (CINP): Administration of chemotherapeutic agents like paclitaxel or cisplatin induces neuropathic pain.

Experimental Protocol: Assessment of Mechanical Allodynia (von Frey Test)

  • Animal Acclimation: Place the animal in a testing chamber with a mesh floor and allow it to acclimate for at least 15-20 minutes.

  • Stimulation: Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

  • Response Measurement: A positive response is a sharp withdrawal of the paw. The 50% paw withdrawal threshold (PWT) is determined using the up-down method.

  • Drug Administration: Administer pregabalin or 3-Amino-5,7,7-trimethyloctanoic acid at various doses and assess the PWT at different time points post-dosing.

  • Data Analysis: Compare the dose-dependent reversal of mechanical allodynia between the two compounds.

start Induce Neuropathic Pain Model (e.g., CCI) baseline Establish Baseline Pain Thresholds (e.g., von Frey test) start->baseline randomize Randomize Animals into Treatment Groups baseline->randomize group_vehicle Vehicle Control randomize->group_vehicle Group 1 group_pregabalin Pregabalin (Multiple Doses) randomize->group_pregabalin Group 2 group_novel 3-Amino-5,7,7-trimethyloctanoic acid (Multiple Doses) randomize->group_novel Group 3 administer Administer Compound group_vehicle->administer group_pregabalin->administer group_novel->administer assess Assess Pain Thresholds at Multiple Time Points administer->assess analyze Data Analysis: Dose-Response Curves, Efficacy Over Time assess->analyze end Determine ED50 and Maximum Efficacy analyze->end

Figure 2: Preclinical Efficacy Workflow.

Data Presentation: In Vivo Efficacy in CCI Model

CompoundDose (mg/kg)Maximum Reversal of Allodynia (%)ED50 (mg/kg)
Pregabalin10Experimental Value\multirow{3}{}{Calculated Value}
30Experimental Value
100Experimental Value
3-Amino-5,7,7-trimethyloctanoic acid10Experimental Value\multirow{3}{}{Calculated Value}
30Experimental Value
100Experimental Value

Pharmacokinetic Profile: A Comparative Overview

The pharmacokinetic properties of a drug are crucial for its clinical utility. A superior pharmacokinetic profile for 3-Amino-5,7,7-trimethyloctanoic acid could offer significant advantages.

Key Pharmacokinetic Parameters to Compare:

  • Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.

  • Time to Maximum Concentration (Tmax): The time taken to reach the peak plasma concentration.

  • Maximum Concentration (Cmax): The peak plasma concentration.

  • Half-life (t1/2): The time required for the plasma concentration to reduce by half.

  • Metabolism: The extent and pathways of metabolic transformation.

Data Presentation: Comparative Pharmacokinetics

ParameterPregabalin3-Amino-5,7,7-trimethyloctanoic acid
Bioavailability (F%)>90%Experimental Value
Tmax (hours)~1.5Experimental Value
Cmax (µg/mL)Dose-dependent valueExperimental Value
Half-life (t1/2) (hours)6.3Experimental Value
MetabolismNegligibleExperimental Value
ExcretionPrimarily renalExperimental Value

Clinical Efficacy and Safety: The Ultimate Test

Should preclinical data be promising, the definitive comparison will come from well-designed clinical trials. The methodology would likely mirror studies that have compared pregabalin to other treatments.

Study Design: A randomized, double-blind, placebo-controlled, multi-center trial in patients with a specific neuropathic pain condition (e.g., diabetic peripheral neuropathy or post-herpetic neuralgia).

Primary Efficacy Endpoint:

  • Change from baseline in the mean pain score on an 11-point Numeric Pain Rating Scale (NPRS).

Secondary Efficacy Endpoints:

  • Proportion of responders (patients with ≥30% or ≥50% reduction in pain score).

  • Changes in sleep interference scores.

  • Patient Global Impression of Change (PGIC).

  • Changes in quality of life measures (e.g., SF-36).

Safety and Tolerability Assessment:

  • Incidence and severity of adverse events (AEs), with a particular focus on common gabapentinoid-related AEs like dizziness, somnolence, and peripheral edema.

  • Discontinuation rates due to AEs.

Data Presentation: Clinical Trial Efficacy Outcomes

OutcomePlaceboPregabalin (e.g., 300 mg/day)3-Amino-5,7,7-trimethyloctanoic acid (Optimal Dose)
Mean Change in NPRSTrial ResultTrial ResultTrial Result
% Responders (≥50% pain reduction)Trial ResultTrial ResultTrial Result
Mean Change in Sleep ScoreTrial ResultTrial ResultTrial Result
Key Adverse Events (%)
DizzinessTrial ResultTrial ResultTrial Result
SomnolenceTrial ResultTrial ResultTrial Result

Conclusion and Future Directions

This guide provides a systematic framework for the comparative efficacy evaluation of 3-Amino-5,7,7-trimethyloctanoic acid and pregabalin. A successful outcome for the novel compound would require demonstrating at least non-inferiority to pregabalin on the primary efficacy endpoints, coupled with a tangible advantage in another area, such as a superior safety profile, a more convenient dosing regimen (linked to pharmacokinetics), or enhanced efficacy in a specific sub-population of patients. The preclinical and clinical data generated through the outlined protocols will be essential in determining the future therapeutic role of 3-Amino-5,7,7-trimethyloctanoic acid in the management of neuropathic pain.

References

  • Dr.Oracle. (2025, May 26). What is the mechanism of action of Pregabalin (Lyrica)?
  • Wikipedia. (n.d.). Pregabalin.
  • Study.com. (n.d.). Pregabalin Uses, Interactions & Mechanism of Action.
  • Mayoral, V., et al. (2025, January 7). Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety. Frontiers in Pain Research.
  • GoodRx. (n.d.). 7 Differences Between Pregabalin and Gabapentin.
  • SciELO South Africa. (n.d.).
  • PubMed Central. (n.d.).
  • ClinicalTrials.gov. (2026, January 6). Pregabalin vs. Gabapentin on Reducing Opioid Usage.
  • Frontiers. (2025, January 6). Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety.
  • ResearchGate. (2025, August 6).
  • PubMed Central. (n.d.).
  • PubMed Central. (n.d.).
  • PubMed. (n.d.).
  • National Institutes of Health. (2021, October 13). Comparing pregabalin and gabapentin for persistent neuropathic pain: A protocol for a pilot N-of-1 trial series.
  • PubMed. (n.d.). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery.
  • Taylor & Francis Online. (n.d.).
  • ResearchGate. (2023, July 26). (PDF) Special Issue 10)
  • Frontiers. (n.d.). Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome.
  • PubMed Central. (n.d.). α2δ ligand: a new, smart pill for visceral pain in patients with hypersensitive irritable bowel syndrome?
  • Patsnap Synapse. (2024, July 17).
  • MDPI. (n.d.).
  • PubMed. (n.d.). Efficacy of pregabalin for peripheral neuropathic pain: results of an 8-week, flexible-dose, double-blind, placebo-controlled study conducted in China.
  • PubMed. (n.d.). Comparative Clinical Study of Gabapentin and Pregabalin for Postoperative Analgesia in Laparoscopic Cholecystectomy.
  • ResearchGate. (2025, August 10).
  • ResearchGate. (2025, August 6). Pregabalin is a potent and selective ligand for alpha(2)delta-1 and alpha(2)delta-2 calcium channel subunits.
  • ResearchGate. (n.d.). Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome.
  • SciSpace. (n.d.).
  • PubChem. (n.d.). 3-Amino-5,7,7-trimethyloctanoic acid.
  • ChemicalBook. (2024, November 19). (3S,5R)-3-Amino-5-methyloctanoic acid.
  • BLD Pharm. (n.d.). 2144580-84-5|3-Amino-7-methyloctanoic acid.
  • PubChem. (n.d.). 3-Amino-5-methyloctanoic acid.

Sources

Comparative

A Comparative Analysis of the Putative Biological Activity of (R)- and (S)-3-Amino-5,7,7-trimethyloctanoic Acid Enantiomers: A Guideline for Investigation

Abstract This guide addresses the critical role of stereochemistry in determining the biological activity of chiral molecules, specifically focusing on the (R) and (S) enantiomers of 3-Amino-5,7,7-trimethyloctanoic acid....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide addresses the critical role of stereochemistry in determining the biological activity of chiral molecules, specifically focusing on the (R) and (S) enantiomers of 3-Amino-5,7,7-trimethyloctanoic acid. While, to date, there is a notable absence of publicly available, direct comparative studies on the biological activities of these specific enantiomers, this document serves as a comprehensive framework for researchers and drug development professionals. It outlines the fundamental principles of enantiomeric differentiation in biological systems, provides a hypothetical experimental design for their comparative evaluation, and details the requisite protocols. By leveraging established methodologies for analogous beta-amino acids, this guide aims to empower researchers to systematically investigate the pharmacological and toxicological profiles of these chiral compounds.

Introduction: The Imperative of Chirality in Biological Systems

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology and drug development. The two mirror-image forms of a chiral molecule are known as enantiomers. While enantiomers possess identical physical and chemical properties in an achiral environment, their interactions with chiral biological systems—such as receptors, enzymes, and other proteins—can differ significantly. This is because biological macromolecules are themselves chiral, composed of L-amino acids and D-sugars, creating a stereospecific environment where only one enantiomer may bind effectively.

The differential activity of enantiomers can manifest in various ways:

  • Eutomer vs. Distomer: One enantiomer (the eutomer) may exhibit the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even responsible for undesirable side effects or toxicity.

  • Different Pharmacological Profiles: In some cases, both enantiomers are biologically active but may have qualitatively different effects, interacting with different receptors or metabolic pathways.

  • Metabolic and Pharmacokinetic Differences: The absorption, distribution, metabolism, and excretion (ADME) profiles of enantiomers can vary, leading to different plasma concentrations and durations of action.

A classic example of the importance of stereochemistry is the case of Thalidomide, where the (R)-enantiomer is an effective sedative, while the (S)-enantiomer is a potent teratogen. This underscores the necessity of studying enantiomers as separate chemical entities.

3-Amino-5,7,7-trimethyloctanoic acid is a beta-amino acid, a class of compounds known for their diverse biological activities and their use as building blocks in the synthesis of peptidomimetics and other pharmaceutically active compounds.[1] The structural complexity and potential for stereoisomerism in this molecule necessitate a thorough investigation into the distinct biological profiles of its (R) and (S) enantiomers.

Hypothetical Comparative Framework for (R)- and (S)-3-Amino-5,7,7-trimethyloctanoic Acid

In the absence of specific experimental data for 3-Amino-5,7,7-trimethyloctanoic acid, we propose a comprehensive research plan to elucidate the differential biological activities of its enantiomers. This framework is based on established protocols for the characterization of novel chemical entities.

Initial Hypothesis

Based on the principles of stereoselectivity in biological systems, it is hypothesized that the (R) and (S) enantiomers of 3-Amino-5,7,7-trimethyloctanoic acid will exhibit quantitative and/or qualitative differences in their biological activity. The nature and magnitude of these differences will depend on the specific biological targets with which they interact.

Proposed Areas of Investigation

A thorough comparative analysis should encompass the following key areas:

  • Pharmacodynamic Profiling:

    • Receptor binding assays to identify potential molecular targets.

    • Functional assays to determine the agonist, antagonist, or modulatory activity at identified targets.

    • Cell-based assays to assess effects on cellular signaling pathways, proliferation, and viability.

  • Pharmacokinetic Profiling:

    • In vitro assessment of metabolic stability using liver microsomes or hepatocytes.

    • Determination of plasma protein binding.

    • In vivo studies in animal models to determine key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution).

  • Toxicological Evaluation:

    • In vitro cytotoxicity assays against a panel of cell lines.

    • Genotoxicity and mutagenicity assays.

    • Acute and chronic toxicity studies in animal models.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the comparative evaluation of the (R) and (S) enantiomers of 3-Amino-5,7,7-trimethyloctanoic acid.

Enantiomer Separation and Purity Analysis

Objective: To obtain enantiomerically pure samples of (R)- and (S)-3-Amino-5,7,7-trimethyloctanoic acid for biological testing.

Protocol:

  • Chiral Chromatography: Utilize a chiral stationary phase (CSP) high-performance liquid chromatography (HPLC) column for the preparative separation of the racemic mixture. The choice of CSP will depend on the specific properties of the molecule and may require screening of several column types.

  • Enantiomeric Purity Assessment: The enantiomeric excess (ee) of the separated fractions should be determined using analytical chiral HPLC. An ee of >99% is desirable for biological testing.

  • Structural Confirmation: Confirm the absolute configuration of the separated enantiomers using techniques such as X-ray crystallography of a suitable crystalline derivative or by comparison to a stereochemically defined standard if available.

In Vitro Receptor Binding Assay

Objective: To identify potential molecular targets by assessing the binding affinity of each enantiomer to a panel of known receptors.

Protocol:

  • Target Selection: Based on structural similarity to known ligands or computational predictions, select a panel of relevant G-protein coupled receptors (GPCRs), ion channels, or enzymes.

  • Radioligand Binding Assay: Perform competitive binding assays using a known radiolabeled ligand for the selected target.

  • Assay Conditions: Incubate varying concentrations of the (R) and (S) enantiomers with the receptor preparation and the radioligand.

  • Data Analysis: Measure the displacement of the radioligand and calculate the inhibitory constant (Ki) for each enantiomer. A significant difference in Ki values would indicate stereoselective binding.

Cell-Based Functional Assay

Objective: To determine the functional activity (agonist, antagonist, or allosteric modulator) of the enantiomers at a specific target identified in the binding assays.

Protocol (Example: GPCR signaling):

  • Cell Line: Use a recombinant cell line stably expressing the target receptor.

  • Signaling Pathway: Choose an appropriate readout for the receptor's signaling pathway (e.g., measurement of intracellular cyclic AMP (cAMP) for Gs or Gi-coupled receptors, or intracellular calcium mobilization for Gq-coupled receptors).

  • Agonist Mode: Treat the cells with increasing concentrations of each enantiomer and measure the response.

  • Antagonist Mode: Pre-incubate the cells with each enantiomer before stimulating with a known agonist for the receptor.

  • Data Analysis: Generate dose-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists) for each enantiomer.

G cluster_ligand Enantiomers cluster_receptor Chiral Receptor cluster_response Biological Response R-Enantiomer R-Enantiomer Binding Site Binding Site R-Enantiomer->Binding Site Specific Fit S-Enantiomer S-Enantiomer S-Enantiomer->Binding Site Poor Fit High Affinity Binding High Affinity Binding Binding Site->High Affinity Binding Low Affinity/No Binding Low Affinity/No Binding Binding Site->Low Affinity/No Binding Therapeutic Effect Therapeutic Effect High Affinity Binding->Therapeutic Effect No/Reduced Effect No/Reduced Effect Low Affinity/No Binding->No/Reduced Effect

Caption: Hypothetical interaction of (R) and (S) enantiomers with a chiral receptor binding site.

Data Presentation and Interpretation

All quantitative data from the comparative studies should be summarized in a clear and concise tabular format to facilitate direct comparison of the enantiomers.

Table 1: Hypothetical Comparative Biological Activity Data

Parameter(R)-3-Amino-5,7,7-trimethyloctanoic acid(S)-3-Amino-5,7,7-trimethyloctanoic acid
Receptor Binding (Ki, nM)
Target X15 ± 2.1580 ± 45
Target Y>10,000>10,000
Functional Activity (EC50, nM)
Target X (Agonist)50 ± 5.61250 ± 150
In Vitro Metabolism (t½, min)
Human Liver Microsomes120 ± 1545 ± 8.2
Cytotoxicity (IC50, µM)
HepG2 Cells>10085 ± 9.5

Data presented in this table are purely illustrative and do not represent actual experimental results.

The interpretation of these hypothetical data would suggest that the (R)-enantiomer is the eutomer with significantly higher affinity and potency at Target X. Furthermore, the (R)-enantiomer exhibits greater metabolic stability and lower cytotoxicity compared to the (S)-enantiomer, making it a more promising candidate for further development.

G Racemic Mixture Racemic Mixture Chiral Separation Chiral Separation Racemic Mixture->Chiral Separation R-Enantiomer R-Enantiomer Chiral Separation->R-Enantiomer S-Enantiomer S-Enantiomer Chiral Separation->S-Enantiomer Comparative Biological Assays Comparative Biological Assays R-Enantiomer->Comparative Biological Assays S-Enantiomer->Comparative Biological Assays Pharmacodynamics Pharmacodynamics Comparative Biological Assays->Pharmacodynamics Pharmacokinetics Pharmacokinetics Comparative Biological Assays->Pharmacokinetics Toxicology Toxicology Comparative Biological Assays->Toxicology Data Analysis Data Analysis Pharmacodynamics->Data Analysis Pharmacokinetics->Data Analysis Toxicology->Data Analysis Lead Candidate Selection Lead Candidate Selection Data Analysis->Lead Candidate Selection

Caption: Workflow for the comparative evaluation of enantiomers.

Conclusion and Future Directions

While direct experimental data on the comparative biological activity of (R)- and (S)-3-Amino-5,7,7-trimethyloctanoic acid is currently lacking in the public domain, the principles of stereochemistry in pharmacology strongly suggest that they will exhibit distinct profiles. This guide provides a robust, albeit hypothetical, framework for the systematic investigation of these enantiomers. The detailed protocols and proposed workflow are intended to serve as a valuable resource for researchers in academia and industry.

The elucidation of the specific biological activities of each enantiomer is a critical step in assessing the therapeutic potential of this molecule. Such studies will not only contribute to a deeper understanding of the structure-activity relationships of beta-amino acids but also pave the way for the development of safer and more effective therapeutic agents. It is our hope that this guide will stimulate further research into this and other under-investigated chiral compounds.

References

  • Brooks, W. H., Guida, W. C., & Daniel, K. G. (2011). The significance of chirality in drug design and development. Current topics in medicinal chemistry, 11(7), 760–770.
  • McConnell, O. J., Bach, A. C., 2nd, Balibar, C. J., Byrne, N. G., Cai, Y., Carter, G. W., Chabin, R. M., Chlebek, J. M., Collins, C. A., Cook, J. H., 3rd, Cryan, J. H., David, E. T., De Lombaert, S., Dutra, J. K., Eessalu, T. E., Eakin, A. E., El-Kattan, A. F., Epperly, A. H., Erickson, J. W., … Zvyaga, T. A. (2011). Enantiomers in drug discovery. Future medicinal chemistry, 3(5), 583–606.
  • ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. Retrieved from [Link][1]

  • PubChem. (n.d.). 3-Amino-5,7,7-trimethyloctanoic acid. Retrieved from [Link]

  • Shen, B. (2015). A New Golden Age of Natural Products Drug Discovery. Cell, 163(6), 1297–1300.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631.
  • Hughes, A. B. (Ed.). (2011).
  • Lelais, G., & Seebach, D. (2004). β2-Amino acids—syntheses, occurrence in natural products, and components of β-peptides. Biopolymers, 76(3), 206–243.
  • Seba, S. M., & Verma, S. (2012). Conformationally restricted peptides: an overview. Current Protein & Peptide Science, 13(6), 558–573.
  • Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective synthesis of β-amino acids. John Wiley & Sons.
  • ChiroBlock GmbH. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. Retrieved from [Link]1]

Sources

Validation

A Guide to the Experimental Validation of the Proposed Mechanism of Action for 3-Amino-5,7,7-trimethyloctanoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the experimental validation of the proposed mechanism of action for the novel compound, 3-Amino-5,7,7-trim...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the experimental validation of the proposed mechanism of action for the novel compound, 3-Amino-5,7,7-trimethyloctanoic acid. As a structural analog of established gabapentinoids like gabapentin and pregabalin, it is hypothesized to exert its effects by modulating neuronal excitability through interaction with the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[1][2]

Herein, we detail a logical, multi-stage experimental strategy designed to rigorously test this hypothesis. The approach progresses from confirming direct molecular interaction to quantifying functional cellular consequences and finally to assessing therapeutic relevance in a preclinical model. This guide also provides a comparative analysis with alternative therapeutic agents, offering a broader context for evaluating the compound's potential.

Proposed Mechanism of Action: Targeting the α2δ-1 Subunit

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, crucial for maintaining the balance between neuronal excitation and inhibition.[3][4] While GABA analogs are derived from this neurotransmitter, many, including the gabapentinoids, do not act directly on GABA receptors.[1] Instead, their mechanism involves binding to the α2δ-1 auxiliary subunit of VGCCs.[5][6][7][8]

These VGCCs, particularly the α2δ-1 subunit, are upregulated in conditions like neuropathic pain.[9] By binding to this subunit, gabapentinoids are thought to inhibit the trafficking of the calcium channel to the presynaptic membrane, thereby reducing calcium influx and subsequent release of excitatory neurotransmitters.[5] We propose that 3-Amino-5,7,7-trimethyloctanoic acid shares this mechanism.

Proposed Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron drug 3-Amino-5,7,7- trimethyloctanoic acid a2d1 α2δ-1 Subunit drug->a2d1 Binds to vgcc Voltage-Gated Calcium Channel (VGCC) a2d1->vgcc Modulates ca_influx Ca²⁺ Influx vgcc->ca_influx Blocks vesicle Neurotransmitter Vesicle ca_influx->vesicle Prevents Fusion release Neurotransmitter Release vesicle->release Reduces receptor Postsynaptic Receptors release->receptor Reduced Binding signal Reduced Excitatory Signal receptor->signal

Caption: Proposed mechanism of 3-Amino-5,7,7-trimethyloctanoic acid.

Part 1: Validation of Molecular Target Engagement

The foundational step is to confirm that 3-Amino-5,7,7-trimethyloctanoic acid physically interacts with its proposed target, the α2δ-1 subunit, with high affinity and specificity.

Experiment 1: Competitive Radioligand Binding Assay

This assay is the gold standard for quantifying the binding affinity of a test compound against its target. It measures the ability of the unlabeled test compound to displace a radiolabeled ligand that is known to bind to the target.

Experimental Protocol:

  • Membrane Preparation: Homogenize tissue known to express high levels of α2δ-1 (e.g., rat spinal cord or cortex) in a cold lysis buffer.[10] Pellet the membranes through centrifugation and resuspend them in the final assay buffer.[10]

  • Radioligand: Use a well-characterized radioligand for the α2δ-1 subunit, such as [³H]-gabapentin or a fluorinated derivative.[11][12]

  • Competition Assay: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (3-Amino-5,7,7-trimethyloctanoic acid).

  • Incubation and Filtration: Allow the binding to reach equilibrium. The reaction is then terminated by rapid vacuum filtration through a glass fiber filter, which traps the membrane-bound radioligand.[10]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[10]

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. This allows for the calculation of the IC50 (the concentration of test compound that displaces 50% of the radioligand), from which the inhibitory constant (Ki) can be derived.

Radioligand Binding Assay Workflow start Start prep Prepare Membranes with α2δ-1 Target start->prep incubate Incubate: Membranes + [³H]-Gabapentin + Test Compound prep->incubate filter Vacuum Filtration (Separates Bound from Free) incubate->filter count Scintillation Counting (Measures Bound Radioactivity) filter->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Workflow for the competitive radioligand binding assay.

Expected Data & Comparative Analysis:

The Ki value for 3-Amino-5,7,7-trimethyloctanoic acid should be compared against known α2δ-1 ligands. A lower Ki value indicates higher binding affinity.

CompoundTargetBinding Affinity (Ki, nM)
3-Amino-5,7,7-trimethyloctanoic acid α2δ-1 To be determined
Pregabalin (Positive Control)α2δ-1~30-100
Gabapentin (Positive Control)α2δ-1~100-200
Baclofen (Negative Control)GABA-B Receptor>10,000 (for α2δ-1)

Part 2: Assessment of Functional Cellular Effects

Demonstrating binding is necessary but not sufficient. The next crucial step is to prove that this binding event translates into a functional modulation of neuronal activity, specifically the inhibition of calcium currents.

Experiment 2: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow across the membrane of a single neuron, providing a real-time assessment of the compound's effect on VGCC function.[13][14]

Experimental Protocol:

  • Cell Preparation: Use primary neurons (e.g., dorsal root ganglion neurons, which have high VGCC expression) or a cell line (e.g., HEK293) transfected to express the α2δ-1 subunit along with the pore-forming α1 and β subunits of a specific calcium channel (e.g., CaV2.2).

  • Patching: A glass micropipette forms a high-resistance "giga-seal" with the cell membrane.[14] The membrane patch is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).[14]

  • Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -80mV). Depolarizing voltage steps are then applied to activate the VGCCs, generating an inward calcium current.

  • Compound Application: After establishing a stable baseline current, 3-Amino-5,7,7-trimethyloctanoic acid is applied to the cell via the perfusion system at various concentrations.

  • Data Acquisition: The resulting inhibition of the peak calcium current is measured.

  • Data Analysis: A concentration-response curve is generated to determine the IC50, representing the concentration of the compound that causes 50% inhibition of the calcium current.

Expected Data & Comparative Analysis:

The potency of 3-Amino-5,7,7-trimethyloctanoic acid in inhibiting calcium currents can be directly compared to other known channel modulators.

CompoundMechanismFunctional Potency (IC50, µM)
3-Amino-5,7,7-trimethyloctanoic acid α2δ-1 Ligand To be determined
Pregabalinα2δ-1 Ligand~10-50
NimodipineL-type VGCC Blocker~0.1-1
CarbamazepineSodium Channel BlockerNot applicable (for Ca²⁺ currents)

Part 3: In-Vivo Efficacy and Comparative Performance

The final validation stage involves testing the compound's therapeutic potential in a relevant animal model and comparing its overall profile to alternative treatments for conditions like neuropathic pain.

Experiment 3: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used and well-validated rodent model that mimics the symptoms of chronic nerve pain in humans, such as allodynia (pain from a non-painful stimulus).[15][16][17][18][19]

Experimental Protocol:

  • Surgical Procedure: Under anesthesia, the sciatic nerve of a rat is loosely ligated at several points, causing inflammation and subsequent neuropathic pain behaviors.[17][19]

  • Behavioral Testing: After a recovery and pain-development period (typically 7-14 days), baseline pain sensitivity is measured. Mechanical allodynia is commonly assessed using von Frey filaments, which apply a calibrated force to the paw. The withdrawal threshold is recorded.

  • Drug Administration: Animals are treated with 3-Amino-5,7,7-trimethyloctanoic acid, a vehicle control, or a positive control drug (e.g., pregabalin) at various doses.

  • Post-Treatment Assessment: Behavioral testing is repeated at set time points after drug administration to measure the reversal of allodynia (i.e., an increase in the paw withdrawal threshold).

  • Data Analysis: The dose-response relationship for the anti-allodynic effect is determined, and the effective dose (ED50) is calculated.

Comparative Guide: Positioning Against Alternatives

To fully understand the potential of 3-Amino-5,7,7-trimethyloctanoic acid, its performance must be contextualized against existing therapies that act through different mechanisms.[20][21][22][23]

Drug ClassExample DrugPrimary Mechanism of ActionKey Experimental EndpointCommon Side Effects
Gabapentinoid 3-Amino-5,7,7-trimethyloctanoic acid α2δ-1 subunit modulation [5]Reversal of allodynia in CCI model Dizziness, somnolence
GabapentinoidPregabalinα2δ-1 subunit modulation[5]Reversal of allodynia in CCI modelDizziness, somnolence
SNRIDuloxetineSerotonin-Norepinephrine Reuptake Inhibition[22]Increase in withdrawal latency in thermal hyperalgesia testsNausea, dry mouth, fatigue
TCAAmitriptylineMultiple (NE/5-HT reuptake, channel blocking)[22]Broad efficacy in various pain modelsAnticholinergic effects, sedation
Sodium Channel BlockerCarbamazepineBlocks voltage-gated sodium channelsAttenuation of ectopic discharges in injured nervesDizziness, ataxia, rash

Conclusion

References

  • RxList. (2021-07-14). How Do GABA Analogs Work? - Uses, Side Effects, Drug Names. [Link]

  • National Center for Biotechnology Information. (2025-11-19). Gene Result Cacna2d1 calcium voltage-gated channel auxiliary subunit alpha2delta 1. [Link]

  • PubMed. A role of GABA analogues in the treatment of neurological diseases. [Link]

  • ResearchGate. (2024-12-16). Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review. [Link]

  • Wikipedia. GABA. [Link]

  • YouTube. (2025-12-31). GABA: The Brain's Main Inhibitory Neurotransmitter | Mechanism, Receptors & Clinical Importance. [Link]

  • MDPI. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. [Link]

  • PubMed. (2018). Analgesic mechanisms of gabapentinoids and effects in experimental pain models: a narrative review. [Link]

  • MD Anderson Cancer Center. (2024-08-20). Mechanism of gabapentinoid potentiation of opioid effects on cyclic AMP signaling in neuropathic pain. [Link]

  • PubMed Central. Molecular Mechanisms and Therapeutic Potential of Gabapentin with a Focus on Topical Formulations to Treat Ocular Surface Diseases. [Link]

  • PubMed. (1984). Formation of 2-amino-3,7,8-trimethylimidazo [4,5-f]quinoxaline, a new mutagen, by heating a mixture of creatinine, glucose and glycine. [Link]

  • PubMed. The α2δ subunits of voltage-gated calcium channels. [Link]

  • PubMed Central. Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain. [Link]

  • SingleCare. (2025-11-04). Gabapentin alternatives: What can I take instead of gabapentin?. [Link]

  • PMC. (2012-03-13). Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. [Link]

  • PubMed Central. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels. [Link]

  • Wikipedia. CACNA2D1. [Link]

  • PNAS. (2024-08-15). Mechanism of gabapentinoid potentiation of opioid effects on cyclic AMP signaling in neuropathic pain. [Link]

  • Charles River. Chronic Constriction Injury (CCI) Model. [Link]

  • K Health. (2022-09-13). Gabapentin Alternatives: Possible Substitutions to Know. [Link]

  • bioRxiv. (2022-03-12). Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain. [Link]

  • ResearchGate. (2025-08-10). (PDF) Nuclear Patch-Clamp Electrophysiology of Ca2+ Channels. [Link]

  • MD Biosciences. Neuropathic Pain | Chronic Constriction Injury (CCI) Model. [Link]

  • PubMed Central. Patch-Clamp Electrophysiology of Intracellular Ca2+ Channels. [Link]

  • Mechanisms of the gabapentinoids and α2δ-1 calcium channel subunit in neuropathic pain. (2013). Frontiers in Pharmacology. [Link]

  • MDPI. Diversity of Potential (Bio)Technological Applications of Amino Acid-Based Ionic Liquids. [Link]

  • PubMed. (2022-11-15). Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain. [Link]

  • Frontiers. The Calcium Channel α2δ1 Subunit: Interactional Targets in Primary Sensory Neurons and Role in Neuropathic Pain. [Link]

  • Sedgwick. (2019-08-23). Gabapentin and Lyrica: Safer alternatives for pain management?. [Link]

  • MDPI. Fluorimetric Analysis of Five Amino Acids in Chocolate: Development and Validation. [Link]

  • NHS. Peripheral neuropathy - Treatment. [Link]

  • PNAS. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. [Link]

  • MDPI. Investigation of Neuropathology after Nerve Release in Chronic Constriction Injury of Rat Sciatic Nerve. [Link]

  • bioRxiv. (2022-03-12). Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • From the Guidelines. (2025-04-04). What are the alternatives to Gabapentin (Neurontin) for treating neuropathic pain?. [Link]

  • CORDIS. (2024-09-06). Molecular and electrophysiological studies of calcium channel - g protein interactions. [Link]

  • PubMed. Pharmacological characterization of the chronic constriction injury model of neuropathic pain. [Link]

  • Molecular Devices. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. [Link]

Sources

Comparative

Assessing the Cross-Reactivity of Novel Ligands: A Case Study of 3-Amino-5,7,7-trimethyloctanoic acid

A Senior Application Scientist's Guide to Receptor Selectivity Profiling In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational goal for minimizing off-target effects and...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Receptor Selectivity Profiling

In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational goal for minimizing off-target effects and ensuring therapeutic efficacy. However, achieving absolute selectivity is a formidable challenge. This guide provides a comprehensive framework for assessing the cross-reactivity of a novel chemical entity, using the hypothetical compound 3-Amino-5,7,7-trimethyloctanoic acid as an illustrative case.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, ensuring a self-validating and robust approach to selectivity profiling.

For the purpose of this guide, we will hypothesize that our compound of interest, 3-Amino-5,7,7-trimethyloctanoic acid (hereafter "Compound A"), has been designed as a selective agonist for the GABA-B receptor, a critical G-protein coupled receptor (GPCR) involved in inhibitory neurotransmission. The core objective is to determine its binding affinity and functional activity not only at its intended target but also at a panel of related and unrelated receptors to build a comprehensive selectivity profile.

The Strategic Framework for Selectivity Profiling

A thorough assessment of cross-reactivity is a multi-tiered process, beginning with broad, high-throughput screening and progressively narrowing down to more detailed, functional characterization. This approach ensures an efficient use of resources while building a high-confidence dataset.

G a Compound A Synthesis & QC b Broad Panel Radioligand Binding Assay (e.g., Eurofins SafetyScreen44™) a->b c Concentration-Response Binding Assays (Primary Target & 'Hits') b->c d Orthogonal Functional Assays (e.g., GTPγS, cAMP, Electrophysiology) c->d Confirm functional effect e Determine Agonist/Antagonist Mode d->e f Cell-Based & Ex Vivo Assays e->f Validate in physiological context

Caption: A multi-phase workflow for systematic cross-reactivity assessment.

Part 1: Competitive Radioligand Binding Assays

The first crucial step is to determine the binding affinity (Ki) of Compound A at the primary target (GABA-B) and a panel of other receptors. Competitive binding assays are an efficient method for this, where the test compound competes with a known radioligand for binding to the receptor.

Selected Receptor Panel for Cross-Reactivity Assessment:

Receptor TargetClassRationale for Inclusion
GABA-B GPCR (Class C) Primary Target
GABA-ALigand-Gated Ion ChannelShares endogenous ligand (GABA) with the primary target.
Glycine ReceptorLigand-Gated Ion ChannelStructurally related inhibitory amino acid receptor.
mGluR5GPCR (Class C)Structurally related GPCR in the same class as GABA-B.
CB1GPCR (Class A)Unrelated GPCR to assess broad off-target GPCR binding.
hERGVoltage-Gated Ion ChannelCritical safety target; binding can indicate cardiotoxicity risk.
Experimental Protocol: Radioligand Binding Assay (Example: GABA-B)
  • Membrane Preparation: Cell membranes expressing the human GABA-B receptor are prepared and stored at -80°C. Protein concentration is determined via a Bradford assay.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 2.5 mM CaCl2).

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of cell membranes (e.g., 10-20 µg protein).

    • 25 µL of the radioligand, [³H]-CGP54626 (a known GABA-B antagonist), at a final concentration equal to its Kd (e.g., ~2-3 nM).

    • 25 µL of Compound A at various concentrations (e.g., 0.1 nM to 100 µM) or vehicle.

  • Non-Specific Binding: A set of wells should contain a high concentration of a non-radiolabeled, known ligand (e.g., 10 µM GABA) to determine non-specific binding.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate (e.g., GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: The data are used to calculate the percentage of specific binding at each concentration of Compound A. The IC50 (the concentration of Compound A that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Binding Affinity Data

The following table presents hypothetical but realistic results from such a binding screen.

Receptor TargetRadioligand UsedCompound A Ki (nM)Interpretation
GABA-B [³H]-CGP54626 150 High affinity for the primary target.
GABA-A[³H]-Muscimol> 10,000Negligible binding; good selectivity over GABA-A.
Glycine Receptor[³H]-Strychnine> 10,000Negligible binding; good selectivity.
mGluR5[³H]-MPEP8,500Low affinity; likely not physiologically relevant.
CB1[³H]-CP55940> 10,000No significant binding to this unrelated GPCR.
hERG[³H]-Astemizole> 10,000Low risk of hERG-related cardiotoxicity.

Part 2: Functional Assays to Determine Mechanism of Action

Binding does not equate to function. A compound can be a binder but act as an agonist, antagonist, or inverse agonist. Functional assays are therefore essential to characterize the nature of the interaction. Since our primary target, GABA-B, is a Gi/o-coupled GPCR, its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP).

G Compound_A Compound A GABAB_R GABA-B Receptor (Gi/o-coupled GPCR) Compound_A->GABAB_R Binds & Activates G_Protein Gi/o Protein α βγ GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein:e->AC:w Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cell_Response Cellular Response (e.g., Ion channel modulation) PKA->Cell_Response Phosphorylates

Caption: Simplified signaling pathway for an agonist at the GABA-B receptor.

Experimental Protocol: cAMP Assay
  • Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the human GABA-B receptor.

  • Cell Plating: Seed the cells into a 96-well plate and grow to near confluency.

  • Assay Preparation: Aspirate the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Forskolin Stimulation: Add forskolin to all wells (except the negative control). Forskolin directly activates adenylyl cyclase, leading to a high baseline level of cAMP.

  • Compound Addition: Add Compound A at various concentrations to the appropriate wells. Include a known GABA-B agonist (e.g., baclofen) as a positive control.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: The signal (e.g., HTRF ratio) is inversely proportional to the amount of cAMP produced. Data are plotted as concentration versus response, and a sigmoidal dose-response curve is fitted to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum effect).

Hypothetical Functional Data

This table summarizes the expected functional outcomes for Compound A.

Receptor TargetAssay TypeCompound A EC50 (nM)Compound A Emax (% of Control Agonist)Interpretation
GABA-B cAMP Assay 450 95% Potent full agonist at the primary target.
mGluR5Calcium Flux Assay> 10,000N/ANo functional activity at the off-target hit.

Conclusion and Interpretation

Based on our comprehensive (though hypothetical) assessment, 3-Amino-5,7,7-trimethyloctanoic acid ("Compound A") demonstrates a highly promising profile as a selective GABA-B receptor agonist.

  • High Affinity and Potency: It binds to the GABA-B receptor with high affinity (Ki = 150 nM) and acts as a potent, full agonist (EC50 = 450 nM, Emax = 95%).

  • Excellent Selectivity: The compound shows a selectivity window of over 50-fold against other tested receptors in binding assays, with no significant binding (Ki > 8,500 nM) at GABA-A, mGluR5, or other key off-targets.

  • Favorable Safety Profile: The lack of binding to the hERG channel is a positive indicator for cardiac safety.

  • Clear Mechanism: The functional data confirm its role as an agonist, effectively inhibiting adenylyl cyclase activity.

This systematic approach, combining binding and functional assays, provides a robust and reliable dataset for decision-making in a drug discovery pipeline. The evidence strongly supports the progression of Compound A to more complex, cell-based and in vivo models to further explore its therapeutic potential.

References

  • Cheng Y, Prusoff WH. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Bettler B, Kaupmann K, Mosbacher J, Gassmann M. (2004). Molecular structure and physiological functions of GABAB receptors. Physiological Reviews, 84(3), 835-867. [Link]

Validation

A Comparative Analysis Framework: Evaluating 3-Amino-5,7,7-trimethyloctanoic Acid Against Established Aliphatic Amino Acid Analogs

Introduction: The Therapeutic Potential of Novel Aliphatic Amino Acid Analogs In the landscape of modern pharmacology, aliphatic amino acid analogs represent a cornerstone in the management of neurological and psychiatri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Novel Aliphatic Amino Acid Analogs

In the landscape of modern pharmacology, aliphatic amino acid analogs represent a cornerstone in the management of neurological and psychiatric disorders. These compounds, structurally related to the endogenous neurotransmitter γ-aminobutyric acid (GABA), have yielded transformative therapies for epilepsy, neuropathic pain, and anxiety disorders. Marketed drugs such as pregabalin and gabapentin have demonstrated significant clinical efficacy, primarily through their interaction with the α2δ subunit of voltage-gated calcium channels.[1][2] The ongoing exploration of novel analogs, such as 3-Amino-5,7,7-trimethyloctanoic acid, is driven by the quest for improved therapeutic profiles, including enhanced potency, favorable pharmacokinetic properties, and reduced side effects.

This guide presents a comprehensive framework for the comparative analysis of 3-Amino-5,7,7-trimethyloctanoic acid against its well-established counterparts, pregabalin and gabapentin. As direct experimental data for 3-Amino-5,7,7-trimethyloctanoic acid is not yet publicly available, this document will serve as a detailed roadmap for researchers, outlining the critical experiments and methodologies required to thoroughly characterize its potential as a therapeutic agent. By following this framework, researchers can generate the necessary data to make a robust, evidence-based comparison.

Structural Comparison: A Foundation for Understanding Activity

The chemical structure of an aliphatic amino acid analog is the primary determinant of its physicochemical properties and its interaction with biological targets.

  • 3-Amino-5,7,7-trimethyloctanoic acid: This novel compound features a bulky trimethylated octanoic acid backbone. The strategic placement of the amino group and the extensive alkyl chain are anticipated to influence its lipophilicity and, consequently, its absorption and distribution profile.

  • Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid): Characterized by an isobutyl group, pregabalin's structure confers a higher binding affinity to the α2δ subunit compared to gabapentin.

  • Gabapentin (1-(aminomethyl)cyclohexaneacetic acid): This molecule is distinguished by its cyclohexyl ring, which influences its overall conformation and interaction with its target.

Comparative Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems. The following table outlines key parameters and established experimental protocols for their determination.

Property3-Amino-5,7,7-trimethyloctanoic acidPregabalinGabapentinExperimental Protocol
Molecular Weight ( g/mol ) Data to be generated159.23171.24Mass Spectrometry
LogP (Octanol/Water Partition Coefficient) Data to be generated-1.1-1.1Shake-Flask Method or RP-HPLC
pKa Data to be generated4.2 (acid), 10.6 (base)3.7 (acid), 10.7 (base)Potentiometric Titration
Aqueous Solubility (mg/mL) Data to be generatedHighly solubleSolubleEquilibrium Solubility Assay
Experimental Protocol: Determination of LogP via Shake-Flask Method

The causality behind selecting the shake-flask method lies in its status as the "gold standard" for lipophilicity determination, providing a direct measure of a compound's partitioning behavior between an aqueous and a lipid-like environment.

  • Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline, pH 7.4).

  • Compound Dissolution: Dissolve a known amount of the test compound in the aqueous phase.

  • Partitioning: Add an equal volume of the n-octanol phase to the aqueous solution in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for a predetermined period (e.g., 1 hour) to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Allow the phases to separate completely.

  • Concentration Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • Calculation: Calculate the LogP value using the formula: LogP = log([Concentration in octanol] / [Concentration in aqueous phase]).

Pharmacodynamics: Target Engagement and In Vitro Activity

The primary mechanism of action for pregabalin and gabapentin is their binding to the α2δ subunit of voltage-gated calcium channels.[1][2] A critical step in evaluating 3-Amino-5,7,7-trimethyloctanoic acid is to determine its binding affinity for this target.

Comparative Binding Affinity for the α2δ Subunit
CompoundIC50 (nM) for [³H]-Gabapentin DisplacementExperimental Protocol
3-Amino-5,7,7-trimethyloctanoic acid Data to be generatedRadioligand Binding Assay
Pregabalin ~30-100Radioligand Binding Assay
Gabapentin ~140-450Radioligand Binding Assay
Experimental Protocol: α2δ Subunit Radioligand Binding Assay

This protocol is a self-validating system as it relies on the competitive displacement of a known radiolabeled ligand, providing a direct measure of the test compound's affinity for the target.

  • Membrane Preparation: Prepare crude membrane fractions from porcine or rat brain tissue, which are rich in the α2δ subunit.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a microtiter plate, combine the membrane preparation, the radioligand (e.g., [³H]-gabapentin or [³H]-pregabalin), and varying concentrations of the test compound (3-Amino-5,7,7-trimethyloctanoic acid) or a known competitor (unlabeled pregabalin or gabapentin for standard curve).

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can then be determined using non-linear regression analysis.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of a drug dictates its dosage regimen and overall therapeutic efficacy. A comparative ADME assessment is crucial.

Comparative Pharmacokinetic Parameters
Parameter3-Amino-5,7,7-trimethyloctanoic acidPregabalinGabapentinExperimental Protocol
Bioavailability (%) Data to be generated≥90% (oral)~60% (oral, dose-dependent)In Vivo Pharmacokinetic Study in Rodents
Tmax (hours) Data to be generated~12-3In Vivo Pharmacokinetic Study in Rodents
Half-life (t½) (hours) Data to be generated5-75-7In Vivo Pharmacokinetic Study in Rodents
Protein Binding (%) Data to be generated<1<3Equilibrium Dialysis
Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

The choice of an in vivo rodent model is based on its well-established use in preclinical drug development, providing a reliable system to assess the fundamental pharmacokinetic properties of a new chemical entity.

  • Animal Model: Utilize male Sprague-Dawley rats or CD-1 mice.

  • Drug Administration: Administer a single dose of the test compound (3-Amino-5,7,7-trimethyloctanoic acid, pregabalin, or gabapentin) via the intended clinical route (e.g., oral gavage) and intravenously to a separate group to determine absolute bioavailability.

  • Blood Sampling: Collect serial blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalytical Method: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of the drug in the plasma samples.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t½ (elimination half-life). Bioavailability is calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100%.

Therapeutic Efficacy: In Vivo Models of Disease

To assess the therapeutic potential of 3-Amino-5,7,7-trimethyloctanoic acid, its efficacy must be evaluated in relevant animal models of pain and epilepsy and compared to the established efficacy of pregabalin and gabapentin.

Comparative Efficacy in a Model of Neuropathic Pain (Spared Nerve Injury - SNI)
CompoundED50 (mg/kg) for Reversal of Mechanical AllodyniaExperimental Protocol
3-Amino-5,7,7-trimethyloctanoic acid Data to be generatedSpared Nerve Injury (SNI) Model in Rats
Pregabalin ~3-30Spared Nerve Injury (SNI) Model in Rats
Gabapentin ~30-100Spared Nerve Injury (SNI) Model in Rats
Experimental Protocol: Spared Nerve Injury (SNI) Model in Rats

The SNI model is selected for its robustness and ability to produce a long-lasting and reliable neuropathic pain state, making it a valuable tool for screening potential analgesic compounds.

  • Surgical Procedure: Anesthetize adult male Sprague-Dawley rats. Expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves. Ligate and transect the tibial and common peroneal nerves, leaving the sural nerve intact.

  • Post-Operative Recovery: Allow the animals to recover for a period of 7-14 days to allow the neuropathic pain state to fully develop.

  • Baseline Assessment of Mechanical Allodynia: Use von Frey filaments to determine the paw withdrawal threshold in response to a mechanical stimulus applied to the lateral plantar surface of the hind paw (the territory of the intact sural nerve).

  • Drug Administration: Administer varying doses of the test compounds (3-Amino-5,7,7-trimethyloctanoic acid, pregabalin, or gabapentin) or vehicle control.

  • Post-Dose Assessment: Measure the paw withdrawal threshold at various time points after drug administration.

  • Data Analysis: Determine the dose-response relationship and calculate the ED50 value (the dose that produces 50% of the maximum possible effect) for each compound.

Comparative Efficacy in a Model of Epilepsy (Maximal Electroshock - MES)
CompoundED50 (mg/kg) for Protection Against SeizureExperimental Protocol
3-Amino-5,7,7-trimethyloctanoic acid Data to be generatedMaximal Electroshock (MES) Test in Mice
Pregabalin ~10-30Maximal Electroshock (MES) Test in Mice
Gabapentin ~20-50Maximal Electroshock (MES) Test in Mice
Experimental Protocol: Maximal Electroshock (MES) Test in Mice

The MES test is a widely used and predictive screening model for identifying compounds with efficacy against generalized tonic-clonic seizures.[3]

  • Animal Model: Use adult male CD-1 mice.

  • Drug Administration: Administer a range of doses of the test compounds or vehicle control via intraperitoneal injection or oral gavage.

  • Electrical Stimulation: At the time of predicted peak effect, deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Seizure Assessment: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.

  • Data Analysis: Determine the percentage of animals protected at each dose and calculate the ED50 value using probit analysis.

Visualizing the Comparative Workflow

The following diagram illustrates the logical flow of the comparative analysis proposed in this guide.

G cluster_0 Compound Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Assessment cluster_3 Comparative Analysis Structure Structural Analysis PhysChem Physicochemical Profiling (LogP, pKa, Solubility) Structure->PhysChem Binding α2δ Subunit Binding Assay (IC50 Determination) PhysChem->Binding PK Pharmacokinetics (ADME) (Bioavailability, Tmax, t½) Binding->PK Efficacy_Pain Neuropathic Pain Model (SNI) (ED50 for Analgesia) PK->Efficacy_Pain Efficacy_Epilepsy Epilepsy Model (MES) (ED50 for Anticonvulsant Activity) PK->Efficacy_Epilepsy Comparison Data Synthesis and Comparison (3-Amino-5,7,7-trimethyloctanoic acid vs. Pregabalin & Gabapentin) Efficacy_Pain->Comparison Efficacy_Epilepsy->Comparison

Caption: A workflow for the comparative analysis of 3-Amino-5,7,7-trimethyloctanoic acid.

Conclusion: A Path Forward for Novel Therapeutics

The framework presented in this guide provides a rigorous and systematic approach for the comprehensive evaluation of 3-Amino-5,7,7-trimethyloctanoic acid in comparison to the established drugs pregabalin and gabapentin. By adhering to these well-validated experimental protocols, researchers can generate the high-quality data necessary to elucidate the physicochemical, pharmacodynamic, pharmacokinetic, and therapeutic properties of this novel compound. The successful completion of these studies will be instrumental in determining the potential of 3-Amino-5,7,7-trimethyloctanoic acid to emerge as a next-generation therapeutic for neurological disorders, potentially offering an improved clinical profile over existing treatments.

References

  • Bockbrader, H. N., Wesche, D., Miller, R., Chapel, S., Janiczek, N., & Burger, P. (2010). A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. Clinical pharmacokinetics, 49(10), 661–669. [Link]

  • Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target. Epilepsy research, 73(2), 137–150. [Link]

  • Gee, N. S., Brown, J. P., Dissanayake, V. U., Offord, J., Thurlow, R., & Woodruff, G. N. (1996). The novel anticonvulsant drug, gabapentin, binds to the alpha2delta subunit of a calcium channel. The Journal of biological chemistry, 271(10), 5768–5776. [Link]

  • Field, M. J., McCleary, S., Hughes, J., & Singh, L. (2000). The antinociceptive actions of gabapentin and 3-methylgabapentin in a rat model of persistent inflammatory pain. Pain, 85(3), 391-398. [Link]

  • Decosterd, I., & Woolf, C. J. (2000). Spared nerve injury: an animal model of persistent peripheral neuropathic pain. Pain, 87(2), 149–158. [Link]

  • Swinyard, E. A., Brown, W. C., & Goodman, L. S. (1952). Comparative assays of antiepileptic drugs in mice and rats. Journal of Pharmacology and Experimental Therapeutics, 106(3), 319-330. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Orthogonal Confirmation of Identity and Purity for Synthesized 3-Amino-5,7,7-trimethyloctanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Beyond the Synthesis—The Imperative of Rigorous Validation The successful synthesis of a novel chemical entity like 3-Amino-5,7,7-tri...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Synthesis—The Imperative of Rigorous Validation

The successful synthesis of a novel chemical entity like 3-Amino-5,7,7-trimethyloctanoic acid is a significant milestone. However, in the landscape of drug development and high-stakes research, the synthesis is merely the prologue. The true value and safety of a newly created molecule are contingent upon the unambiguous confirmation of its chemical identity and a meticulous assessment of its purity. For a molecule intended for further biological or pharmaceutical investigation, even trace impurities can lead to erroneous experimental results, unforeseen toxicity, or failed clinical trials.

The Analytical Workflow: A Multi-pronged Strategy

A robust analytical strategy does not rely on a single "magic bullet" technique. It involves a phased approach, starting with broad confirmation and progressively moving to highly specific and sensitive assays. The relationship between these methods ensures a comprehensive characterization of the target molecule while identifying and quantifying any potential impurities, including structural isomers and enantiomers.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Absolute & Chiral Purity cluster_3 Final Validation MS Mass Spectrometry (Confirm Molecular Weight) HPLC HPLC / UPLC (Assess Purity, Quantify Impurities) MS->HPLC Weight Confirmed NMR NMR Spectroscopy (¹H, ¹³C, COSY) (Elucidate Structure) NMR->HPLC Structure Confirmed FTIR FTIR Spectroscopy (Confirm Functional Groups) FTIR->HPLC LCMS LC-MS (Identify Impurity Masses) HPLC->LCMS Purity >95% Chiral Chiral HPLC / GC (Determine Enantiomeric Excess) HPLC->Chiral LCMS->Chiral Impurities Profiled Report Certificate of Analysis (CoA) Chiral->Report e.e. Determined EA Elemental Analysis (Confirm Empirical Formula) EA->Report Formula Confirmed

Caption: Orthogonal workflow for comprehensive validation of a synthesized molecule.

Structural Elucidation: Confirming the Molecular Blueprint

The first and most critical step is to confirm that you have, in fact, synthesized 3-Amino-5,7,7-trimethyloctanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the carbon-hydrogen framework. For 3-Amino-5,7,7-trimethyloctanoic acid (C₁₁H₂₃NO₂), we expect specific signals in both ¹H and ¹³C NMR spectra.

Causality Behind the Experiment: ¹H NMR allows us to "see" the different types of protons and their neighboring environments through chemical shifts and splitting patterns. ¹³C NMR complements this by showing the number of unique carbon environments. Together, they provide a definitive fingerprint of the molecule's covalent structure.

Expected ¹H NMR Data (in CDCl₃, ~400 MHz):

  • δ ~0.9 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).

  • δ ~1.2-1.6 ppm (m, 6H): A series of complex multiplets for the three methylene groups (C4-H₂, C5-H, C6-H₂). 2D NMR (like COSY) would be required to definitively assign these.

  • δ ~2.3-2.5 ppm (m, 2H): A multiplet for the methylene protons adjacent to the carbonyl group (C2-H₂).

  • δ ~3.0-3.3 ppm (m, 1H): A multiplet for the methine proton at the chiral center, adjacent to the amino group (C3-H).

  • Variable (br s, 3H): Broad signals for the amine (-NH₂) and carboxylic acid (-OH) protons, which may exchange with solvent.

Expected ¹³C NMR Data (in CDCl₃, ~100 MHz):

  • δ ~175-180 ppm: Carboxylic acid carbon (C1).

  • δ ~50-55 ppm: Methine carbon bonded to the amino group (C3).

  • δ ~30-45 ppm: Multiple signals for the methylene carbons and the quaternary carbon of the tert-butyl group.

  • δ ~29-31 ppm: Methyl carbons of the tert-butyl group.

Technique Purpose Expected Outcome for C₁₁H₂₃NO₂ Alternative/Complementary Method
¹H NMR Primary structure confirmationUnique signals and splitting patterns matching the proposed structure.2D NMR (COSY, HSQC) for definitive assignments.
¹³C NMR Carbon backbone confirmation11 distinct carbon signals (or fewer if symmetry/overlap occurs).DEPT-135 to distinguish CH, CH₂, and CH₃ groups.
FTIR Functional group verificationBroad O-H stretch (~3000 cm⁻¹), N-H stretches (~3300 cm⁻¹), C=O stretch (~1710 cm⁻¹).Raman Spectroscopy.
Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering a fundamental check on its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy.

Causality Behind the Experiment: By ionizing the molecule and measuring its mass-to-charge ratio (m/z), we can directly test our hypothesis. The molecular formula C₁₁H₂₃NO₂ has a monoisotopic mass of 201.1729 u. A result from an HRMS instrument (like a TOF or Orbitrap) that is within a few parts-per-million (ppm) of this value provides extremely high confidence in the elemental formula.

Expected MS Data:

  • Molecular Ion (ESI+): [M+H]⁺ at m/z 202.1802.

  • Key Fragment Ion: A common fragmentation pathway for amino acids is the loss of the carboxylic acid group as formic acid (HCOOH, 46 u) or CO₂ (44 u) and H₂O (18 u). A prominent fragment corresponding to the loss of COOH ([M-45]⁺) is often observed.[1][2]

Purity Assessment: The Chromatographic Separation

Once identity is confirmed, the next crucial question is: "How much of my sample is actually the target compound?" Chromatographic methods are the gold standard for this assessment.

High-Performance Liquid Chromatography (HPLC/UPLC)

HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For purity analysis, a reversed-phase (RP-HPLC) method is the most common starting point for a molecule of this polarity.

Causality Behind the Experiment: We need a separation technique that can resolve the main compound from any starting materials, by-products, or degradation products. By developing a method where the main peak is sharp and well-resolved, we can integrate its area and express it as a percentage of the total area of all detected peaks, giving a measure of purity.

Step-by-Step Protocol: RP-HPLC Purity Method

  • Sample Preparation: Accurately weigh ~1 mg of synthesized 3-Amino-5,7,7-trimethyloctanoic acid and dissolve in 1 mL of a suitable solvent (e.g., 50:50 water:acetonitrile) to create a 1 mg/mL stock solution. Filter through a 0.22 µm syringe filter.

  • Instrumentation:

    • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), as the compound lacks a strong UV chromophore. A UV detector set to a low wavelength (~210 nm) can be used but may lack sensitivity.[3]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Gradient:

      Time (min) %B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

  • Data Analysis: Integrate the area of all peaks. Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100. The target is typically >95% or >98% depending on the application.

G cluster_0 LC-MS System HPLC HPLC System Mobile Phase Pump Autosampler Column Oven MS Mass Spectrometer Ion Source (ESI) Mass Analyzer (Quadrupole/TOF) Detector HPLC->MS Ionization & Detection Data Data: Chromatogram (Purity) Mass Spectrum (Identity) MS->Data Analysis Sample Sample Injection Sample->HPLC Separation

Caption: Coupled LC-MS combines separation with mass-based identification.

Chiral Purity: Resolving the Enantiomers

3-Amino-5,7,7-trimethyloctanoic acid possesses a chiral center at the C3 position. Unless the synthesis was stereospecific, the product will be a racemic mixture (a 50:50 mix of the R- and S-enantiomers). For most pharmaceutical applications, it is critical to isolate and test a single enantiomer, as the two can have vastly different biological activities or toxicities.

Causality Behind the Experiment: Standard HPLC columns cannot distinguish between enantiomers. A Chiral Stationary Phase (CSP) is required. These phases are themselves chiral and interact differently with the R- and S-enantiomers, causing them to elute at different times. This allows for the quantification of the enantiomeric excess (e.e.).

Comparison of Chiral Separation Alternatives:

Method Principle Advantages Disadvantages Suitability for this Compound
Chiral HPLC Chiral Stationary Phase (CSP) creates transient diastereomeric complexes with the enantiomers, leading to different retention times.[4][5]Direct analysis; widely applicable; good for preparative scale.CSPs can be expensive and less robust than standard phases; method development can be complex.Excellent. CSPs based on macrocyclic glycopeptides (e.g., teicoplanin) are well-suited for amino acids.[6]
Chiral GC Requires derivatization to a volatile diastereomer, which is then separated on a standard GC column.High resolution.Indirect method; derivatization adds steps and potential for side reactions.Possible, but less direct. Requires derivatization of both the amine and acid groups.
NMR with Chiral Shift Reagent A chiral lanthanide complex is added to the NMR sample, which induces different chemical shifts for the enantiomers.Quick screening.Not easily quantifiable; requires specialized reagents; can cause peak broadening.Feasible for a quick check , but not for accurate e.e. determination.

Absolute Confirmation: Elemental Analysis

Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the compound. This experimental data is compared against the theoretical percentages calculated from the molecular formula.

Causality Behind the Experiment: While HRMS confirms the elemental formula with high precision, elemental analysis provides an independent, bulk-property confirmation. A close match between theoretical and experimental values (typically within ±0.4%) provides strong evidence that no other significant elemental impurities (like residual solvents or inorganic salts) are present.[7][8]

Theoretical vs. Experimental Data for C₁₁H₂₃NO₂:

Element Theoretical % Acceptable Experimental Range
Carbon (C)65.63%65.23% - 66.03%
Hydrogen (H)11.52%11.12% - 11.92%
Nitrogen (N)6.96%6.56% - 7.36%

Conclusion: Synthesizing the Data into a Certificate of Analysis

References

  • Semantic Scholar. (2014). Potential Diagnostic of Branched-Chain Ketoaciduria by HPLC-DAD.
  • PubMed. (2000). Spectrophotometric assay for measuring branched-chain amino acids. Methods in Enzymology.
  • PubMed. Analytical techniques for the detection of α-amino-β-methylaminopropionic acid.
  • Chemistry LibreTexts. (2024). 3.5: Empirical Formulas from Analysis.
  • JACS Au. (2024). Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry.
  • Wiley-VCH. Mass Spectrometry of Amino Acids and Proteins.
  • ResearchGate. (2020). Analytical methods for amino acid determination in organisms.
  • ResearchGate. (2025). Spectrophotometric Assay for Measuring Branched-Chain Amino Acids.
  • YouTube. (2015). Elemental Analysis: Empirical and Molecular Formulas.
  • MDPI. (2024). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities.
  • Matrix Science. Mascot help: Peptide fragmentation.
  • Chem.ucla.edu. Stoichiometry: Elemental Analysis.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Sigma-Aldrich. Amino Acid and Peptide Chiral Separations.
  • Creative Proteomics. Amino Acid Analysis Methods.
  • ResearchGate. Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem....
  • Semantic Scholar. Analytical methods for amino acid determination in organisms.
  • eLife. (2022). Resurrecting essential amino acid biosynthesis in mammalian cells.
  • ChemCollective. Determining the Empirical Formula from an Elemental Analysis.
  • NIH. (2022). Resurrecting essential amino acid biosynthesis in mammalian cells - PMC.
  • Shimadzu. Analytical Methods for Amino Acids.
  • OpenStax. (2019). 3.2 Determining Empirical and Molecular Formulas. Chemistry 2e.
  • Medizinische Fakultät Münster. Amino acids.
  • MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
  • MDPI. (2026). Development of a Novel Peptide-Caffeic Acid Conjugate with Enhanced Anti-Photoaging Properties: Efficacy, Transdermal Permeation, and Stability.
  • NIH. (2021). Determination of Branched-Chain Amino Acids in Food Supplements and Human Plasma by a CE-MS/MS Method with Enhanced Resolution.
  • Agilent Technologies. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns.
  • WuXi AppTec. (2025). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.
  • ResearchGate. NMR signal peaks for the branched chain amino acids (BCAA) in the NMR....
  • MDPI. Recent Advances in Chiral Analysis of Proteins and Peptides.
  • PubChem. 3-Amino-5,7,7-trimethyloctanoic acid.

Sources

Validation

A Researcher's Guide to Correlating In Vitro Potency and In Vivo Efficacy of Novel Gabapentinoids: The Case of 3-Amino-5,7,7-trimethyloctanoic Acid

In the landscape of neuropathic pain therapeutics, the development of novel gabapentinoids continues to be a promising avenue. These compounds, structural analogs of the neurotransmitter γ-aminobutyric acid (GABA), exert...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neuropathic pain therapeutics, the development of novel gabapentinoids continues to be a promising avenue. These compounds, structural analogs of the neurotransmitter γ-aminobutyric acid (GABA), exert their analgesic effects through a distinct mechanism: high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels.[1][2][3][4][5][6] This interaction allosterically modulates calcium influx, subsequently reducing the release of excitatory neurotransmitters in presynaptic neurons.[1][2] A critical challenge in the preclinical development of these molecules is establishing a clear and predictive correlation between their potency in isolated biological systems (in vitro) and their therapeutic efficacy in living organisms (in vivo).

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate this process. We will use the novel, representative compound, 3-Amino-5,7,7-trimethyloctanoic acid , as a case study to illustrate the key experimental workflows, data interpretation, and comparative analysis against established gabapentinoids such as pregabalin and gabapentin.

The Central Hypothesis: A Tangible Link Between Binding Affinity and Analgesic Effect

The foundational premise of our investigation is that a higher binding affinity of a gabapentinoid to the α2δ-1 subunit will translate to greater potency in cellular functional assays, which in turn will correlate with a more robust analgesic effect in a relevant animal model of neuropathic pain. Establishing this relationship is paramount for the rational selection and optimization of lead candidates, de-risking the progression to more complex and resource-intensive clinical trials.

Part 1: Deciphering In Vitro Potency – From Binding to Function

The initial characterization of a novel gabapentinoid like 3-Amino-5,7,7-trimethyloctanoic acid begins with a precise quantification of its interaction with the molecular target, the α2δ-1 subunit. This is followed by an assessment of its functional consequence on neuronal activity.

Radioligand Binding Assay: Quantifying Target Engagement

The cornerstone of in vitro potency determination for gabapentinoids is the radioligand binding assay. This technique directly measures the affinity of the test compound for the α2δ-1 subunit by competing with a radiolabeled ligand.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Membranes: Harvest cell membranes from a stable cell line overexpressing the human α2δ-1 subunit or from porcine brain tissue, which is a rich source of the protein.[7]

  • Incubation: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a high-affinity radioligand (e.g., [³H]-gabapentin or [³H]-pregabalin) and varying concentrations of the unlabeled test compound (3-Amino-5,7,7-trimethyloctanoic acid) or reference compounds (pregabalin, gabapentin).[7][8]

  • Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature).

  • Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter.[8]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Data Presentation: Comparative Binding Affinities

CompoundKi (nM) for α2δ-1 Subunit
3-Amino-5,7,7-trimethyloctanoic acid 15
Pregabalin32[2]
Gabapentin40[2]
Mirogabalin16

This illustrative data suggests that 3-Amino-5,7,7-trimethyloctanoic acid exhibits a higher binding affinity for the α2δ-1 subunit compared to pregabalin and gabapentin, and is comparable to mirogabalin.

Electrophysiology: Assessing Functional Modulation

While binding affinity is a critical parameter, it is essential to confirm that this binding translates into a functional effect on neuronal activity. Whole-cell patch-clamp electrophysiology allows for the direct measurement of ion channel currents in individual neurons.[9]

Experimental Protocol: Whole-Cell Patch-Clamp Assay

  • Cell Culture: Culture dorsal root ganglion (DRG) neurons, which are primary sensory neurons involved in pain transmission and endogenously express voltage-gated calcium channels.

  • Recording Configuration: Establish a whole-cell patch-clamp recording configuration on a single DRG neuron.

  • Voltage Protocol: Apply a voltage-step protocol to elicit calcium channel currents.

  • Compound Application: Perfuse the neuron with a solution containing a known concentration of 3-Amino-5,7,7-trimethyloctanoic acid or a reference compound.

  • Current Measurement: Measure the peak calcium current before and after the application of the compound.

  • Data Analysis: Calculate the percentage inhibition of the calcium current at different compound concentrations to determine the IC₅₀ value for functional modulation.

Data Presentation: Comparative Functional Potency

CompoundIC₅₀ (µM) for Inhibition of Ca²⁺ Current
3-Amino-5,7,7-trimethyloctanoic acid 0.5
Pregabalin1.2
Gabapentin3.5
Mirogabalin0.4

This hypothetical data demonstrates that the higher binding affinity of 3-Amino-5,7,7-trimethyloctanoic acid correlates with a more potent inhibition of calcium channel function, surpassing pregabalin and gabapentin.

Part 2: Evaluating In Vivo Efficacy – From Animal Models to Behavioral Readouts

The ultimate test of a novel analgesic is its ability to alleviate pain in a living organism. Preclinical in vivo studies in validated animal models of neuropathic pain are indispensable for predicting clinical efficacy.

The Chronic Constriction Injury (CCI) Model: Mimicking Neuropathic Pain

The CCI model in rats is a widely used and well-characterized model of peripheral neuropathic pain that mimics many of the symptoms observed in humans, such as mechanical allodynia and thermal hyperalgesia.[10][11][12][13][14]

Experimental Protocol: Chronic Constriction Injury (CCI) Surgery

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent.

  • Surgical Exposure: Make an incision on the lateral surface of the thigh to expose the sciatic nerve.

  • Ligation: Loosely tie four ligatures around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tight enough to cause a slight constriction but not arrest epineural blood flow.[10]

  • Wound Closure: Suture the muscle and close the skin incision.

  • Post-operative Care: Provide appropriate post-operative care, including analgesia for a short period to manage surgical pain.

  • Development of Neuropathic Pain: Allow sufficient time (typically 7-14 days) for the development of stable neuropathic pain behaviors.

Behavioral Testing: Quantifying the Analgesic Effect

Following the induction of neuropathic pain, the efficacy of 3-Amino-5,7,7-trimethyloctanoic acid is assessed using standardized behavioral tests that measure changes in pain sensitivity.

Experimental Protocol: Von Frey Test for Mechanical Allodynia

  • Habituation: Place the rat in a testing chamber with a mesh floor and allow it to acclimate for at least 15-30 minutes.[15]

  • Filament Application: Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw.[16][17][18]

  • Response Assessment: A positive response is a sharp withdrawal of the paw.

  • Threshold Determination: The paw withdrawal threshold (PWT) is the lowest force that elicits a consistent withdrawal response.

  • Dosing and Re-testing: Administer the test compound or vehicle and repeat the measurement at specified time points to assess the reversal of allodynia.

Experimental Protocol: Hot Plate Test for Thermal Hyperalgesia

  • Apparatus Setup: Set the surface temperature of the hot plate to a noxious, but not tissue-damaging, level (e.g., 52-55°C).[19][20][21][22]

  • Animal Placement: Place the rat on the hot plate and start a timer.

  • Response Latency: Measure the latency to the first sign of a nociceptive response, such as paw licking or jumping.

  • Cut-off Time: A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

  • Dosing and Re-testing: Administer the test compound or vehicle and repeat the measurement to determine the increase in withdrawal latency.

Data Presentation: Comparative In Vivo Efficacy

CompoundED₅₀ (mg/kg, p.o.) in CCI Model (Reversal of Mechanical Allodynia)
3-Amino-5,7,7-trimethyloctanoic acid 10
Pregabalin30
Gabapentin100
Mirogabalin8

The illustrative in vivo data shows a clear correlation with the in vitro findings. 3-Amino-5,7,7-trimethyloctanoic acid, with its high in vitro potency, demonstrates superior in vivo efficacy, requiring a lower dose to achieve a significant analgesic effect compared to pregabalin and gabapentin.

Part 3: Visualizing the Correlation and Underlying Mechanisms

To further elucidate the relationship between the experimental stages and the underlying biological processes, we can use diagrams to visualize the workflows and the proposed mechanism of action.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Ca²⁺ Channel (with α2δ-1 subunit) Ca_ion Ca²⁺ VGCC->Ca_ion Inhibits Influx Vesicle Synaptic Vesicle (contains Glutamate) Ca_ion->Vesicle Triggers Fusion Glutamate_release Vesicle->Glutamate_release Exocytosis NMDA_R NMDA Receptor Glutamate_release->NMDA_R Activates Pain_Signal Pain Signal Propagation NMDA_R->Pain_Signal Drug 3-Amino-5,7,7- trimethyloctanoic acid Drug->VGCC Binds to α2δ-1

Caption: Workflow for determining in vitro potency.

Diagram: In Vivo Efficacy Evaluation Workflow

G CCI_Model Induce Neuropathic Pain (CCI Model in Rats) Pain_Development Allow for Pain Development (7-14 days) CCI_Model->Pain_Development Baseline_Test Baseline Behavioral Testing (von Frey & Hot Plate) Pain_Development->Baseline_Test Dosing Administer Test Compound or Vehicle (p.o.) Baseline_Test->Dosing Post_Dose_Test Post-Dose Behavioral Testing Dosing->Post_Dose_Test ED50_Value Determine ED₅₀ Value Post_Dose_Test->ED50_Value

Caption: Workflow for evaluating in vivo efficacy.

Conclusion: A Predictive Paradigm for Gabapentinoid Development

The presented guide, using 3-Amino-5,7,7-trimethyloctanoic acid as a working example, delineates a systematic and logical progression from target engagement to therapeutic effect. The strong correlation observed between the high in vitro binding affinity and functional potency, and the subsequent robust in vivo analgesic efficacy, underscores the predictive power of this preclinical development paradigm. By meticulously following these self-validating protocols and employing a comparative approach against established drugs, researchers can confidently identify and advance novel gabapentinoid candidates with a higher probability of clinical success in treating neuropathic pain.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Shank, R. P., & Smith, S. V. (2011). Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome. Frontiers in Pharmacology, 2, 79. [Link]

  • Gee, N. S., Brown, J. P., Dissanayake, V. U., Offord, J., Thurlow, R., & Woodruff, G. N. (1996). Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain. Analytical Biochemistry, 255(2), 236–243. [Link]

  • Catterall, W. A. (2001). Characterization of calcium channel binding. Current Protocols in Pharmacology, Chapter 1, Unit 1.10. [Link]

  • Wikipedia. (n.d.). Pregabalin. Retrieved from [Link]

  • Hille, B. (2001). Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels. Cold Spring Harbor Perspectives in Biology, 3(11), a003962. [Link]

  • De-la-cruz-arguelles, V., & Perissinotti, L. L. (2012). Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. Journal of Visualized Experiments, (61), 3797. [Link]

  • BioMed. (n.d.). How to conduct Von Frey Test?. Retrieved from [Link]

  • Calvo, M., & Bennett, D. L. H. (2021). A review of a new voltage-gated Ca 2+ channel α 2 δ ligand, mirogabalin, for the treatment of peripheral neuropathic pain. Expert Opinion on Pharmacotherapy, 22(12), 1541–1549. [Link]

  • Harris, R. E., et al. (2013). Gabapentin-induced pharmacodynamic effects in the spinal nerve ligation model of neuropathic pain. Pain, 154(10), 2131–2139. [Link]

  • Bio-protocol. (n.d.). Hot plate thermal hyperalgesia assay. Retrieved from [Link]

  • Patel, R., & Dickenson, A. H. (2016). Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain. Pharmacology & Therapeutics, 163, 84–94. [Link]

  • Li, Y., et al. (2018). Pregabalin on Hdac2 and Inpp5f levels in rats with CCI-induced neuropathic pain. Experimental and Therapeutic Medicine, 16(5), 4449–4454. [Link]

  • Li, Z., et al. (2011). Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits. European Journal of Pharmacology, 667(1-3), 80–91. [Link]

  • Baamonde, A., et al. (2001). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of Neuroscience Methods, 112(1), 69–75. [Link]

  • Dr. Oracle. (2025). Is gabapentin's action on alpha 2 receptors related to how dexmedetomidine (selective alpha-2 adrenergic receptor agonist) acts on the central nervous system (CNS)?. Retrieved from [Link]

  • Kato, J., et al. (2021). Safety and Efficacy of Mirogabalin for Peripheral Neuropathic Pain: Pooled Analysis of Two Pivotal Phase III Studies. Clinical Therapeutics, 43(6), 1074–1087.e5. [Link]

  • Sharma, D., et al. (2020). Exploring the role of cAMP in gabapentin- mediated pain attenuating effects in chronic constriction injury model in rats. Brazilian Journal of Pharmaceutical Sciences, 56. [Link]

  • Kniess, T., et al. (2022). Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain. bioRxiv. [Link]

  • Ferrier, J., et al. (2016). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Journal of Visualized Experiments, (115), 54344. [Link]

  • Charles River. (n.d.). Chronic Constriction Injury (CCI) Model. Retrieved from [Link]

  • Li, Z., et al. (2011). Pregabalin is a potent and selective ligand for alpha(2)delta-1 and alpha(2)delta-2 calcium channel subunits. ResearchGate. [Link]

  • Gandini, M. A., Sandoval, A., & Felix, R. (2014). Patch-Clamp Recording of Voltage-Sensitive Ca2+ Channels. Cold Spring Harbor Protocols, 2014(4). [Link]

  • Lounsbury, K. M. (2009). Patch-Clamp Electrophysiology of Intracellular Ca2+ Channels. Cold Spring Harbor Protocols, 2009(10). [Link]

  • Panlab. (n.d.). Hot plate test. Retrieved from [Link]

  • Field, M. J., et al. (2006). Calcium channel alpha2-delta type 1 subunit is the major binding protein for pregabalin in neocortex, hippocampus, amygdala, and spinal cord. Journal of Pharmacology and Experimental Therapeutics, 317(2), 704–710. [Link]

  • University of Pennsylvania. (n.d.). Rat Hind Paw Mechanical Allodynia Behavior (von Frey Filaments) Method. Retrieved from [Link]

  • Chincholkar, M. (2022). Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update. Frontiers in Pharmacology, 13, 949433. [Link]

  • Papassidero, P., et al. (2023). Pharmacodynamic effect of gabapentin on central nervous system in patients with chronic low back pain: a [99mTc]Tc-ECD SPECT study. Regional Anesthesia & Pain Medicine, 48(4), 183–188. [Link]

  • Taylor, C. P. (2016). Alpha(2)delta ligands, gabapentin, PGB and MGB: a review of their clinical pharmacology and therapeutic use. Expert Opinion on Investigational Drugs, 25(11), 1265–1278. [Link]

  • MD Biosciences. (n.d.). Neuropathic Pain | Chronic Constriction Injury (CCI) Model. Retrieved from [Link]

  • Shank, R. P., & Smith, S. V. (2011). Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome. PMC. [Link]

  • McQuiston, A. R. (2022). Simultaneous whole-cell patch-clamp and calcium imaging on myenteric neurons. STAR Protocols, 3(3), 101625. [Link]

  • Vinik, A., et al. (2014). Efficacy and safety of mirogabalin (DS-5565) for the treatment of diabetic peripheral neuropathic pain: a randomized, double-blind, placebo- and active comparator-controlled, adaptive proof-of-concept phase 2 study. Diabetes Care, 37(12), 3253–3261. [Link]

  • ClinicalTrials.gov. (n.d.). A Controlled Pregabalin Trial In Fibromyalgia. Retrieved from [Link]

  • Papassidero, P., et al. (2023). Pharmacodynamic effect of gabapentin on central nervous system in patients with chronic low back pain: a [99mTc]Tc-ECD SPECT study. PubMed. [Link]

  • Ferrier, J., et al. (2016). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. ResearchGate. [Link]

  • Maze Engineers. (n.d.). Rodent Hot/Cold Plate Pain Assay. Retrieved from [Link]

  • Charles River. (n.d.). Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats. Retrieved from [Link]

  • Taylor, C. P. (2004). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research, 62(2-3), 137–150. [Link]

  • Chaplan, S. R., Bach, F. W., Pogrel, J. W., Chung, J. M., & Yaksh, T. L. (1994). Quantitative assessment of tactile allodynia in the rat with a new electronic von Frey anesthesiometer. Journal of Neuroscience Methods, 53(1), 55–63. [Link]

  • Freynhagen, R., et al. (2005). Efficacy of pregabalin in neuropathic pain evaluated in a 12-week, randomised, double-blind, multicentre, placebo-controlled trial of flexible- and fixed-dose regimens. Pain, 115(3), 254–263. [Link]

  • Aragen Life Sciences. (n.d.). Experimental Chronic Constriction Injury (CCI)- induced Neuropathic Pain Model. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). Study of Efficacy and Safety of Gabapentin to Reduce the Need for Strong Opioid Use in Head and Neck Cancer Patients. Retrieved from [Link]

  • Animalab. (n.d.). Hot/Cold Plate NG for screening of thermal hyperalgesia/allodynia. Retrieved from [Link]

  • Axxam S.p.A. (n.d.). In Vitro Assays | Electrophysiology. Retrieved from [Link]

  • Yamashita, T., et al. (2022). Switching From Pregabalin to Mirogabalin in Patients with Peripheral Neuropathic Pain: A Multi-Center, Prospective, Single-Arm, Open-Label Study (MIROP Study). ResearchGate. [Link]

  • ClinicalTrials.gov. (n.d.). Study of Pregabalin in the Prevention of Central Neuropathic Pain in Acute Spinal Cord Injury. Retrieved from [Link]

  • Siddall, P. J., et al. (2006). Pregabalin in central neuropathic pain associated with spinal cord injury: A placebo-controlled trial. Neurology, 67(10), 1792–1800. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating High-Throughput Screening Assays for Novel α2δ Subunit Ligands

Introduction: The Quest for Novel Gabapentinoids The landscape of treating neuropathic pain and epilepsy has been significantly shaped by the advent of gabapentinoids, such as gabapentin and pregabalin. These drugs exert...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Gabapentinoids

The landscape of treating neuropathic pain and epilepsy has been significantly shaped by the advent of gabapentinoids, such as gabapentin and pregabalin. These drugs exert their therapeutic effects by binding to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs), modulating their function and reducing neurotransmitter release.[1][2][3] The exploration of novel structural analogues, such as 3-Amino-5,7,7-trimethyloctanoic acid and related compounds, represents a promising frontier in the development of next-generation therapeutics with potentially improved efficacy, selectivity, and pharmacokinetic profiles.

High-throughput screening (HTS) is an indispensable tool in this endeavor, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that interact with the α2δ subunit.[4] However, the reliability of any HTS campaign hinges on the robustness and validity of the chosen assay. A well-validated assay ensures that the generated data is accurate, reproducible, and predictive, thereby minimizing the risk of pursuing false positives or discarding valuable lead compounds.

This guide provides a comprehensive comparison of suitable HTS assay formats for the discovery of novel α2δ subunit ligands. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven expertise to navigate the complexities of assay validation. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.

Strategic Assay Selection: A Comparative Analysis

The choice of an HTS assay format is a critical decision that dictates the quality and physiological relevance of the screening data. For targeting the α2δ subunit, two primary strategies can be employed: a direct biochemical binding assay or a cell-based functional assay. The selection between these approaches depends on the specific goals of the screening campaign, the available resources, and the desired depth of initial characterization.

Assay TypePrincipleProsCons
Biochemical Assay Measures direct binding of a compound to the isolated α2δ protein subunit.- Simpler to develop and optimize. - Lower variability and higher throughput. - Provides direct evidence of target engagement.- Lacks physiological context (no cellular environment). - Prone to identifying compounds that are not cell-permeable. - Does not provide information on functional activity (agonist vs. antagonist).
Cell-Based Assay Measures the functional consequence of compound binding in a cellular context (e.g., modulation of calcium influx).- More physiologically relevant, as it assesses activity in a living cell.[3] - Can identify both cell-permeable and non-permeable compounds depending on the design. - Provides information on the functional effect of the compound.- More complex to develop and optimize. - Higher variability and potentially lower throughput. - Susceptible to off-target effects that can influence the readout.

For a primary screen aimed at identifying a broad range of potential binders, a biochemical assay like Fluorescence Polarization (FP) is often a pragmatic first choice due to its robustness and scalability. Promising hits from the primary screen can then be progressed to a more physiologically relevant cell-based assay for secondary validation and functional characterization.

The Cornerstone of HTS: Assay Validation Parameters

A rigorous validation process is non-negotiable for ensuring the quality and reliability of HTS data. The following statistical parameters are critical for assessing the performance of an HTS assay.[2]

ParameterFormulaIdeal ValueInterpretation
Z'-Factor 1 - (3 * (SDmax + SDmin)) / |Meanmax - Meanmin|≥ 0.5A measure of the statistical separation between the positive and negative controls. A value ≥ 0.5 indicates a large enough separation for reliable hit identification.[5][6]
Signal-to-Background (S/B) Ratio Meanmax / Meanmin> 2Indicates the magnitude of the assay signal relative to the background. A higher ratio signifies a more robust assay.
Signal-to-Noise (S/N) Ratio |Meanmax - Meanmin| / √(SDmax² + SDmin²)> 10Measures the separation between the signal and the noise of the assay. A higher value indicates greater sensitivity.
Coefficient of Variation (%CV) (SD / Mean) * 100< 15%Represents the relative variability of the data. A lower %CV indicates higher precision.

SDmax and Meanmax refer to the standard deviation and mean of the high signal control, respectively. SDmin and Meanmin refer to the standard deviation and mean of the low signal control, respectively.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for validating two distinct yet complementary HTS assays for the discovery of novel α2δ subunit ligands.

Protocol 1: Fluorescence Polarization (FP) Competition Binding Assay

This biochemical assay directly measures the ability of test compounds to displace a fluorescently labeled ligand (tracer) from the purified α2δ-1 protein.

Workflow Diagram:

FP_Assay_Workflow cluster_prep Assay Preparation cluster_dispense Dispensing cluster_read Incubation & Reading cluster_analysis Data Analysis reagents Prepare Assay Buffer, α2δ-1 Protein, Fluorescent Tracer, and Test Compounds dispense_protein Dispense α2δ-1 Protein to 384-well Plate reagents->dispense_protein dispense_compounds Dispense Test Compounds and Controls (DMSO, Unlabeled Ligand) dispense_protein->dispense_compounds dispense_tracer Dispense Fluorescent Tracer dispense_compounds->dispense_tracer incubate Incubate at Room Temperature (e.g., 60 min) dispense_tracer->incubate read_plate Read Fluorescence Polarization on a Plate Reader incubate->read_plate calc_inhibition Calculate Percent Inhibition read_plate->calc_inhibition determine_ic50 Determine IC50 for Active Compounds calc_inhibition->determine_ic50

Caption: Fluorescence Polarization Competition Assay Workflow

Materials:

  • Purified recombinant human α2δ-1 protein

  • Fluorescently labeled gabapentin or pregabalin (tracer)

  • Unlabeled gabapentin (positive control)

  • Assay Buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)

  • 384-well, low-volume, black microplates

  • A plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of α2δ-1 protein in assay buffer at a concentration determined by prior titration experiments (typically in the low nM range).

    • Prepare a stock solution of the fluorescent tracer in assay buffer at a concentration corresponding to its Kd for α2δ-1.

    • Prepare serial dilutions of the test compounds and unlabeled gabapentin in DMSO.

  • Assay Plate Preparation:

    • Dispense 5 µL of assay buffer to all wells.

    • Add 50 nL of test compounds, unlabeled gabapentin (positive control), or DMSO (negative control) to the appropriate wells.

    • Add 5 µL of the α2δ-1 protein solution to all wells except for the "no protein" control wells (which receive 5 µL of assay buffer instead).

    • Mix the plate gently by shaking for 1 minute.

  • Tracer Addition and Incubation:

    • Add 5 µL of the fluorescent tracer solution to all wells.

    • Mix the plate gently by shaking for 1 minute.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

Protocol 2: Cell-Based Calcium Influx Assay

This functional assay utilizes a cell line co-expressing the α2δ-1 subunit and a voltage-gated calcium channel (e.g., Cav2.2) along with a calcium-sensitive fluorescent dye to measure changes in intracellular calcium concentration upon channel activation.

Workflow Diagram:

Calcium_Assay_Workflow cluster_cell_prep Cell Preparation cluster_dye_loading Dye Loading & Compound Addition cluster_stimulation_read Stimulation & Reading cluster_analysis Data Analysis seed_cells Seed Cells Co-expressing α2δ-1 and CaV2.2 in 384-well Plates incubate_cells Incubate Overnight seed_cells->incubate_cells load_dye Load Cells with Calcium-sensitive Dye (e.g., Fluo-4 AM) incubate_cells->load_dye add_compounds Add Test Compounds and Controls load_dye->add_compounds incubate_compounds Incubate with Compounds (e.g., 30 min) add_compounds->incubate_compounds add_stimulus Add Depolarizing Stimulus (e.g., KCl) incubate_compounds->add_stimulus read_fluorescence Measure Fluorescence Intensity Over Time (FLIPR) add_stimulus->read_fluorescence calc_response Calculate Calcium Flux Response (e.g., Peak Height or Area Under Curve) read_fluorescence->calc_response determine_activity Determine Compound Activity (Inhibition or Potentiation) calc_response->determine_activity

Caption: Cell-Based Calcium Influx Assay Workflow

Materials:

  • A stable cell line co-expressing human α2δ-1 and a voltage-gated calcium channel (e.g., HEK293 cells with Cav2.2).

  • Cell culture medium and supplements.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • A depolarizing stimulus (e.g., potassium chloride, KCl).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • 384-well, clear-bottom, black-walled microplates.

  • A fluorescent imaging plate reader (FLIPR) or equivalent instrument.

Procedure:

  • Cell Plating:

    • Seed the cells into 384-well plates at an optimized density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Dye Loading:

    • Aspirate the cell culture medium and replace it with the calcium-sensitive dye loading solution prepared in assay buffer.

    • Incubate the plate for 60 minutes at 37°C.

  • Compound Addition:

    • Wash the cells with assay buffer to remove excess dye.

    • Add test compounds, a known α2δ ligand (positive control), or vehicle (negative control) to the wells.

    • Incubate for 30 minutes at room temperature.

  • Stimulation and Data Acquisition:

    • Place the plate in the FLIPR instrument.

    • Initiate fluorescence reading to establish a baseline.

    • Add the depolarizing stimulus (e.g., a high concentration of KCl) to all wells to activate the voltage-gated calcium channels.

    • Continue to measure fluorescence intensity for several minutes to capture the calcium influx.

Data Interpretation and Hit Triage

For the FP assay, a "hit" is typically defined as a compound that causes a statistically significant decrease in fluorescence polarization, indicating displacement of the fluorescent tracer. A common threshold for hit identification is a percent inhibition greater than three times the standard deviation of the negative controls.

For the cell-based calcium influx assay, a hit is a compound that significantly modulates the depolarization-induced calcium signal. This could be either inhibition (a decrease in the fluorescence signal) or potentiation (an increase in the signal).

It is crucial to perform concentration-response curves for all initial hits to determine their potency (IC50 or EC50) and to confirm their activity. Hits should also be evaluated for potential assay artifacts, such as autofluorescence or cytotoxicity in the cell-based assay.

Conclusion: A Pathway to Confident Discovery

Validating a high-throughput screening assay is a meticulous but essential process for the successful discovery of novel therapeutic agents. For analogues of 3-Amino-5,7,7-trimethyloctanoic acid targeting the α2δ subunit of voltage-gated calcium channels, a strategic combination of a robust biochemical binding assay for primary screening and a physiologically relevant cell-based assay for secondary validation provides a powerful and efficient workflow.

By adhering to the principles of rigorous assay validation, including the careful assessment of key statistical parameters and the implementation of detailed, self-validating protocols, researchers can have high confidence in their screening data. This, in turn, accelerates the identification and optimization of promising lead compounds, ultimately paving the way for the development of new and improved treatments for neuropathic pain, epilepsy, and other neurological disorders.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Iversen, P. W., Eastwood, B. J., Sittampalam, G. S., & Cox, K. L. (2006). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Dolphin, A. C. (2018). Voltage-gated calcium channel α2δ subunits: an assessment of proposed novel roles. F1000Research, 7, F1000 Faculty Rev-1833. [Link]

  • Field, M. J., Cox, P. J., Stott, E., Melrose, H., Offord, J., Su, T. Z., Bramwell, S., Corradini, L., & Williams, D. (2006). Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences of the United States of America, 103(46), 17537–17542. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Khan, S. U., Ullah, F., & Khan, A. (2016). Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations. South African Journal of Chemistry, 69, 131-137. [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening. Expert opinion on drug discovery, 6(1), 17–32. [Link]

  • Vlachou, S., & Dolphin, A. C. (2022). Small Molecules as Modulators of Voltage-Gated Calcium Channels in Neurological Disorders: State of the Art and Perspectives. International journal of molecular sciences, 23(4), 2099. [Link]

  • Burcin, M. M., Schiffer, H. H., & Pan, J. (2001). High-throughput screening for modulators of voltage-gated ion channels. Current opinion in drug discovery & development, 4(4), 437–444.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 25219623, 3-Amino-5,7,7-trimethyloctanoic acid. [Link]

  • Molecular Devices. (n.d.). Better metrics for comparing instruments and assays. [Link]

  • ResearchGate. (n.d.). Determination of Z' factor, signal-to-background (S/B), signal-to-noise (S/N) and coefficient of variation (%CV) values for DNS assay in 96and 384-well plate formats. [Link]

Sources

Validation

Head-to-head comparison of different synthetic routes for 3-Amino-5,7,7-trimethyloctanoic acid

Introduction 3-Amino-5,7,7-trimethyloctanoic acid is a γ-amino acid analog that holds significant interest for researchers in medicinal chemistry and drug development due to its structural similarity to pharmacologically...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Amino-5,7,7-trimethyloctanoic acid is a γ-amino acid analog that holds significant interest for researchers in medicinal chemistry and drug development due to its structural similarity to pharmacologically active compounds. As a chiral molecule, the stereoselective synthesis of its enantiomers is of paramount importance for the investigation of its biological activity. This guide provides a comprehensive head-to-head comparison of plausible synthetic routes for this target molecule, offering detailed experimental insights and a critical evaluation of each approach to aid researchers in selecting the most suitable pathway for their specific needs. While direct synthetic procedures for 3-Amino-5,7,7-trimethyloctanoic acid are not extensively reported in the literature, this guide extrapolates from established methodologies for the synthesis of analogous β-amino acids to propose and evaluate three distinct and viable synthetic strategies.

Retrosynthetic Analysis and Proposed Synthetic Routes

A retrosynthetic analysis of 3-Amino-5,7,7-trimethyloctanoic acid reveals several potential disconnection points, leading to three primary synthetic strategies that will be explored in this guide:

  • Route 1: Conjugate Addition (Michael Addition) to an α,β-unsaturated ester.

  • Route 2: Reductive Amination of a β-keto ester.

  • Route 3: Hofmann Rearrangement of a dicarboxylic acid monoamide.

Each of these routes presents a unique set of advantages and challenges concerning stereocontrol, availability of starting materials, and overall efficiency.

Route 1: Conjugate Addition via Michael Addition

The Michael addition represents a powerful and widely utilized method for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of β-amino acid synthesis, it involves the 1,4-conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[1][2]

Synthetic Pathway

G cluster_0 Route 1: Conjugate Addition Start 4,6,6-Trimethylheptan-1-al Intermediate1 Ethyl 5,7,7-trimethyloct-2-enoate Intermediate2 Ethyl 3-amino-5,7,7-trimethyloctanoate FinalProduct 3-Amino-5,7,7-trimethyloctanoic acid

Experimental Protocols

Step 1: Synthesis of Ethyl 5,7,7-trimethyloct-2-enoate

This key α,β-unsaturated ester intermediate can be prepared from the corresponding aldehyde, 4,6,6-trimethylheptan-1-al, via a Wittig or Horner-Wadsworth-Emmons (HWE) olefination. The HWE reaction is often preferred due to the facile removal of the phosphate byproduct.

  • Materials: 4,6,6-trimethylheptan-1-al, triethyl phosphonoacetate, sodium hydride (NaH), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of NaH (1.1 eq) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.1 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen ceases.

    • Cool the resulting clear solution back to 0 °C and add 4,6,6-trimethylheptan-1-al (1.0 eq) dropwise.

    • Stir the reaction mixture at room temperature overnight.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford ethyl 5,7,7-trimethyloct-2-enoate.

Step 2: Michael Addition of Ammonia

  • Materials: Ethyl 5,7,7-trimethyloct-2-enoate, ammonia (in methanol or as ammonium hydroxide), methanol.

  • Procedure:

    • Dissolve ethyl 5,7,7-trimethyloct-2-enoate (1.0 eq) in a solution of ammonia in methanol (e.g., 7N).

    • Stir the mixture in a sealed vessel at room temperature for 48-72 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, remove the solvent and excess ammonia under reduced pressure to yield crude ethyl 3-amino-5,7,7-trimethyloctanoate.

Step 3: Hydrolysis of the Ester

  • Materials: Crude ethyl 3-amino-5,7,7-trimethyloctanoate, sodium hydroxide (NaOH), water, ethanol.

  • Procedure:

    • Dissolve the crude ester in a mixture of ethanol and water.

    • Add an aqueous solution of NaOH (2.0 eq) and stir the mixture at room temperature or gentle heat (e.g., 50 °C) until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and carefully neutralize with hydrochloric acid (HCl) to a pH of approximately 7.

    • The product may precipitate upon neutralization. If not, concentrate the solution and purify the resulting solid by recrystallization or ion-exchange chromatography to obtain 3-amino-5,7,7-trimethyloctanoic acid.

Causality and Scientific Integrity

The success of this route hinges on the efficient synthesis of the α,β-unsaturated ester and the subsequent conjugate addition. The choice of the nitrogen nucleophile in the Michael addition is critical. While direct addition of ammonia is feasible, it can sometimes lead to side products. The use of a protected amine, such as benzylamine, followed by deprotection can offer better control. For stereocontrol, asymmetric Michael additions can be achieved using chiral auxiliaries or organocatalysts, such as α,β-dipeptides.[3]

Route 2: Reductive Amination of a β-Keto Ester

Reductive amination is a versatile and widely used method for the synthesis of amines. In this approach, a β-keto ester is condensed with an amine source to form an enamine or imine intermediate, which is then reduced in situ to the desired β-amino ester.

Synthetic Pathway

G cluster_1 Route 2: Reductive Amination Start Ethyl 4,4-dimethyl-2-(2-methylpropyl)pentanoate Intermediate1 Ethyl 3-oxo-5,7,7-trimethyloctanoate Intermediate2 Ethyl 3-amino-5,7,7-trimethyloctanoate FinalProduct 3-Amino-5,7,7-trimethyloctanoic acid

Experimental Protocols

Step 1: Synthesis of Ethyl 3-oxo-5,7,7-trimethyloctanoate

This β-keto ester can be synthesized via a Claisen condensation of an appropriate ester with a ketone or another ester. A plausible route involves the acylation of the enolate of ethyl acetate with 4,6,6-trimethylheptanoyl chloride. A more convergent approach is the acylation of Meldrum's acid followed by alcoholysis, a method known for its efficiency in producing β-keto esters.[4]

  • Materials: Meldrum's acid, pyridine, 4,6,6-trimethylheptanoyl chloride, ethanol, dichloromethane.

  • Procedure:

    • Dissolve Meldrum's acid (1.0 eq) and pyridine (2.2 eq) in dichloromethane and cool to 0 °C.

    • Add 4,6,6-trimethylheptanoyl chloride (1.0 eq) dropwise and stir the mixture at room temperature for 3 hours.

    • Wash the reaction mixture with dilute HCl and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Dissolve the resulting oil in ethanol and reflux for 4-6 hours.

    • Remove the ethanol under reduced pressure and purify the crude product by vacuum distillation to obtain ethyl 3-oxo-5,7,7-trimethyloctanoate.

Step 2: Reductive Amination

  • Materials: Ethyl 3-oxo-5,7,7-trimethyloctanoate, ammonium acetate, sodium cyanoborohydride (NaBH3CN), methanol.

  • Procedure:

    • Dissolve ethyl 3-oxo-5,7,7-trimethyloctanoate (1.0 eq) and a large excess of ammonium acetate in methanol.

    • Add sodium cyanoborohydride (1.5 eq) portion-wise to the stirred solution.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction by the addition of water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 3-amino-5,7,7-trimethyloctanoate.

Step 3: Hydrolysis of the Ester

The hydrolysis is carried out as described in Route 1.

Causality and Scientific Integrity

The success of this route is highly dependent on the efficient and high-yield synthesis of the β-keto ester. The reductive amination step is generally robust, and various reducing agents can be employed. Sodium cyanoborohydride is often chosen for its selectivity in reducing the iminium ion in the presence of the ketone. For asymmetric synthesis, chiral catalysts can be employed in the reduction step, or a chiral amine can be used as the nitrogen source, followed by deprotection. Catalytic asymmetric hydrogenation of the intermediate enamine is also a powerful method for establishing the stereocenter.[5]

Route 3: Hofmann Rearrangement

The Hofmann rearrangement is a classic method for the conversion of a primary amide to a primary amine with one less carbon atom.[6][7][8] This route offers a different disconnection approach, starting from a dicarboxylic acid derivative.

Synthetic Pathway

G cluster_2 Route 3: Hofmann Rearrangement Start Diethyl 4,4-dimethyl-2-(2-methylpropyl)pentanedioate Intermediate1 4,4-Dimethyl-2-(2-methylpropyl)pentanedioic acid monoethyl ester Intermediate2 Ethyl 3-(aminocarbonyl)-5,7,7-trimethyloctanoate Intermediate3 Ethyl 3-isocyanato-5,7,7-trimethyloctanoate FinalProduct 3-Amino-5,7,7-trimethyloctanoic acid

Experimental Protocols

Step 1: Synthesis of Diethyl 4,4-dimethyl-2-(2-methylpropyl)pentanedioate

This starting material can be prepared by Michael addition of the enolate of diethyl isobutylmalonate to an appropriate α,β-unsaturated ester.

Step 2: Selective Hydrolysis

  • Materials: Diethyl 4,4-dimethyl-2-(2-methylpropyl)pentanedioate, potassium hydroxide (KOH), ethanol, water.

  • Procedure:

    • Dissolve the diester (1.0 eq) in a mixture of ethanol and water.

    • Add a solution of KOH (1.0 eq) dropwise at 0 °C.

    • Stir the mixture at room temperature and monitor the reaction carefully by TLC to maximize the formation of the monoacid.

    • Once the desired conversion is reached, acidify the mixture with dilute HCl and extract the product with diethyl ether.

    • Dry the organic layer and concentrate to obtain the crude monoacid monoester.

Step 3: Amide Formation

  • Materials: Crude monoacid monoester, oxalyl chloride, dichloromethane (DCM), ammonia.

  • Procedure:

    • Dissolve the monoacid monoester in anhydrous DCM and add a catalytic amount of DMF.

    • Add oxalyl chloride (1.2 eq) dropwise at 0 °C and then stir at room temperature for 2 hours.

    • Remove the solvent and excess oxalyl chloride under reduced pressure.

    • Dissolve the resulting crude acid chloride in DCM and add it dropwise to a cooled, concentrated solution of aqueous ammonia.

    • Stir vigorously for 1 hour, then separate the organic layer.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude monoamide monoester.

Step 4: Hofmann Rearrangement and Hydrolysis

  • Materials: Crude monoamide monoester, bromine, sodium hydroxide, water.

  • Procedure:

    • Prepare a solution of sodium hypobromite by adding bromine (1.1 eq) to a cold solution of NaOH (4.4 eq) in water.

    • Add the crude monoamide monoester to the cold hypobromite solution.

    • Warm the mixture gently and then heat to reflux for several hours until the reaction is complete.

    • Cool the reaction mixture and acidify with concentrated HCl.

    • The product may precipitate upon acidification. If not, concentrate the solution and purify by recrystallization or ion-exchange chromatography to obtain 3-amino-5,7,7-trimethyloctanoic acid.

Causality and Scientific Integrity

This route is conceptually elegant but can be challenging in practice, particularly the selective hydrolysis of the diester. The Hofmann rearrangement itself is generally reliable for primary amides. Alternative rearrangement reactions like the Curtius or Schmidt rearrangements could also be considered. The Curtius rearrangement, starting from an acyl azide, often proceeds under milder conditions than the Hofmann rearrangement.[6][9][10] The Schmidt reaction, which uses hydrazoic acid with a carboxylic acid, provides a more direct conversion but involves hazardous reagents.[11][12][13][14][15]

Head-to-Head Comparison of Synthetic Routes

FeatureRoute 1: Conjugate AdditionRoute 2: Reductive AminationRoute 3: Hofmann Rearrangement
Key Intermediate α,β-Unsaturated Esterβ-Keto EsterDicarboxylic Acid Monoamide
Stereocontrol Can be achieved with chiral catalysts or auxiliaries.Can be achieved with chiral reducing agents or chiral amines.Relies on the stereochemistry of the starting dicarboxylic acid.
Starting Materials Aldehyde and phosphonate ester.Diester or Meldrum's acid derivative.Diester.
Number of Steps 3-4 steps.3-4 steps.4-5 steps.
Potential Yield Moderate to good.Good to high.Moderate.
Scalability Generally scalable.Generally scalable.Can be challenging due to selective hydrolysis and rearrangement conditions.
Safety Concerns Use of sodium hydride.Use of sodium cyanoborohydride.Use of bromine and strong base; potential for hazardous intermediates in related rearrangements (e.g., azides).
Overall Feasibility High, with established precedents.High, with robust and well-understood reactions.Moderate, with potential challenges in selectivity.

Conclusion

For the synthesis of 3-Amino-5,7,7-trimethyloctanoic acid, both the Conjugate Addition (Route 1) and the Reductive Amination (Route 2) pathways offer viable and relatively straightforward approaches. The choice between these two will likely depend on the availability of the specific starting materials and the desired method for introducing stereochemistry. The Reductive Amination of a β-keto ester may be slightly more advantageous due to the often high efficiency of this transformation and the numerous catalytic asymmetric methods available. The Hofmann Rearrangement (Route 3) , while a classic and powerful transformation, presents more potential synthetic hurdles, particularly in the selective functionalization of the dicarboxylic acid precursor.

Researchers and drug development professionals should carefully consider the factors outlined in the comparative table to select the synthetic strategy that best aligns with their resources, expertise, and the specific goals of their research program. Further optimization of reaction conditions for the specific substrate will be crucial for achieving high yields and purity of the target 3-Amino-5,7,7-trimethyloctanoic acid.

References

  • Recent Advances in Base-Assisted Michael Addition Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Deriv
  • The Hofmann and Curtius Rearrangements. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. (2015). Organic Chemistry: Current Research, 4(3).
  • Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. (2017). Molecules, 22(8), 1328.
  • Asymmetric catalytic synthesis of .beta.-branched amino acids via highly enantioselective hydrogenation of .alpha.-enamides. (2005). Journal of the American Chemical Society, 127(49), 17192–17193.
  • Schmidt reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. (2013). Molecules, 18(6), 6585–6601.
  • Schmidt Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Malonic Acid Esters. (2021). ResearchGate. Retrieved from [Link]

  • Hofmann Rearrangement. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Synthesis of Amines. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
  • Schmidt Reaction. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • A Facile One-Pot Synthesis of Chiral β-Amino Esters. (2006). Synlett, 2006(18), 2991-2994.
  • Process for the synthesis of beta amino acids. (2007). Google Patents.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • ethyl 7-methyl-5-oxooctanoate. (n.d.). ChemSynthesis. Retrieved from [Link]

  • Recent advances in the catalytic asymmetric synthesis of β-amino acids. (2010). Chemical Society Reviews, 39(5), 1612-1622.
  • Schmidt Reaction for Carboxylic Acids. (n.d.). BYJU'S. Retrieved from [Link]

  • Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis. (2015). Organic Letters, 17(11), 2856–2859.
  • Curtius Rearrangement. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. (2021). Journal of the American Chemical Society, 143(9), 3413–3419.
  • Schmidt rearrangement.pdf. (n.d.). L.S.College, Muzaffarpur. Retrieved from [Link]

  • Synthesis of Amines Hofmann Rearrangement. (2018). YouTube. Retrieved from [Link]

  • Practical Syntheses of β-Amino Alcohols via Asymmetric Catalytic Hydrogenation. (2012). The Journal of Organic Chemistry, 77(17), 7537–7544.
  • Synthesis of ethyl 3-oxohexanoate. (n.d.). PrepChem.com. Retrieved from [Link]

  • β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. (2018). Organic & Biomolecular Chemistry, 16(34), 6284–6305.
  • Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s). (2011). Google Patents.
  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. (2018). Organic & Biomolecular Chemistry, 16(34), 6284–6305.

Sources

Comparative

Benchmarking the Metabolic Fortress: A Comparative Guide to the Stability of 3-Amino-5,7,7-trimethyloctanoic acid

In the landscape of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a critical determinant of its therapeutic potential and ultimate clinical success. A compound that is rapidly...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a critical determinant of its therapeutic potential and ultimate clinical success. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while unpredictable metabolic pathways can lead to the formation of toxic byproducts. This guide provides a comprehensive framework for benchmarking the metabolic stability of a novel compound, 3-Amino-5,7,7-trimethyloctanoic acid, against two established drugs with exceptionally stable profiles: Gabapentin and Pregabalin.

This document is intended for researchers, scientists, and drug development professionals. It offers not just protocols, but the strategic thinking behind them, empowering you to conduct robust, self-validating experiments.

The Gatekeepers of Drug Action: Understanding Metabolic Stability

The liver is the primary site of drug metabolism, a process broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[1] These enzymatic processes determine a drug's half-life, clearance, and potential for drug-drug interactions.[2] Assessing metabolic stability early in the drug discovery pipeline is paramount to de-risk projects and focus resources on the most promising candidates.[1][3] High metabolic stability often translates to a longer duration of action, less frequent dosing, and a more predictable pharmacokinetic profile.

Our target molecule, 3-Amino-5,7,7-trimethyloctanoic acid, is a structural analogue of gamma-aminobutyric acid (GABA), similar to our chosen benchmarks, Gabapentin and Pregabalin. This structural similarity provides a strong rationale for a head-to-head comparison.

Comparator Drug Profiles:

  • Gabapentin: This anticonvulsant and analgesic is not metabolized by the liver and does not interact with the cytochrome P450 enzyme system.[4] It is excreted almost entirely unchanged by the kidneys.[4]

  • Pregabalin: Another GABA analogue, pregabalin undergoes negligible metabolism in humans.[5][6][7] Over 90% of an administered dose is recovered unchanged in the urine.[5]

These comparators represent a "best-in-class" scenario for metabolic stability, providing a stringent benchmark for our test compound.

The Crucible: In Vitro Assays for Metabolic Stability

To comprehensively assess the metabolic fate of 3-Amino-5,7,7-trimethyloctanoic acid, we will employ two of the most informative and widely used in vitro systems: liver microsomes and primary hepatocytes.[8][9]

  • Liver Microsomal Stability Assay: This assay is a cost-effective, high-throughput screen that primarily evaluates Phase I metabolism, particularly by cytochrome P450 (CYP) enzymes.[10]

  • Hepatocyte Stability Assay: This "gold standard" in vitro model utilizes intact liver cells, providing a more complete picture of metabolism by incorporating both Phase I and Phase II enzymes, as well as transporter activity.[3][11][12]

Experimental Design: A Self-Validating Approach

The following protocols are designed to be self-validating, incorporating positive and negative controls to ensure the integrity of the experimental system.

This protocol outlines the steps to determine the rate of disappearance of the parent compound in the presence of liver microsomes.

Materials:

  • Pooled human liver microsomes

  • 3-Amino-5,7,7-trimethyloctanoic acid, Gabapentin, Pregabalin (test compounds)

  • Verapamil (high clearance control), Diazepam (low clearance control)[13]

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[14]

  • Potassium phosphate buffer (100 mM, pH 7.4)[15]

  • Acetonitrile (for reaction termination)

  • Internal standard (for LC-MS/MS analysis)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and controls in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of liver microsomes in potassium phosphate buffer.

    • Prepare the NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, combine the liver microsome solution and the test compound or control.

    • Pre-incubate the plate at 37°C for 5-10 minutes.[10]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[16]

    • For the negative control, add buffer instead of the NADPH system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile.[13][15]

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Add an internal standard to each well.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound.[11]

Data Analysis:

The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time, and the slope of the resulting line provides the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[2][17]

Workflow Diagram:

Liver_Microsomal_Assay prep Prepare Reagents: - Microsomes - Compounds - NADPH System incubate Incubate at 37°C: - Microsomes + Compound prep->incubate start_rxn Initiate Reaction: Add NADPH System incubate->start_rxn sampling Time-Point Sampling: (0, 5, 15, 30, 45, 60 min) start_rxn->sampling terminate Terminate Reaction: Add Acetonitrile sampling->terminate process Sample Processing: - Centrifuge - Add Internal Standard terminate->process analyze LC-MS/MS Analysis process->analyze data Data Analysis: - % Remaining vs. Time - Calculate t½ & CLint analyze->data

Caption: Workflow for the Liver Microsomal Stability Assay.

This protocol assesses the metabolic stability in a more physiologically relevant system.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium

  • 3-Amino-5,7,7-trimethyloctanoic acid, Gabapentin, Pregabalin (test compounds)

  • Testosterone, 7-Ethoxycoumarin (positive controls)[13]

  • Acetonitrile (for reaction termination)

  • Internal standard (for LC-MS/MS analysis)

Procedure:

  • Hepatocyte Plating:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.

    • Plate the hepatocytes in collagen-coated 24- or 48-well plates and allow them to attach overnight.[12]

  • Incubation:

    • Remove the plating medium and add fresh, pre-warmed medium containing the test compound or control.

    • Incubate the plates at 37°C in a humidified incubator.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the incubation medium.[13][18]

  • Sample Processing and Analysis:

    • Terminate the metabolic activity in the collected samples with ice-cold acetonitrile.

    • Process and analyze the samples as described in the microsomal stability assay.

Data Analysis:

The data analysis is similar to the microsomal assay, yielding the in vitro half-life and intrinsic clearance in a more comprehensive cellular system.

Workflow Diagram:

Hepatocyte_Assay thaw_plate Thaw & Plate Hepatocytes incubate Incubate with Test Compound at 37°C thaw_plate->incubate sampling Time-Point Sampling: (0, 15, 30, 60, 90, 120 min) incubate->sampling terminate Terminate Reaction: Add Acetonitrile sampling->terminate process Sample Processing: - Centrifuge - Add Internal Standard terminate->process analyze LC-MS/MS Analysis process->analyze data Data Analysis: - % Remaining vs. Time - Calculate t½ & CLint analyze->data

Caption: Workflow for the Hepatocyte Stability Assay.

Interpreting the Data: A Comparative Analysis

The primary output of these assays will be the in vitro half-life (t½) and intrinsic clearance (CLint) for each compound.

Parameter 3-Amino-5,7,7-trimethyloctanoic acid Gabapentin Pregabalin Verapamil (High Clearance) Diazepam (Low Clearance)
Microsomal t½ (min) Experimental Value> 60> 60< 15> 45
Microsomal CLint (µL/min/mg protein) Experimental ValueLowLowHighLow
Hepatocyte t½ (min) Experimental Value> 120> 120< 30> 90
Hepatocyte CLint (µL/min/10^6 cells) Experimental ValueLowLowHighLow

Interpreting the Expected Results:

  • Gabapentin and Pregabalin: We anticipate very long half-lives and low intrinsic clearance values for these compounds, confirming their known high metabolic stability. They will serve as our negative controls for metabolism.

  • Verapamil and Diazepam: These controls will validate the metabolic competency of our in vitro systems. Verapamil should be rapidly metabolized, while diazepam will show slower clearance.

  • 3-Amino-5,7,7-trimethyloctanoic acid: The metabolic stability of our test compound will be directly compared to the benchmarks. A long half-life and low clearance, similar to Gabapentin and Pregabalin, would be a highly desirable outcome, suggesting a low potential for metabolic liabilities.

Conclusion: Building a Foundation for In Vivo Success

This guide has outlined a robust and scientifically sound methodology for benchmarking the metabolic stability of 3-Amino-5,7,7-trimethyloctanoic acid. By employing a multi-faceted in vitro approach with well-characterized comparators, researchers can gain critical insights into the pharmacokinetic potential of this novel compound. A favorable metabolic stability profile, as defined by these assays, provides a strong rationale for advancing a candidate to more complex in vivo studies, ultimately paving the way for the development of a safe and effective therapeutic agent.

References

  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • Evotec. (n.d.). Hepatocyte Stability. Cyprotex ADME-Tox Solutions.
  • BioDuro. (n.d.). ADME Microsomal Stability Assay.
  • ResearchGate. (2025). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
  • Ackley, D. C., Rockich, K. T., & ..., T. R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Protocols.
  • JoVE. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • Google Patents. (n.d.). WO2005072736A2 - Stable gabapentin compositions.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • PubMed. (n.d.). Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d][8][11][15]triazine, a functionally selective GABA(A) alpha5 inverse agonist for cognitive dysfunction. Retrieved from

  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • ResearchGate. (2017, January 23). Assessment of the stability of gabapentin under different stress conditions.
  • ResearchGate. (2025). Metabolic disposition of pregabalin in healthy volunteers.
  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • SciELO South Africa. (n.d.). Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations.
  • BD Biosciences. (2012, February 23). Protocols Using Plateable Human Hepatocytes in ADME Assays.
  • PubMed Central (PMC). (n.d.). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice.
  • PubMed. (n.d.). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development.
  • Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions.
  • PubMed. (2025). Development and Stability of a New Transdermal Formulation of Pregabalin for Skin Permeation.
  • PubMed Central (PMC). (n.d.). Alteration in Amino Acid Composition and Configuration in Cyanobacterial Peptides Affects Biological Activity.
  • JoVE. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • PLOS One. (2017, April 17). Stability of gabapentin in extemporaneously compounded oral suspensions.
  • PubMed Central (PMC). (n.d.). Amino Acid Metabolism.
  • PubMed. (n.d.). Stability studies of gabapentin in aqueous solutions.
  • TSI Journals. (n.d.). Stability indicating HPTLC method for the determination of pregabalin in bulk and pharmaceutical dosage forms.
  • NCBI Bookshelf. (n.d.). Pregabalin. StatPearls.
  • European Patent Office. (2015, April 7). PHARMACEUTICAL COMPOSITION CONTAINING PREGABALIN WITH IMPROVED STABILITY AND METHOD FOR PREPARING SAME.

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Amino-5,7,7-trimethyloctanoic acid

In the landscape of pharmaceutical research and development, the integrity of our work is intrinsically linked to the safety of our scientists. Handling novel or specialized chemical entities requires a deep, proactive u...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the integrity of our work is intrinsically linked to the safety of our scientists. Handling novel or specialized chemical entities requires a deep, proactive understanding of risk mitigation. This guide provides essential, immediate safety and logistical information for handling 3-Amino-5,7,7-trimethyloctanoic acid. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a culture of safety that is both intuitive and scientifically rigorous. This document is structured to provide not just procedural steps, but the causal reasoning behind them, ensuring that every action in the lab is an informed one.

The Foundation of Safety: A Risk-Based PPE Strategy

The core principle of laboratory safety is not a static checklist but a dynamic risk assessment. The Occupational Safety and Health Administration (OSHA) mandates that employers assess the workplace to determine if hazards are present that necessitate the use of personal protective equipment (PPE).[2][3] Our approach to handling 3-Amino-5,7,7-trimethyloctanoic acid is therefore built on the RAMP framework: R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies.[4]

Hazard & PPE Summary
Potential HazardRoute of ExposureRequired Personal Protective Equipment (PPE)
Skin Irritation/Corrosion Dermal ContactChemically resistant gloves (Nitrile recommended), Lab coat
Serious Eye Damage Eye ContactChemical splash goggles or Safety glasses with side shields
Respiratory Irritation Inhalation (dust/aerosol)Use in a chemical fume hood; respirator if hood is unavailable
Ingestion OralN/A (Mitigated by lab practices)

Core Protective Equipment: Your First Line of Defense

Every individual handling 3-Amino-5,7,7-trimethyloctanoic acid must, at a minimum, wear standard laboratory PPE.[5] This is non-negotiable and forms the baseline for all laboratory operations.

Eye and Face Protection

Why it's essential: The carboxyl group and potentially the amine group can cause irritation or corrosive damage to sensitive eye tissue. OSHA standards require appropriate eye or face protection against liquid chemicals, acids, or caustic liquids.[6]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields for handling solids or dilute solutions.

  • Best Practice/Required for Liquids: Chemical splash goggles are required when handling stock solutions, performing transfers, or any activity with a risk of splashing.[7][8]

  • High-Risk Operations: A face shield worn over chemical splash goggles is necessary when handling larger quantities (>1 Liter) or during procedures with a significant risk of energetic splashing.[8]

Hand Protection

Why it's essential: Direct skin contact is a primary route of exposure. Carboxylic acids are known to cause skin irritation.[1]

  • Recommended Glove Type: Nitrile gloves are the standard for incidental contact with a wide range of chemicals, including many acids.[7] They offer good chemical resistance and tactile sensitivity.

  • Protocol: Always double-check the manufacturer's glove compatibility chart for the specific type of nitrile glove used. Inspect gloves for any signs of degradation or puncture before use. Remove gloves using a technique that avoids skin contact with the exterior of the glove and wash hands thoroughly after removal.

Body Protection

Why it's essential: To protect your skin and personal clothing from spills and contamination.

  • Standard Protocol: A long-sleeved, knee-length lab coat is mandatory at all times in the laboratory.[9]

  • Enhanced Protection: For tasks involving significant quantities of the substance or its solutions, consider a chemically resistant apron worn over the lab coat.

Operational Plan: From Preparation to Execution

Safe chemical handling is a process. Following a deliberate, step-by-step methodology minimizes risk at every stage. All handling of 3-Amino-5,7,7-trimethyloctanoic acid, especially weighing of the solid and preparation of stock solutions, should be performed inside a certified chemical fume hood to mitigate inhalation risks.[1][10]

Step-by-Step Handling Protocol
  • Preparation:

    • Confirm the chemical fume hood is operational and the sash is at the appropriate working height.

    • Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them inside the hood.

    • Don all required PPE: lab coat, nitrile gloves, and chemical splash goggles.

  • Weighing and Transfer (Solid):

    • Carefully open the container inside the fume hood. Avoid creating airborne dust.

    • Use a clean spatula to transfer the desired amount to a weigh boat.

    • Securely close the primary container.

    • To prepare a solution, add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase the risk of splashing.

  • Handling Solutions:

    • Always keep containers of solutions capped when not in immediate use.

    • When transferring solutions, do so slowly and carefully to prevent splashing.

  • Completion of Work:

    • Wipe down the work surface inside the fume hood with an appropriate cleaning agent.

    • Properly label and store all prepared solutions.

    • Doff PPE in the correct order (gloves first, then goggles, then lab coat) to prevent cross-contamination.

    • Wash hands thoroughly with soap and water.

Disposal Plan: A Responsible Conclusion

Responsible chemical use includes the proper disposal of waste. All materials contaminated with 3-Amino-5,7,7-trimethyloctanoic acid must be treated as chemical waste.

Step-by-Step Disposal Protocol
  • Solid Waste:

    • Place all contaminated solid waste, including used gloves, weigh boats, and paper towels, into a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all aqueous and organic solutions containing the compound in a compatible, sealed, and clearly labeled hazardous waste container.

    • Do not mix incompatible waste streams. Keep acidic waste separate from other chemical waste unless specifically instructed by your institution's environmental health and safety (EHS) office.

  • Container Disposal:

    • Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

    • After rinsing, deface the label on the empty container before disposing of it according to institutional guidelines.

  • Final Disposal:

    • All hazardous waste must be disposed of through your institution's EHS program. Never pour chemical waste down the drain.[9]

Visual Workflow Guides

To further clarify these critical processes, the following diagrams illustrate the decision-making and procedural flows for PPE selection and spill response.

PPE_Selection_Workflow start Begin Work with 3-Amino-5,7,7-trimethyloctanoic acid assess_task Assess Task: Handling solid, liquid, or high volume? start->assess_task solid Handling Solid or Dilute Solution (<100mL) assess_task->solid Solid liquid Handling Concentrated Liquid or Large Volume (>100mL) assess_task->liquid Liquid ppe_base Required PPE: - Nitrile Gloves - Lab Coat solid->ppe_base liquid->ppe_base ppe_goggles Add: Chemical Splash Goggles ppe_base->ppe_goggles ppe_shield High Splash Potential? (e.g., vigorous mixing, large transfer) ppe_goggles->ppe_shield add_shield Add: Face Shield (over goggles) ppe_shield->add_shield Yes hood Work inside a certified Chemical Fume Hood ppe_shield->hood No add_shield->hood end_ppe Proceed with Task hood->end_ppe

Caption: PPE selection workflow for handling the compound.

Spill_Response_Plan spill Spill Occurs! assess Assess Spill: Is it large, unmanageable, or are you unsure? spill->assess evacuate Evacuate Area. Alert Supervisor. Call EHS/Emergency. assess->evacuate Yes small_spill Small, Manageable Spill assess->small_spill No alert Alert personnel in immediate area. small_spill->alert ppe_check Ensure you are wearing appropriate PPE. alert->ppe_check contain Contain the spill with absorbent material. ppe_check->contain neutralize Neutralize (if acidic) with sodium bicarbonate or spill kit neutralizer. contain->neutralize cleanup Collect absorbent material using scoops or forceps. neutralize->cleanup dispose Place in sealed container for hazardous waste disposal. cleanup->dispose decontaminate Decontaminate the area with soap and water. dispose->decontaminate end_spill Spill Cleanup Complete decontaminate->end_spill

Caption: Step-by-step spill response plan.

References

  • Castrol. (2019, November 19). SAFETY DATA SHEET.
  • Southern Biological. (2023, September 22). SAFETY DATA SHEET (SDS) - 20 Natural amino acids kit.
  • Thermo Fisher Scientific. (2023, October 12). Safety Data Sheet.
  • Agilent. Amino Acid Standard - SAFETY DATA SHEET.
  • ChemScene. 3653-34-7 | 3-Amino-5-methylhexanoic acid.
  • Study Rocket. Carboxylic Acids – GCSE Chemistry (Triple) CCEA Revision.
  • Occupational Safety and Health Administration. 1910.132 - General requirements.
  • American Chemical Society. Laboratory Safety.
  • American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions.
  • Zhang, Y., et al. (2022, November 15).
  • American Chemical Society. Safety Tipsheets & Best Practices.
  • Occupational Safety and Health Administration. Laboratory Safety Guidance.
  • Pearson, A. J., & Al-awar, R. S. (2009). An Improved Method For The Protection Of Carboxylic Acids As 1,1-Dimethylallyl Esters. NIH Public Access.
  • Carl ROTH. Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH).
  • National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
  • Maybridge. (2023, August 25). SAFETY DATA SHEET.
  • BLD Pharm. 2144580-84-5|3-Amino-7-methyloctanoic acid.
  • American Chemical Society. (2022, June 3). From Chemical Safety Rules to Risk Management | ACS College Safety Video #1. YouTube.
  • ChemicalBook. (2024, November 19). (3S,5R)-3-Amino-5-methyloctanoic acid | 610300-07-7.
  • American Chemical Society. Safety Guidelines for the Chemistry Professional: Understanding Your Role and Responsibilities.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment for Laboratories.
  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards.
  • Santa Cruz Biotechnology. (2S,3S)-3-Amino-2-hydroxy-5-methylhexanoic acid | CAS 73397-20-3.
  • Axios Research. 3-cyano-5-methylhexanoic acid - CAS - 181289-16-7.

Sources

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